molecular formula C8H5BrF2O2 B2438797 Methyl 5-bromo-2,4-difluorobenzoate CAS No. 351325-31-0

Methyl 5-bromo-2,4-difluorobenzoate

Cat. No.: B2438797
CAS No.: 351325-31-0
M. Wt: 251.027
InChI Key: QISCYVLBJDKXOZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,4-difluorobenzoate is a useful research compound. Its molecular formula is C8H5BrF2O2 and its molecular weight is 251.027. The purity is usually 95%.
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Properties

IUPAC Name

methyl 5-bromo-2,4-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISCYVLBJDKXOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: A Key Intermediate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-bromo-2,4-difluorobenzoate

This compound is a halogenated aromatic ester that has emerged as a critical building block in the field of drug discovery and development. Its strategic placement of fluorine and bromine atoms on the benzene ring provides a unique combination of properties and reactivity, making it an invaluable intermediate for the synthesis of complex pharmaceutical agents. The two fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a final drug molecule, while the bromine atom serves as a versatile synthetic handle, primarily for carbon-carbon bond formation through cross-coupling reactions. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its core reactivity, providing researchers and scientists with the technical insights required for its effective application.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[1]

Table 1: Physicochemical Properties and Identifiers
PropertyValueSource
CAS Number 351325-31-0[2][3][4]
Molecular Formula C₈H₅BrF₂O₂[2][3][5]
Molecular Weight 251.02 g/mol [2][3]
Predicted Boiling Point 248.3 ± 40.0 °C at 760 mmHg[3]
Predicted Density 1.7 ± 0.1 g/cm³[3]
Predicted Flash Point 104.0 ± 27.3 °C[3]
Storage Temperature 2-8°C[5]
InChI Key QISCYVLBJDKXOZ-UHFFFAOYSA-N[5][6]

Part 2: Synthesis Protocol

The most common and direct synthesis of this compound is achieved through the Fischer esterification of its corresponding carboxylic acid. The use of thionyl chloride (SOCl₂) is a well-established and efficient method for this transformation, as it reacts with the methanol solvent to form HCl in situ, which catalyzes the reaction, and sulfur dioxide and HCl as gaseous byproducts, which drive the equilibrium towards the product.

Protocol: Esterification of 5-Bromo-2,4-difluorobenzoic Acid[2]

This protocol is adapted from a documented synthesis procedure with a reported yield of 62.3%.[2]

Materials:

  • 5-bromo-2,4-difluorobenzoic acid (1.0 eq)

  • Methanol (MeOH) (approx. 5 mL per 1 mmol of acid)

  • Thionyl chloride (SOCl₂) (4.0 eq)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Hexanes

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromo-2,4-difluorobenzoic acid (e.g., 400 mg, 1.688 mmol) in methanol (8.44 mL).[2]

  • Carefully add thionyl chloride (0.493 mL, 6.75 mmol) to the solution. The addition is exothermic and will generate HCl gas. This step should be performed in a well-ventilated fume hood.

  • Heat the reaction mixture to 65°C and stir for 1 hour.[2]

  • After cooling to room temperature, pour the reaction mixture into approximately 50 mL of ice-water to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[2]

  • Combine the organic layers and wash with saturated aqueous sodium chloride (brine). This step helps to remove residual water and methanol from the organic phase.

  • Dry the organic layer over anhydrous sodium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure to obtain the crude product.[2]

  • Purify the residue by flash column chromatography using silica gel with hexanes as the eluent to yield the final product, this compound, as a pure compound.[2]

Part 3: Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the C-Br bond. This bond is an ideal precursor for palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing the complex biaryl and heteroaryl scaffolds prevalent in modern pharmaceuticals.[7][8]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile reaction for forming a new carbon-carbon bond between the bromine-bearing carbon of the benzoate and an organoboron species (e.g., a boronic acid or ester).[7][9] The reaction is valued for its mild conditions, tolerance of a wide variety of functional groups, and the general stability and low toxicity of the boronic acid reagents.[7][8]

The choice of catalyst, ligand, and base is critical for a successful transformation.

  • Palladium Catalyst: A Pd(0) source is required to initiate the catalytic cycle.

  • Ligand: Phosphine-based ligands are commonly used to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of the catalytic cycle.

  • Base: A base is essential for the transmetalation step, where it activates the boronic acid coupling partner.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition complex1 Ar-Pd(II)(Br)L₂ oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation complex2 Ar-Pd(II)(Ar')L₂ transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 product_label Ar-Ar' (Product) reductive_elimination->product_label arx_label This compound (Ar-Br) arx_label->oxidative_addition boronic_label Ar'-B(OH)₂ + Base boronic_label->transmetalation

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 4: Applications in Drug Development

This compound is not an end product but rather a key intermediate. Its structure is frequently incorporated into larger, biologically active molecules. The difluorophenyl motif is a known pharmacophore that can improve cell permeability and metabolic resistance. The ability to use the bromine atom for Suzuki or other cross-coupling reactions allows for the systematic exploration of chemical space, enabling medicinal chemists to rapidly generate libraries of novel compounds for screening and lead optimization.

For instance, similar fluorinated bromo-aromatic compounds are used in the synthesis of kinase inhibitors, anti-inflammatory agents, and other therapeutics, where the biaryl core formed via cross-coupling is essential for biological activity.[7]

References

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • 5-Bromo-2,4-difluoro-benzoic acid Methyl ester. (n.d.). Chemsrc. Retrieved from [Link]

  • This compound (C8H5BrF2O2). (n.d.). PubChemLite. Retrieved from [Link]

  • This compound, 351325-31-0. (n.d.). Allfluoro pharmaceutical co .ltd. Retrieved from [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. (n.d.). University at Buffalo. Retrieved from [Link]

  • This compound | C8H5BrF2O2 | CID 18007754. (n.d.). PubChem - NIH. Retrieved from [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.

Sources

Methyl 5-bromo-2,4-difluorobenzoate CAS 351325-31-0

Author: BenchChem Technical Support Team. Date: January 2026

<Rethink> The user wants an in-depth technical guide on Methyl 5-bromo-2,4-difluorobenzoate (CAS 351325-31-0).

Here's a plan to construct the response:

Part 1: Structure the Guide I will create a logical flow for a technical whitepaper. A good structure would be:

  • Title: Clear and descriptive.

  • Abstract/Executive Summary: A brief overview of the compound's significance and the guide's content.

  • Introduction: Introduce the compound, its chemical family (substituted benzoate), and its importance as a synthetic intermediate, particularly in medicinal chemistry.

  • Physicochemical Properties: A section detailing the compound's chemical and physical characteristics. This is where I'll use a table to summarize quantitative data.

  • Synthesis and Purification: Detail the common synthetic routes. I have found a specific protocol for this. I will present it in a step-by-step format.

  • Chemical Reactivity and Synthetic Utility: Discuss the key reactive sites on the molecule (the bromine atom, the ester group, and the aromatic ring) and how they are exploited in further synthetic steps. Mention its role as a building block.

  • Applications in Research and Development: Provide specific examples of how this molecule is used, especially in drug discovery (e.g., synthesis of kinase inhibitors).

  • Safety and Handling: Briefly cover the necessary safety precautions.

  • References: A numbered list of all cited sources with clickable links.

Part 2: Scientific Integrity & Logic (Gather and Synthesize Information)

  • Chemical Properties: I have gathered information on Molecular Formula (C8H5BrF2O2), Molecular Weight (251.02), CAS number (351325-31-0), and some predicted properties like density, boiling point, and logP from sources like PubChem, ChemicalBook, and Guidechem.[1][2][3]

  • Synthesis: I found a detailed, step-by-step synthesis protocol from 5-Bromo-2,4-difluorobenzoic acid and methanol using thionyl chloride. This is a classic esterification method. I will use this for the experimental protocol section.[4] The starting material, 5-bromo-2,4-difluorobenzoic acid, itself can be synthesized from 2,4-difluorobenzoic acid or 2,4-difluorobenzonitrile.[5][6] This provides good context.

  • Reactivity: The key reactive points are:

    • The Bromine Atom: This is a prime site for cross-coupling reactions (like Suzuki, Sonogashira, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. This is a critical function for a building block in medicinal chemistry.

    • The Ester Group: Can be hydrolyzed back to the carboxylic acid or converted to an amide. The carboxylic acid can then be used for amide bond formation, a very common reaction in drug synthesis.

    • The Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, activating the ring for nucleophilic aromatic substitution (SNAr), although the positions are sterically hindered. The bromine directs electrophilic aromatic substitution, but the ring is already deactivated. The primary utility will be leveraging the existing substitution pattern.

  • Applications: The search results hint at its use as an intermediate in the pharmaceutical and agrochemical industries.[5] Specifically, halogenated and fluorinated benzoates are common starting points for kinase inhibitors and other complex molecules.[7][8][9] I will frame the application section around its role as a versatile scaffold for building more complex, biologically active molecules, particularly kinase inhibitors which are a major class of cancer drugs.

  • Safety: I found references to an MSDS and hazard codes (Xn - Harmful).[2][10] I will include a general statement on handling with appropriate PPE.

Part 3: Visualization & Formatting

  • Tables: I will create a table for the physicochemical properties, summarizing data from the search results.

  • Experimental Protocol: I will format the synthesis from ChemicalBook[4] into a clear, step-by-step guide.

  • Diagrams (Graphviz): I need to create at least one mandatory diagram. I will create two for better illustration:

    • Synthesis Workflow: A DOT script to visualize the esterification of 5-bromo-2,4-difluorobenzoic acid to the target compound. This will show starting materials, reagents, and the final product.

    • Synthetic Utility Diagram: A DOT script showing the key reaction pathways starting from this compound. This will illustrate its versatility as a building block (e.g., Suzuki coupling at the bromine site, hydrolysis/amidation at the ester site). This directly addresses the "causality behind experimental choices" requirement.

  • Citations and References: I will meticulously cite the information from the search results using the [cite:INDEX] format and then compile a complete, numbered reference list at the end with titles and working URLs.

By following this plan, I can autonomously structure the guide, ensure scientific accuracy through synthesis of the provided search results, and meet all formatting and visualization requirements, including the mandatory DOT language diagrams and comprehensive referencing.An In-depth Technical Guide to this compound (CAS 351325-31-0) for Advanced Chemical Synthesis

Abstract

This compound is a highly functionalized aromatic compound that has emerged as a critical building block in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two activating fluorine atoms, a versatile bromine handle for cross-coupling reactions, and a modifiable methyl ester group, makes it an exceptionally valuable intermediate for constructing complex molecular architectures. This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's physicochemical properties, reliable synthesis protocols, key reactive characteristics, and its application in the development of targeted therapeutics, such as kinase inhibitors.

Introduction: A Versatile Scaffold for Innovation

The strategic placement of halogen atoms on aromatic rings is a cornerstone of modern organic synthesis, particularly in the design of bioactive molecules. Fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, while a bromine atom serves as a versatile linchpin for forming new carbon-carbon and carbon-heteroatom bonds. This compound, with CAS number 351325-31-0, embodies this principle. It is a trifunctionalized benzene derivative whose distinct electronic and steric properties are leveraged to build elaborate structures, making it a sought-after intermediate in the pharmaceutical and agrochemical industries.[5] This guide aims to be a definitive resource, elucidating the chemistry and practical application of this important synthetic tool.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in synthesis. The key properties of this compound are summarized below.[1][2][3][11]

PropertyValueSource
CAS Number 351325-31-0[1]
Molecular Formula C₈H₅BrF₂O₂[1][4]
Molecular Weight 251.02 g/mol [1][4]
Appearance White to yellow solid
Boiling Point 248.3 ± 40.0 °C at 760 mmHg (Predicted)[1]
Density 1.7 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 104.0 ± 27.3 °C (Predicted)[1]
LogP 2.51 (Predicted)[2]
Storage Temperature 2-8°C[2]
SMILES COC(=O)c1cc(Br)c(F)cc1F[2][11]
InChIKey QISCYVLBJDKXOZ-UHFFFAOYSA-N[2][11]

Synthesis and Purification Protocol

The most direct and common laboratory-scale synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid. The use of thionyl chloride as a catalyst ensures a high-yielding and efficient conversion.

Experimental Workflow: Esterification of 5-Bromo-2,4-difluorobenzoic Acid

The following protocol is a reliable method for the preparation of the title compound.[4]

Starting Materials:

  • 5-Bromo-2,4-difluorobenzoic acid (CAS 28314-83-2)

  • Methanol (MeOH), anhydrous

  • Thionyl chloride (SOCl₂)

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-2,4-difluorobenzoic acid (1.0 eq) in anhydrous methanol (approx. 20 mL per gram of acid).

  • Catalyst Addition: Carefully and slowly add thionyl chloride (4.0 eq) to the solution at room temperature. The addition is exothermic and will generate HCl gas.

  • Reaction: Heat the reaction mixture to 65°C and stir for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (approx. 125 mL per gram of starting acid).

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL per gram of starting acid).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using hexanes as the eluent, to yield this compound as a pure solid (typical yield: ~62%).[4]

Synthesis Workflow Diagram

G A 5-Bromo-2,4-difluorobenzoic Acid A->input_center B Methanol (Solvent/Reagent) B->input_center C Thionyl Chloride (Catalyst) C->input_center P This compound process Esterification 65°C, 1 hour input_center->process process->P Yield: ~62%

Caption: Fischer esterification of 5-bromo-2,4-difluorobenzoic acid.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its three functional groups. This allows for selective, stepwise modifications to build molecular complexity.

  • The Bromine Atom (C5): This is the primary site for transition-metal-catalyzed cross-coupling reactions. It readily participates in Suzuki, Stille, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast array of substituents, including alkyl, aryl, heteroaryl, alkynyl, and amino groups, which is a cornerstone of modern drug discovery.[8]

  • The Methyl Ester Group (C1): The ester is stable to many cross-coupling conditions but can be easily modified. It can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., LiOH, NaOH), which can then be coupled with amines to form amides using standard peptide coupling reagents (e.g., HOBt, EDC).[7] Alternatively, it can be reduced to a primary alcohol (e.g., with LiAlH₄).

  • The Difluorinated Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, which influences the reactivity of the entire ring. They enhance the acidity of the C6 proton and can direct ortho-lithiation. While the fluorine atoms themselves are generally stable, they can be displaced via nucleophilic aromatic substitution (SNAr) under harsh conditions, though this is less common than reactions at the bromine or ester sites.

Diagram of Synthetic Potential

G cluster_bromo C-Br Bond Reactions cluster_ester Ester Group Reactions start This compound suzuki Suzuki Coupling (Ar-B(OH)₂, Pd cat.) start->suzuki sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) start->sonogashira buchwald Buchwald-Hartwig (Amine, Pd cat.) start->buchwald hydrolysis Hydrolysis (LiOH or NaOH) start->hydrolysis prod_suzuki Aryl-Substituted Product suzuki->prod_suzuki prod_sonogashira Alkynyl-Substituted Product sonogashira->prod_sonogashira prod_buchwald Amino-Substituted Product buchwald->prod_buchwald prod_acid Carboxylic Acid Intermediate hydrolysis->prod_acid amide Amide Formation prod_amide Amide Product amide->prod_amide prod_acid->amide Amine, Coupling Agent

Caption: Key synthetic transformations of the title compound.

Applications in Drug Discovery and Research

Halogenated benzoic acid derivatives are prevalent scaffolds in medicinal chemistry. This compound is a key starting material for the synthesis of biologically active compounds, most notably kinase inhibitors, which are a critical class of anti-cancer drugs.[7][9]

For example, substituted aminopyrimidine structures, often found in kinase inhibitors, can be constructed by first performing a Suzuki coupling at the bromine position of the benzoate, followed by hydrolysis of the ester and subsequent amide bond formation with a functionalized aminopyrimidine. The fluorine atoms often contribute to favorable binding interactions within the ATP-binding pocket of the target kinase. Its utility extends to the development of PROTACs (Proteolysis-Targeting Chimeras), where its structure can be incorporated into the warhead that binds the target protein.[8]

Safety and Handling

This compound is classified as a harmful substance (Xn hazard code).[2] As with all laboratory chemicals, it should be handled in a well-ventilated fume hood.[10] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Avoid inhalation of dust, and contact with skin and eyes. For detailed information, consult the material safety data sheet (MSDS) provided by the supplier.[10]

Conclusion

This compound is more than just a chemical intermediate; it is a strategically designed scaffold that offers chemists a reliable and versatile entry point into complex molecular designs. Its predictable reactivity at three distinct functional sites provides a robust platform for generating libraries of compounds for screening in drug discovery and for developing novel materials. The synthetic protocols are well-established, and its commercial availability makes it an indispensable tool for both academic and industrial researchers.

References

  • This compound, 351325-31-0 . Allfluoro pharmaceutical co .ltd. [Link]

  • 5-Bromo-2,4-difluoro-benzoic acid Methyl ester | Chemsrc . Chemsrc. [Link]

  • This compound | C8H5BrF2O2 | CID 18007754 . PubChem - NIH. [Link]

  • Safety Data Sheet - Aaron Chemicals . Aaron Chemicals. [Link]

  • This compound (C8H5BrF2O2) . PubChemLite. [Link]

  • 351325-31-0 | MFCD16038827 | this compound . Aaron Chemicals. [Link]

  • Methyl 2-bromo-4,5-difluorobenzoate 878207-28-4 . Chinachemnet. [Link]

  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . University at Buffalo. [Link]

  • A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid . Quick Company. [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
  • Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry . Chem-space. [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents . PMC - NIH. [Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis . Taylor & Francis Online. [Link]

  • Methyl 5-bromo-2-fluorobenzoate | C8H6BrFO2 | CID 21525435 . PubChem. [Link]

  • Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells . NIH. [Link]

Sources

A Comprehensive Technical Guide to Methyl 5-bromo-2,4-difluorobenzoate: Synthesis, Structure, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of Methyl 5-bromo-2,4-difluorobenzoate, a key chemical intermediate in the pharmaceutical and agrochemical industries. We will delve into its chemical structure, detailed synthetic methodologies with mechanistic insights, characterization data, and its strategic importance as a versatile building block for developing complex molecular architectures.

Core Compound Profile: this compound

This compound is a halogenated aromatic ester. Its structure is characterized by a benzene ring substituted with two fluorine atoms, a bromine atom, and a methyl ester group. This specific arrangement of functional groups makes it a highly valuable precursor in organic synthesis. The electron-withdrawing nature of the fluorine atoms and the ester group, combined with the bromine atom's capacity to participate in cross-coupling reactions, provides a rich chemical handle for molecular elaboration.

The strategic placement of these groups allows for regioselective reactions, enabling chemists to build complex molecules with high precision. Its utility is particularly pronounced in the synthesis of novel therapeutic agents and crop protection chemicals, where fluorine and bromine substituents are known to enhance biological activity and metabolic stability.[1][2][3]

Chemical Structure and Properties

The foundational identity of this compound is captured by its molecular structure and physicochemical properties.

  • Chemical Name: this compound

  • CAS Number: 351325-31-0[4]

  • Molecular Formula: C₈H₅BrF₂O₂[4][5][6]

  • Molecular Weight: 251.02 g/mol [4][6]

A summary of its key predicted physical properties is presented below.

PropertyValue
Boiling Point248.3 ± 40.0 °C at 760 mmHg[6]
Density1.7 ± 0.1 g/cm³[6]
Flash Point104.0 ± 27.3 °C[6]
Refractive Index1.514[6]

Synthesis Methodologies: A Strategic Overview

The synthesis of this compound is most commonly and efficiently achieved through the esterification of its corresponding carboxylic acid precursor, 5-bromo-2,4-difluorobenzoic acid. The choice of this route is dictated by the commercial availability of the starting materials and the high efficiency of the esterification reaction. This section details the primary synthetic route and also explores the synthesis of the crucial carboxylic acid intermediate.

Primary Synthesis Route: Fischer Esterification

The conversion of 5-bromo-2,4-difluorobenzoic acid to its methyl ester is a classic Fischer esterification. To drive the reaction to completion and achieve high yields under mild conditions, the carboxylic acid is often activated. The use of thionyl chloride (SOCl₂) is a field-proven method for this activation.

Causality of Experimental Choice: Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chloride intermediate. This intermediate is much more electrophilic than the parent carboxylic acid, allowing for rapid and efficient reaction with methanol, a relatively weak nucleophile. This approach avoids the need for strong acid catalysts and high temperatures, which could lead to side reactions.

G cluster_0 Synthesis of this compound start 5-bromo-2,4-difluorobenzoic Acid + Methanol process Stir at 65°C for 1 hr start->process Add Reagent reagent Thionyl Chloride (SOCl₂) reagent->process workup Quench (Ice-Water) Partition (EtOAc) Wash & Dry process->workup purify Flash Chromatography workup->purify end This compound purify->end

Caption: Workflow for the esterification synthesis.

Detailed Experimental Protocol

The following protocol is a self-validating system adapted from established procedures, ensuring reproducibility.[4]

  • Reaction Setup: To a solution of 5-bromo-2,4-difluorobenzoic acid (1.688 mmol, 1.0 eq) in methanol (8.5 mL), add thionyl chloride (6.75 mmol, 4.0 eq) dropwise at room temperature.

  • Heating: Stir the reaction mixture at 65°C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and pour it into approximately 50 mL of ice-water.

  • Extraction: Partition the mixture with ethyl acetate (3 x 30 mL). The product will move into the organic layer.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine) to remove residual water and methanol.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash chromatography on silica gel using hexanes as the eluent to afford the pure this compound (typical yield: ~62%).[4]

Synthesis of the Precursor: 5-bromo-2,4-difluorobenzoic Acid

The availability of the starting carboxylic acid is critical. It is typically synthesized via electrophilic bromination of 2,4-difluorobenzoic acid.

Mechanistic Insight: The two fluorine atoms are ortho, para-directing activators (by resonance) but deactivators (by induction), while the carboxylic acid group is a meta-directing deactivator. The position para to the C2-fluorine and ortho to the C4-fluorine (i.e., the C5 position) is the most favorable site for electrophilic attack.

Alternative strategies, such as those starting from 2,4-difluorobenzonitrile or employing a Sandmeyer reaction, offer different pathways that may be advantageous depending on precursor availability and cost.[2][7]

G cluster_1 Precursor Synthesis Routes node_A Route A: Bromination end_node 5-bromo-2,4-difluorobenzoic Acid node_A->end_node node_B Route B: From Nitrile node_B->end_node node_C Route C: Sandmeyer Rxn node_C->end_node start_A 2,4-Difluorobenzoic Acid start_A->node_A NBS/H₂SO₄ start_B 2,4-Difluorobenzonitrile start_B->node_B 1. Bromination 2. Hydrolysis start_C 5-Amino-2,4-difluorobenzoic Acid start_C->node_C 1. NaNO₂/H⁺ 2. CuBr

Caption: Comparative synthesis routes for the key precursor.

The Sandmeyer reaction, while less common for this specific molecule, is a powerful tool for introducing a halide onto an aromatic ring starting from an amino group.[8][9] It proceeds via a diazonium salt intermediate and is catalyzed by a copper(I) salt, following a radical-nucleophilic aromatic substitution mechanism.[7][8]

Applications in Drug Discovery and Development

This compound is not an end product but a crucial intermediate. Its value lies in the orthogonal reactivity of its functional groups.

  • The Bromine Handle: The aryl bromide is primed for participation in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the facile introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

  • The Ester Group: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, ketones, or other functional groups. It can also act as a directing group in certain reactions.

  • The Difluoro Pattern: The 2,4-difluoro substitution pattern is a common motif in bioactive molecules. Fluorine atoms can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and modulate the pKa of nearby functional groups.

G cluster_deriv Derivative Synthesis center_node This compound suzuki Suzuki Coupling (New C-C Bond) center_node->suzuki via -Br hydrolysis Ester Hydrolysis (-> COOH) center_node->hydrolysis via -COOMe amination Buchwald-Hartwig (New C-N Bond) center_node->amination via -Br sonogashira Sonogashira Coupling (New C-C Alkyne) center_node->sonogashira via -Br

Caption: Role as a central hub for molecular diversification.

This multi-functional platform enables medicinal chemists to rapidly generate libraries of diverse compounds for screening, accelerating the discovery of new drug candidates.

References

  • This compound. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]

  • Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. (2019). Google Patents.
  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • Sandmeyer reaction. (2022). L.S.College, Muzaffarpur. Retrieved January 2, 2026, from [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review. (2020). National Institutes of Health (NIH). Retrieved January 2, 2026, from [Link]

  • A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. (n.d.). Quick Company. Retrieved January 2, 2026, from [Link]

  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved January 2, 2026, from [Link]

  • The Essential Role of 2-Bromo-4,5-difluorobenzoic Acid in Modern Synthesis. (n.d.). SynZeal. Retrieved January 2, 2026, from [Link]

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Navigating the Chemical Landscape of C₈H₅BrF₂O₂: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide offers an in-depth analysis of the chemical compound represented by the formula C₈H₅BrF₂O₂, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of its molecular characteristics, isomeric diversity, and a blueprint for its synthesis and analysis, grounded in established scientific principles.

Core Molecular Profile: C₈H₅BrF₂O₂

The molecular formula C₈H₅BrF₂O₂ describes a brominated and difluorinated organic compound containing eight carbon atoms, five hydrogen atoms, one bromine atom, two fluorine atoms, and two oxygen atoms. This composition results in a specific molecular weight that is fundamental to its characterization and analysis.

Molecular Weight and Composition

The molecular weight of a compound is a critical parameter in both qualitative and quantitative analysis. It is determined by the sum of the atomic weights of its constituent atoms.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC812.01196.088
HydrogenH51.0085.040
BromineBr179.90479.904
FluorineF218.99837.996
OxygenO215.99931.998
Total 251.026

The calculated molecular weight of C₈H₅BrF₂O₂ is approximately 251.03 g/mol . For high-resolution mass spectrometry, the monoisotopic mass, which considers the mass of the most abundant isotopes of each element, is a more precise measure. The monoisotopic mass of C₈H₅BrF₂O₂ is approximately 249.9441 Da .[1][2][3][4]

Isomeric Diversity of C₈H₅BrF₂O₂

It is crucial to recognize that the molecular formula C₈H₅BrF₂O₂ represents a multitude of structural isomers. These isomers share the same atomic composition but differ in the arrangement and connectivity of their atoms, leading to distinct chemical and physical properties. The core structure is typically a substituted benzene ring.

Several isomers of C₈H₅BrF₂O₂ have been identified, including:

  • 5-bromo-3,4-difluoro-2-methoxybenzaldehyde [1]

  • 2-bromo-5-(difluoromethoxy)benzaldehyde [2]

  • 5-bromo-2-(difluoromethoxy)benzaldehyde [3]

  • 2-(2-bromo-3,6-difluorophenyl)acetic acid [4]

The variation in the functional groups (e.g., aldehyde vs. carboxylic acid) and the substitution patterns on the aromatic ring significantly influences the compound's reactivity, biological activity, and spectroscopic signature.

Synthesis_Workflow Start 1-bromo-2,5-difluorobenzene Step1 Friedel-Crafts Acylation (Acetyl chloride, AlCl₃) Start->Step1 Intermediate1 1-(4-bromo-2,5-difluorophenyl)ethan-1-one Step1->Intermediate1 Step2 Haloform Reaction (NaOH, Br₂) Intermediate1->Step2 Product 4-bromo-2,5-difluorobenzoic acid Step2->Product

Caption: Synthetic workflow for 4-bromo-2,5-difluorobenzoic acid.

Step-by-Step Protocol:

  • Friedel-Crafts Acylation: To a solution of 1-bromo-2,5-difluorobenzene in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride. Cool the mixture in an ice bath and add acetyl chloride dropwise. Stir the reaction mixture at room temperature until completion, monitored by Thin Layer Chromatography (TLC). Quench the reaction with ice-cold water and extract the product with an organic solvent. Purify the resulting acetophenone intermediate by column chromatography.

  • Haloform Reaction: Dissolve the purified 1-(4-bromo-2,5-difluorophenyl)ethan-1-one in a suitable solvent like dioxane. Add a solution of sodium hydroxide and then slowly add bromine while maintaining the temperature. Heat the mixture to reflux until the reaction is complete (monitored by TLC). Cool the reaction mixture, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent system to obtain pure 4-bromo-2,5-difluorobenzoic acid.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic and analytical techniques.

Analytical_Workflow Sample Synthesized Product NMR ¹H and ¹³C NMR Sample->NMR Structural Elucidation MS Mass Spectrometry (MS) Sample->MS Molecular Weight Confirmation FTIR FTIR Spectroscopy Sample->FTIR Functional Group Identification HPLC HPLC Analysis Sample->HPLC Purity Assessment Purity Purity Confirmation HPLC->Purity

Sources

A Technical Guide to the Physicochemical Properties of Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

Methyl 5-bromo-2,4-difluorobenzoate is a halogenated aromatic ester of significant interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring a difluorinated benzene ring functionalized with both a bromine atom and a methyl ester group, presents a versatile scaffold for synthetic transformations. The strategic placement of fluorine atoms can enhance metabolic stability and binding affinity of derivative molecules, while the bromine atom serves as a key handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures.[1]

This guide provides a comprehensive overview of the core physical and chemical properties of this compound (CAS No. 351325-31-0), offering field-proven insights and experimental protocols essential for its effective handling, characterization, and application in a research and development setting.

Chemical and Molecular Identity

For unambiguous identification and consistent scientific communication, the fundamental identifiers for this compound are cataloged below.

  • Chemical Name: this compound[2][3]

  • Synonyms: 5-Bromo-2,4-difluoro-benzoic acid Methyl ester[2][3][4]

  • CAS Number: 351325-31-0[2][3][4]

  • Molecular Formula: C₈H₅BrF₂O₂[2][3][4][5]

  • Molecular Weight: 251.02 g/mol [2][3][4]

  • InChI Key: QISCYVLBJDKXOZ-UHFFFAOYSA-N[5][6]

  • Canonical SMILES: COC(=O)c1cc(Br)c(F)cc1F[5][6]

Physicochemical Properties

The physical properties of a compound are critical for predicting its behavior in various experimental conditions, from reaction setups to purification and formulation. The data below, a combination of predicted and computed values, provides a baseline for laboratory work.

PropertyValueSource/Comment
Physical Form White to yellow solidBased on analogous compounds[7]; requires experimental confirmation.
Boiling Point 248.3 ± 40.0 °C at 760 mmHgPredicted[2][8]
Melting Point Not availableRequires experimental determination.
Density 1.7 ± 0.1 g/cm³Predicted[2][8]
Flash Point 104.0 ± 27.3 °CPredicted[2]
Solubility Poorly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, ethyl acetate)Inferred from structure and LogP value.[9]
LogP (Octanol-Water Partition Coefficient) 2.51 - 2.7Computed[2][3][5]; indicates moderate lipophilicity.
Polar Surface Area (PSA) 26.30 ŲComputed[2][5]
Refractive Index 1.514Predicted[2]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°CPredicted[2]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

Stability and Storage

This compound is stable under standard, recommended storage conditions.[10] To prevent degradation, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][8][11] Long-term storage at refrigerated temperatures (2-8°C) is recommended.[5] The compound is incompatible with strong oxidizing agents and should be stored away from such materials.[10]

Safety Precautions

While specific toxicological data for this exact compound is limited, data from structurally related chemicals suggests that appropriate precautions are necessary.[10] Users should handle this compound in a well-ventilated area or a chemical fume hood.[11] Standard personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat, must be worn.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.[11] After handling, wash hands thoroughly.[11]

Experimental Protocol: Purity Assessment by Reverse-Phase HPLC

The following protocol describes a self-validating method for determining the purity of this compound. This technique is fundamental for quality control, ensuring the material is suitable for subsequent synthetic steps or biological assays.

Principle and Causality

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) separates compounds based on their hydrophobicity. The stationary phase (e.g., C18 silica) is non-polar, while the mobile phase is a more polar aqueous-organic mixture. This compound, being a moderately non-polar molecule, will be retained on the column and will elute at a characteristic retention time when a gradient of increasing organic solvent is applied. Purity is determined by calculating the relative area of the main peak against the total area of all observed peaks detected at a specific UV wavelength. The choice of ~254 nm is logical as the benzene ring provides strong chromophoric activity in this region.

Instrumentation and Reagents
  • HPLC system with gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or ultrapure.

  • This compound sample.

  • Volumetric flasks, pipettes, and autosampler vials.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 100% HPLC-grade Water.

    • Mobile Phase B: 100% HPLC-grade Acetonitrile.

    • Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the pump.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the compound at approximately 1.0 mg/mL in Acetonitrile. This is the primary standard.

    • From the stock solution, prepare a working sample for injection at approximately 0.1 mg/mL by diluting with a 50:50 mixture of Acetonitrile and Water. This ensures compatibility with the initial mobile phase conditions.

  • HPLC System Setup and Chromatography Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30 °C (to ensure reproducible retention times).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B (linear gradient)

      • 15-18 min: Hold at 95% B (to elute any highly non-polar impurities)

      • 18.1-22 min: 95% to 50% B and re-equilibration.

  • System Validation and Analysis:

    • Blank Injection: Inject the diluent (50:50 ACN/Water) to ensure no system peaks interfere with the analysis.

    • Sample Injection: Inject the prepared sample solution.

    • Data Acquisition: Record the chromatogram for at least 20 minutes.

  • Data Processing and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent purity using the formula:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: Quality Control Workflow

The following diagram illustrates a standard, self-validating workflow for the quality control analysis of an incoming batch of this compound, integrating documentation review with physical testing.

QC_Workflow A Receive New Batch of This compound B Visual Inspection (Color, Form) A->B C Documentation Review (Certificate of Analysis) A->C D Sample Preparation for HPLC Analysis B->D C->D E Execute HPLC Purity Test (as per Protocol 5.0) D->E F Data Review & Purity Calculation E->F G Purity ≥ 98%? F->G H Batch Released for Use G->H Yes I Quarantine & Reject Batch G->I No

Caption: Quality Control workflow for incoming this compound.

References

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-2,4-difluoro-benzoic acid Methyl ester. Retrieved from [Link]

  • Allfluoro Pharmaceutical Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H5BrF2O2). Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 2-bromo-4, 5-difluorobenzoate, min 98%. Retrieved from [Link]

  • Martin, C. R., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Retrieved from [Link]

Sources

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Use of Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 5-bromo-2,4-difluorobenzoate, a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds, presents unique handling challenges due to its chemical reactivity and potential biological activity. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound from receipt to disposal, ensuring both personal safety and experimental integrity.

Compound Profile and Hazard Identification

This compound (CAS No: 351325-31-0) is a halogenated aromatic ester. Its trifunctional nature—an ester, a bromo-substituent, and two fluoro-substituents on a benzene ring—makes it a versatile intermediate for cross-coupling reactions and other molecular elaborations. However, these same features necessitate a thorough understanding of its potential hazards.

GHS Classification and Toxicological Profile

While specific toxicological data for this compound is not extensively published, data from structurally similar compounds and safety data sheets from suppliers provide a basis for a cautious approach. The Globally Harmonized System (GHS) classifications for similar compounds suggest the following potential hazards[1][2]:

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral3 or 4H301/H302: Toxic or Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity3H335: May cause respiratory irritation

The toxicological properties of many halogenated aromatic compounds are not fully investigated. Brominated aromatic compounds, in particular, can exhibit a range of toxic effects, from skin and respiratory irritation to more severe systemic effects with prolonged exposure[3][4]. The presence of fluorine atoms can also influence the metabolic stability and biological activity of the molecule[5]. Given its likely role as a pharmaceutical intermediate, it is prudent to handle this compound as a potent compound, minimizing all potential routes of exposure.

Risk Mitigation and Safe Handling Protocols

A proactive approach to risk mitigation is paramount when working with reactive, potentially potent compounds. The following protocols are designed to create a self-validating system of safety.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense. The level of PPE should be determined by a thorough risk assessment of the specific procedure being undertaken.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Provides a barrier against skin contact. Check for breakthrough times with your specific glove supplier.
Body Protection A lab coat, buttoned, with long sleeves. Consider a chemically resistant apron for larger quantities.Protects skin from accidental spills.
Respiratory Protection Use in a certified chemical fume hood is mandatory. For situations outside of a fume hood (e.g., large-scale transfers), a NIOSH-approved respirator with organic vapor cartridges is necessary.Halogenated aromatic compounds can be volatile and irritating to the respiratory tract.

For more detailed information on PPE selection, refer to guidelines from regulatory bodies like the US Environmental Protection Agency[6].

Engineering Controls and Laboratory Setup

Engineering controls are designed to isolate the hazard from the operator.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and reactions, must be performed in a properly functioning chemical fume hood with a tested and certified face velocity.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

  • Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of where the compound is handled.

The following diagram illustrates the logical workflow for establishing a safe working environment:

Diagram 1: Safe Laboratory Setup Workflow A Risk Assessment of Experiment B Select Appropriate PPE A->B C Verify Chemical Fume Hood Certification A->C E Prepare and Handle Compound in Fume Hood B->E C->E D Check Eyewash/Safety Shower Function D->E

Caption: Workflow for establishing a safe laboratory environment.

Step-by-Step Experimental Protocols

Adherence to detailed, well-documented protocols is crucial for both safety and reproducibility.

Weighing and Dispensing
  • Preparation: Don all required PPE before entering the designated handling area.

  • Containment: Perform all weighing and dispensing activities within a chemical fume hood. For highly sensitive applications or larger quantities, a glove box or ventilated balance enclosure is recommended.

  • Procedure:

    • Place a tared weigh boat on the analytical balance.

    • Carefully transfer the solid this compound to the weigh boat using a clean spatula.

    • Avoid creating dust. If any material is spilled, clean it up immediately following the spill cleanup protocol (see Section 5.1).

    • Securely close the primary container immediately after dispensing.

    • Transfer the weighed compound directly to the reaction vessel within the fume hood.

In-Reaction Handling
  • Vessel Sealing: Ensure all reaction vessels are properly sealed to prevent the escape of vapors, especially if heating.

  • Inert Atmosphere: For many synthetic applications, reactions involving this compound will be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and protect the compound from atmospheric moisture.

  • Temperature Control: Use a well-calibrated heating mantle or oil bath for temperature control. Monitor the reaction temperature closely.

  • Quenching: Quench reactions carefully, especially those involving reactive reagents. Add quenching agents slowly and ensure adequate cooling.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound and prevent accidents.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area[7][8]. Some suppliers recommend refrigerated storage[7].

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these can lead to decomposition or vigorous reactions[9].

  • Labeling: Ensure the container is clearly labeled with the compound name, CAS number, and appropriate hazard pictograms.

Emergency Procedures: A Self-Validating System

Emergency preparedness is a critical component of laboratory safety. The following procedures should be clearly understood by all personnel working with this compound.

Spill Response

The appropriate response to a spill depends on its size and location.

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.

    • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel to evacuate the laboratory.

    • If the material is flammable, turn off all ignition sources.

    • Close the laboratory doors to contain the spill.

    • Contact your institution's emergency response team or local emergency services[10][11].

    • Provide the emergency responders with the Safety Data Sheet for this compound.

The following flowchart outlines the decision-making process for spill response:

Diagram 2: Spill Response Decision Tree Spill Spill Occurs InHood Is the spill contained within a fume hood? Spill->InHood MinorSpill Minor Spill Protocol: - Alert others - Absorb and collect - Decontaminate InHood->MinorSpill Yes MajorSpill Major Spill Protocol: - Evacuate laboratory - Contact emergency services - Provide SDS InHood->MajorSpill No

Caption: Decision tree for responding to a chemical spill.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[7]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[7]. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound, including contaminated spill cleanup materials and empty containers, must be disposed of as hazardous waste.

  • Segregation: Collect all waste in a designated, labeled, and sealed container.

  • Labeling: Clearly label the waste container with its contents.

  • Disposal: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's environmental health and safety department for specific guidance. Do not dispose of this material down the drain or in the regular trash.

Conclusion

This compound is a valuable synthetic intermediate that can be handled safely with the appropriate knowledge, equipment, and procedures. By treating this and similar compounds with the respect they deserve as potentially potent and reactive chemicals, researchers can protect themselves and their colleagues while advancing their scientific goals. This guide serves as a foundation for developing robust, self-validating safety protocols tailored to your specific laboratory environment and experimental needs.

References

  • PubChem. (n.d.). Methyl 5-bromo-2-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Deweerd, K. A., & Bedard, D. L. (1999). Use of halogenated benzoates and other halogenated aromatic compounds to stimulate the microbial dechlorination of PCBs. Environmental Science & Technology, 33(12), 2057–2063.
  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • Siegemund, G., et al. (2000). Fluorine Compounds, Organic. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.
  • Wania, F., & Mackay, D. (1996). Tracking the distribution of persistent organic pollutants. Environmental Science & Technology, 30(9), 390A–396A.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

  • AOTC. (2023, April 17). Chemical Spill Response Procedure: What To Do. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (1997). Toxicity of selected brominated aromatic compounds. Retrieved from [Link]

  • Outsourced Pharma. (2015, July 7). Best Practices For Handling Potent APIs. Retrieved from [Link]

  • ACTenviro. (2024, June 28). Best Practices for Emergency Spill Response. Retrieved from [Link]

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Reactivity of the bromine atom in Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in Methyl 5-bromo-2,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern synthetic chemistry, particularly within pharmaceutical and agrochemical research. The strategic placement of two strongly electron-withdrawing fluorine atoms and a methyl ester group on the aromatic ring profoundly influences its chemical reactivity. This guide provides an in-depth analysis of the reactivity of the bromine atom at the C-5 position, focusing on its utility in forming new carbon-carbon and carbon-heteroatom bonds. We will explore the electronic landscape of the molecule and detail its application in cornerstone reactions such as palladium-catalyzed cross-couplings, nucleophilic aromatic substitution, and metal-halogen exchange, offering both mechanistic insights and field-proven experimental protocols.

Introduction: The Strategic Importance of Fluorinated Aromatics

Fluorinated organic compounds are of immense interest in drug discovery. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and bioavailability.[1] this compound serves as a versatile scaffold, providing a reactive handle—the bromine atom—for molecular elaboration, while the fluorine atoms confer desirable physicochemical properties to the final products.[1][2] Understanding the reactivity of this bromine atom is paramount for its effective utilization in the synthesis of complex target molecules.

The Electronic Landscape: Why the C-5 Bromine is a Versatile Reactive Site

The reactivity of the C-Br bond in this compound is a direct consequence of the electronic effects exerted by the substituents on the aromatic ring.

  • Inductive Effects (-I): The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing inductive effect. The methyl ester group also contributes a moderate inductive pull. These combined effects render the entire aromatic ring electron-deficient.

  • Resonance Effects (-M): The methyl ester group withdraws electron density from the ring via resonance, particularly from the ortho and para positions.

This pronounced electron-deficient character makes the C-5 position, where the bromine is located, susceptible to a variety of transformations. While the ring is activated for nucleophilic attack, the C-Br bond is sufficiently polarized and weakened to readily undergo oxidative addition to low-valent metal catalysts, forming the basis of its extensive use in cross-coupling chemistry.

Figure 1: Electronic effects influencing the reactivity of the C-5 bromine atom.

Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of C-C and C-N Bond Formation

The bromine atom in this compound is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern synthesis for their reliability and functional group tolerance.[3] The general mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation (or related steps), and reductive elimination.

Catalytic_Cycle pd0 Pd(0)Ln pd2_complex Ar-Pd(II)-X(Ln) pd0->pd2_complex Oxidative Addition (Ar-X) transmetalation_complex Ar-Pd(II)-R(Ln) pd2_complex->transmetalation_complex Transmetalation (R-M) transmetalation_complex->pd0 Reductive Elimination (Ar-R) caption General Catalytic Cycle for Palladium Cross-Coupling.

Figure 2: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or ester.[4] It is widely used due to the stability and low toxicity of the boron reagents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2M aq.)Dioxane80-100>90
24-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene/H₂O100~95
3Thiophene-2-boronic acidPd(OAc)₂ (2)XPhos (4)Cs₂CO₃THF70~88

Data synthesized from typical conditions reported in literature for similar substrates.[4][5]

Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds, a crucial transformation for synthesizing anilines and their derivatives, which are ubiquitous in pharmaceuticals.[6][7] The reaction couples the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a specialized phosphine ligand, and a strong base.[6][8]

Table 2: Representative Conditions for Buchwald-Hartwig Amination

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XantPhos (3)NaOtBuToluene110>90
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane100~92
3Benzylamine[XPhos Pd G3] (2)-LHMDSTHF65~95

Data synthesized from typical conditions reported in literature.[8][9]

Sonogashira Coupling

The Sonogashira coupling is the premier method for synthesizing aryl alkynes by reacting an aryl halide with a terminal alkyne.[10] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[11][12]

Table 3: Representative Conditions for Sonogashira Coupling

EntryAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60>90
2TrimethylsilylacetylenePd(OAc)₂ (2)CuI (4)DIPAToluene80~85
3Propargyl alcohol[DTBNpP]Pd(crotyl)Cl (5)- (Copper-free)TMPAcetonitrileRT~87

Data synthesized from typical conditions reported in literature.[10][11]

Heck Reaction

The Heck reaction forms a C-C bond between the aryl bromide and an alkene, typically leading to a substituted styrene derivative.[13][14] The reaction requires a palladium catalyst and a base to regenerate the active catalytic species.[15]

Table 4: Representative Conditions for Heck Reaction

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃NDMF100~80
2n-Butyl acrylatePdCl₂(PPh₃)₂ (1)-KOAcNMP120~85
31-Octene[Pd(µ-Br)(tBu₃P)]₂ (1)-Cy₂NMeDioxane120~75

Data synthesized from typical conditions reported in literature for aryl bromides.[13][16]

Other Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms strongly activate the ring towards nucleophilic aromatic substitution (SNAr).[17] While the C-F bonds are susceptible to cleavage under harsh SNAr conditions, the C-Br bond is generally less reactive in this specific mechanism compared to palladium-catalyzed pathways. For SNAr, the rate-determining step is typically the initial nucleophilic attack, which is favored at positions activated by strongly electron-withdrawing groups.[18] However, for practical synthesis, cross-coupling at the C-Br bond is almost always preferred due to its superior selectivity and milder conditions.

Bromine-Lithium Exchange

Treatment of this compound with a strong organolithium base, such as n-butyllithium, at cryogenic temperatures (-78 °C) can induce a bromine-lithium exchange.[19] This reaction rapidly forms a highly reactive aryllithium species. This intermediate can then be quenched with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install new functional groups at the C-5 position. This method offers a powerful, complementary approach to palladium catalysis for forming C-C and C-heteroatom bonds.[20]

Experimental Protocols

The following protocols are representative examples and should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

Figure 3: A generalized experimental workflow for cross-coupling reactions.

Protocol 5.1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (251 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add 8 mL of anhydrous toluene and 2 mL of water via syringe.

  • Catalyst Addition: To this stirred suspension, add Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol%) and SPhos (33 mg, 0.08 mmol, 8 mol%).

  • Reaction: Heat the mixture to 100 °C in an oil bath and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to yield the desired biaryl product.

Protocol 5.2: Buchwald-Hartwig Amination with Morpholine
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (251 mg, 1.0 mmol, 1.0 equiv.), sodium tert-butoxide (NaOtBu, 115 mg, 1.2 mmol, 1.2 equiv.), Pd₂(dba)₃ (14 mg, 0.015 mmol, 1.5 mol%), and XantPhos (26 mg, 0.045 mmol, 4.5 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add 5 mL of anhydrous toluene, followed by morpholine (105 µL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction: Seal the tube tightly and heat the mixture to 110 °C in an oil bath for 12-18 hours.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (15 mL) and filter through a pad of Celite®, washing the pad with additional ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the aminated product.

Conclusion

This compound is a highly valuable and versatile synthetic intermediate. The bromine atom at the C-5 position serves as a robust and reliable reactive handle for a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the aromatic ring, imparted by the fluorine and ester substituents, facilitates these reactions, allowing for the efficient construction of complex molecular architectures. A thorough understanding of its reactivity profile, as detailed in this guide, empowers chemists to strategically incorporate this building block into synthetic routes for novel pharmaceuticals, agrochemicals, and functional materials.

References

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link][6]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 5-Bromo-2-fluorobenzoic Acid in Modern Drug Discovery. Retrieved from [Link][1]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link][13]

  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Retrieved from [21]

  • Quick Company. (n.d.). A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. Retrieved from [Link][2]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link][17]

  • Beilstein Journals. (n.d.). Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Retrieved from [Link][16]

  • Singleton, D. A., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link][18]

  • Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link][9]

  • Chen, Y., et al. (2017). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules. Retrieved from [Link][19]

  • University of Illinois IDEALS. (n.d.). Halogen-metal exchange reactions of substituted dibromobenzenes. Retrieved from [Link][20]

  • Bacsa, I., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Retrieved from [Link][8]

  • MDPI. (2017). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link][14]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved from [Link][7]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link][15]

  • National Institutes of Health (NIH). (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP]Pd(crotyl)Cl. Retrieved from [Link][10]

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link][11]

  • SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. Retrieved from [Link][5]

  • Royal Society of Chemistry. (2017). Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Retrieved from [Link][12]

Sources

A Technical Guide to the Strategic Role of Fluorine in Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 5-bromo-2,4-difluorobenzoate is a pivotal building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its utility is not merely a consequence of its constituent atoms but is profoundly dictated by their specific arrangement. This technical guide provides an in-depth analysis of the defining role played by the two fluorine atoms on the aromatic ring. We will explore how their unique electronic properties, steric influence, and bond characteristics modulate the molecule's physicochemical properties, reactivity, and ultimately, its strategic value in modern chemical synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the nuanced effects of fluorine substitution for molecular design and optimization.

Introduction: The Unseen Influence of Fluorine

At first glance, this compound is a relatively simple substituted benzene ring. However, the strategic placement of two fluorine atoms at the C2 and C4 positions transforms it from a simple halogenated aromatic into a highly versatile and powerful synthetic intermediate. Fluorine's status as the most electronegative element, combined with its small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), allows it to exert powerful electronic effects with minimal steric hindrance. These properties are instrumental in drug design for enhancing metabolic stability, modulating physicochemical properties like lipophilicity and pKa, and improving binding affinity to biological targets.[1][2]

This guide moves beyond a simple catalog of properties to explain the fundamental causality behind fluorine's influence in this specific molecular context. We will dissect how the interplay between the inductive and resonance effects of the two fluorine atoms governs the molecule's reactivity, directs synthetic transformations, and imparts desirable characteristics to its derivatives.

The Physicochemical Landscape Shaped by Fluorine

The introduction of fluorine into an organic molecule fundamentally alters its electronic and physical nature. In this compound, these changes are pronounced and synergistic.

Potent Electronic Modulation

The primary influence of fluorine is its intense electron-withdrawing inductive effect (-I), stemming from its supreme electronegativity.[1][3] In this molecule, two fluorine atoms and the methyl ester group work in concert to significantly lower the electron density of the aromatic ring.

  • Inductive vs. Resonance Effects: While fluorine possesses lone pairs that can be donated to the π-system (a +M or resonance effect), its high electronegativity causes these electrons to be held tightly, making the inductive effect overwhelmingly dominant.[4] This strong polarization creates a significant dipole moment and alters the electrostatic potential of the ring.

Enhancement of Metabolic Stability

A cornerstone of fluorine's role in drug design is its ability to block metabolic "soft spots."[1] The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry (~116 kcal/mol for an sp² carbon), making it highly resistant to cleavage by metabolic enzymes like cytochrome P450s, which readily oxidize weaker C-H bonds.[5][6] By occupying the C2 and C4 positions, the fluorine atoms effectively shield the molecule from oxidative metabolism at these sites, a property that is conferred to any derivative synthesized from this scaffold.[3]

Modulation of Lipophilicity and pKa
  • Lipophilicity: Although fluorine is highly polar, its substitution for hydrogen typically increases a molecule's lipophilicity (measured as logP).[5][7] This seemingly counterintuitive effect arises because the poorly polarizable C-F bond contributes to increased hydrophobicity. This property is crucial for enhancing passive membrane permeability and bioavailability of drug candidates.[1][7]

  • Acidity (pKa): The potent inductive effect of fluorine significantly influences the acidity of neighboring functional groups.[3][5][8] If the methyl ester of the parent compound is hydrolyzed to the corresponding carboxylic acid (5-bromo-2,4-difluorobenzoic acid), the resulting acid will be substantially stronger (have a lower pKa) than its non-fluorinated counterpart. This modulation is critical for tuning drug-receptor interactions and solubility profiles.

Conformational Control and Binding Interactions

Beyond electronics, fluorine atoms impose conformational constraints that can be exploited to enhance biological activity.[7] The polar C-F bond can engage in specific, favorable interactions within a protein's binding pocket, including dipole-dipole interactions and weak C-F···H-X hydrogen bonds.[6][9] Furthermore, stereoelectronic phenomena like the gauche effect can stabilize specific rotamers, effectively locking a drug molecule into its bioactive conformation, thereby increasing potency and selectivity.[6][7]

Synthetic Strategy and Reactivity: A Tale of Two Halogens

The electronic landscape created by the fluorine atoms directly dictates the synthetic utility of this compound, enabling highly selective chemical transformations.

Site-Selective Cross-Coupling at the C-Br Bond

The bromine atom at the C5 position is the primary handle for synthetic diversification. In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig), the catalyst's oxidative addition step occurs preferentially at the weaker, more reactive C-Br bond, leaving the robust C-F bonds untouched.[10][11] This site-selectivity is paramount, allowing for the construction of complex biaryl systems and other scaffolds while preserving the beneficial properties imparted by the fluorine atoms.

synthetic_workflow cluster_key Key Features start This compound product Methyl 5-Aryl-2,4-difluorobenzoate (Biaryl Product) start->product Suzuki Coupling [Pd Catalyst, Base] reagent + Arylboronic Acid (R-B(OH)2) reagent->product selectivity Site-Selectivity C-Br bond reacts preferentially over strong C-F bonds utility Versatility Enables construction of complex molecules for drug discovery

Activation Towards Nucleophilic Aromatic Substitution (SNAr)

The powerful electron-withdrawing nature of the two fluorine atoms and the ester group makes the aromatic ring highly electrophilic and thus susceptible to nucleophilic aromatic substitution (SNAr).[12] While the bromine is the site for cross-coupling, the fluorine atoms themselves can act as leaving groups in the presence of strong nucleophiles, particularly the fluorine at C4, which is para to the strongly activating ester group. This dual reactivity enhances the molecule's versatility as a synthetic intermediate.

Representative Experimental Protocol: Synthesis of the Core Molecule

The following protocol details a standard method for the esterification of the parent acid to yield this compound. This procedure demonstrates a reliable and scalable laboratory synthesis.

Protocol: Fischer Esterification of 5-Bromo-2,4-difluorobenzoic Acid [13]

  • Reaction Setup: To a solution of 5-bromo-2,4-difluorobenzoic acid (1.0 eq, e.g., 1.688 mmol, 400 mg) in methanol (5 mL per mmol of acid), add thionyl chloride (SOCl₂) (4.0 eq, e.g., 6.75 mmol, 0.493 mL) dropwise at room temperature. Causality: Thionyl chloride reacts with methanol to generate HCl in situ, which catalyzes the esterification.

  • Heating: Stir the reaction mixture at 65 °C for 1-2 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into ice-water (approx. 30 mL). Trustworthiness: This step quenches any remaining reactive species and precipitates the organic product.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Quantitative Data and Physicochemical Properties

A summary of the key computed and experimental properties of this compound is presented below for easy reference.

PropertyValueSource
CAS Number 351325-31-0[14]
Molecular Formula C₈H₅BrF₂O₂[14][15]
Molecular Weight 251.02 g/mol [14]
Appearance White to yellow solid
XLogP3 (Predicted) 2.7[15]
Boiling Point (Predicted) 248.3 ± 40.0 °C at 760 mmHg[14]
Density (Predicted) 1.7 ± 0.1 g/cm³[14]

Conclusion and Future Perspectives

The two fluorine atoms in this compound are not passive substituents; they are strategic controllers of the molecule's destiny. They create a unique electronic environment that enhances metabolic stability, modulates lipophilicity, and provides distinct handles for selective, high-yield synthetic transformations. The ability to perform cross-coupling at the C-Br bond while retaining the benefits of the C-F bonds makes this compound an exceptionally valuable platform for building molecular complexity. As the demand for finely-tuned pharmacokinetic and pharmacodynamic profiles in drug candidates continues to grow, the rational application of fluorinated building blocks like this compound will remain a cornerstone of successful discovery programs.

References

  • Fluorine in drug discovery: Role, design and case studies. (2025). The Pharma Journal.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). MDPI. [Link]

  • The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]

  • Role of Fluorine in Drug Design and Drug Action. (2025). ResearchGate. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). PubMed Central. [Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. (2021). ACS Omega. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (n.d.). ACS Publications. [Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. (2016). PubMed. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (n.d.). ResearchGate. [Link]

  • Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. (2025). ResearchGate. [Link]

  • Drug Discovery Based on Fluorine-Containing Glycomimetics. (n.d.). MDPI. [Link]

  • Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). CSB/SJU. [Link]

  • Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • This compound (C8H5BrF2O2). (n.d.). PubChemLite. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (n.d.). PubMed Central. [Link]

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021). ACS Publications. [Link]

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Methyl 5-bromo-2,4-difluorobenzoate: A Comprehensive Technical Guide for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Synthetic Workhorse

In the landscape of modern synthetic organic chemistry, particularly within the realms of pharmaceutical and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount approach for modulating physicochemical and biological properties. Methyl 5-bromo-2,4-difluorobenzoate has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. This technical guide provides an in-depth exploration of the chemistry of this compound, offering insights into its synthesis, reactivity, and application in key synthetic transformations. The strategic positioning of two electron-withdrawing fluorine atoms, a bromine atom amenable to cross-coupling, and a methyl ester provides a trifecta of synthetic handles, making this reagent a cornerstone for the synthesis of novel chemical entities. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this powerful intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of a synthetic building block is fundamental to its effective utilization in the laboratory.

PropertyValueSource
Molecular Formula C₈H₅BrF₂O₂[1][2][3]
Molecular Weight 251.02 g/mol [1][4]
CAS Number 351325-31-0[1][4][5]
Appearance White to off-white solid[6]
Boiling Point 248.3 ± 40.0 °C at 760 mmHg (Predicted)[1]
Density 1.7 ± 0.1 g/cm³ (Predicted)[1]
Flash Point 104.0 ± 27.3 °C (Predicted)[1]
Refractive Index 1.514 (Predicted)[1]
LogP 2.51390[1]

Note: Some physical properties are predicted and should be used as a guide.

Spectroscopic data is crucial for reaction monitoring and product characterization. While specific spectra are instrument-dependent, typical chemical shifts in ¹H and ¹³C NMR, as well as characteristic IR absorption bands, are invaluable for structural confirmation.

Synthesis of this compound

The most common and practical synthesis of this compound involves the esterification of the corresponding carboxylic acid, 5-bromo-2,4-difluorobenzoic acid.[4] This precursor is typically synthesized via the bromination of 2,4-difluorobenzoic acid.[7][8]

Synthetic Protocol: Esterification of 5-Bromo-2,4-difluorobenzoic Acid[4]

This procedure details a common laboratory-scale synthesis.

Materials:

  • 5-Bromo-2,4-difluorobenzoic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Hexanes

Procedure:

  • To a solution of 5-bromo-2,4-difluorobenzoic acid (1.0 eq) in methanol (5 mL per mmol of acid), add thionyl chloride (4.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x V, where V is the volume of the aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Causality and Self-Validation:

  • Thionyl Chloride as Esterification Agent: Thionyl chloride is a highly effective reagent for this transformation. It reacts with methanol to form methyl chlorosulfite, which in turn activates the carboxylic acid for nucleophilic attack by another molecule of methanol. The byproducts, sulfur dioxide and hydrogen chloride, are gaseous and are easily removed, driving the reaction to completion.

  • Temperature Control: Heating to 65 °C accelerates the reaction rate, ensuring a reasonable reaction time.

  • Aqueous Workup: The ice-water quench hydrolyzes any remaining thionyl chloride and separates the water-soluble byproducts from the desired ester.

  • Chromatographic Purification: Flash chromatography is essential to remove any unreacted starting material and potential side products, ensuring the high purity of the final product required for subsequent sensitive reactions.

The Synthetic Utility: A Triumvirate of Reactive Sites

The true power of this compound lies in the differential reactivity of its functional groups. The bromine atom serves as a prime handle for palladium-catalyzed cross-coupling reactions, while the fluorine atoms, particularly the one at the 2-position, can be susceptible to nucleophilic aromatic substitution under specific conditions. The methyl ester offers a site for hydrolysis and subsequent amide bond formation.

Caption: Key reaction pathways of this compound.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds at the Bromine Position

The carbon-bromine bond in this compound is the most labile site for oxidative addition to a low-valent palladium catalyst, making it the preferred position for a variety of cross-coupling reactions.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. The reaction of this compound with boronic acids or their esters provides a facile route to a diverse array of biaryl compounds, which are prevalent motifs in pharmaceuticals.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Potassium phosphate (K₃PO₄) or other suitable base

  • Toluene

  • Water

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the base (2.0 eq) followed by the solvent system (e.g., toluene/water, 10:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography or recrystallization.

Expert Insights and Mechanistic Rationale:

  • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and sterically demanding ligands like tricyclohexylphosphine (PCy₃) or SPhos are often effective in promoting the oxidative addition of the aryl bromide to the palladium(0) center and facilitating the subsequent reductive elimination.[9]

  • Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Inorganic bases like potassium phosphate or cesium carbonate are commonly employed.

  • Solvent System: A biphasic solvent system, such as toluene/water, is often used to dissolve both the organic and inorganic reagents.

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, providing access to a wide range of anilines and their derivatives.[10][11] This reaction is of immense importance in medicinal chemistry, as the aniline substructure is a common feature in many bioactive molecules.

Experimental Protocol: A General Buchwald-Hartwig Amination

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Phosphine ligand (e.g., Xantphos, RuPhos)

  • Sodium tert-butoxide (NaOtBu) or another strong, non-nucleophilic base

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), the palladium precatalyst (0.01-0.05 eq), the ligand (0.02-0.10 eq), and the base (1.4 eq).

  • Add the anhydrous solvent and seal the reaction vessel.

  • Heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash chromatography.

Trustworthiness and Protocol Validation:

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Therefore, maintaining an inert atmosphere is crucial for catalytic activity and reproducibility.

  • Anhydrous Conditions: The strong bases used in this reaction, such as sodium tert-butoxide, are moisture-sensitive. The use of anhydrous solvents is essential to prevent base quenching and ensure efficient reaction.

  • Ligand Selection: The choice of ligand is highly dependent on the specific amine and aryl halide coupling partners. A screening of different ligands may be necessary to optimize the reaction. Modern biarylphosphine ligands often provide excellent results.[12]

Buchwald_Hartwig_Workflow start Start reagents Combine Reactants: - this compound - Amine - Pd Catalyst & Ligand - Base start->reagents inert Establish Inert Atmosphere reagents->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Purification (Chromatography) workup->purify product Pure Product purify->product

Caption: A typical workflow for a Buchwald-Hartwig amination experiment.

Nucleophilic Aromatic Substitution (SₙAr): Leveraging the Activating Effect of Fluorine

While the C-F bond is generally robust, the presence of multiple electron-withdrawing fluorine atoms on the aromatic ring can activate it towards nucleophilic aromatic substitution (SₙAr).[13][14] In this compound, the fluorine atom at the C2 position, being ortho to the electron-withdrawing ester group, is the most likely to undergo substitution by strong nucleophiles.

Mechanistic Considerations: The SₙAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14][15] Subsequent elimination of the fluoride ion restores the aromaticity. The rate of this reaction is influenced by the strength of the nucleophile and the stability of the Meisenheimer complex. The electron-withdrawing nature of the ester and the other fluorine atom helps to stabilize this intermediate.

Synthetic Applications: This reactivity allows for the introduction of a variety of nucleophiles, such as alkoxides, thiolates, and amines, at the C2 position. This provides a complementary strategy to the cross-coupling reactions at the C5 position, enabling the synthesis of highly functionalized aromatic compounds.

Manipulation of the Methyl Ester

The methyl ester group provides a further point of diversification. It can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide in a THF/water mixture) to the corresponding carboxylic acid. This carboxylic acid can then be coupled with a wide range of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to form amides, a common functional group in drug candidates.[16]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound and its precursors. It is advisable to consult the Safety Data Sheet (SDS) before use.[17] In general:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

Conclusion: A Building Block of Strategic Importance

This compound stands out as a strategically designed and highly effective building block for the synthesis of complex, fluorine-containing molecules. Its three distinct points of reactivity—the bromine atom for cross-coupling, the activated fluorine for SₙAr, and the versatile ester group—allow for a modular and efficient approach to the construction of novel chemical entities. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable compound in their pursuit of new discoveries in medicine and materials science.

References

  • Directed lithiation of unprotected benzoic acids - Semantic Scholar. Available from: [Link]

  • Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - NIH. Available from: [Link]

  • Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing). Available from: [Link]

  • Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

  • Directed orrho-lithiation of unprotected benzoic acids' | Download Table - ResearchGate. Available from: [Link]

  • (PDF) Directed lithiation of unprotected benzoic acids - ResearchGate. Available from: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Reaction of Aryl Fluorides - ACS Publications. Available from: [Link]

  • Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes - ChemRxiv. Available from: [Link]

  • This compound | C8H5BrF2O2 | CID 18007754 - PubChem - NIH. Available from: [Link]

  • This compound | C8H5BrF2O2 | CID 18007754 - PubChem. Available from: [Link]

  • Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - RSC Publishing. Available from: [Link]

  • This compound (C8H5BrF2O2) - PubChemLite. Available from: [Link]

  • This compound,351325-31-0->Allfluoro pharmaceutical co .ltd. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

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  • Material Safety Data Sheet. Available from: [Link]

  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid - Google Patents.
  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available from: [Link]

  • A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid - Quick Company. Available from: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents.
  • Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available from: [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available from: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED! - YouTube. Available from: [Link]

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]

  • Buchwald Hartwig amination catalysts - Johnson Matthey. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism - YouTube. Available from: [Link]

  • Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks - Organic Chemistry Portal. Available from: [Link]

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The Synthetic Versatility of Methyl 5-bromo-2,4-difluorobenzoate: A Technical Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Synthesis

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine atoms into molecular frameworks is a widely recognized strategy for modulating the physicochemical and biological properties of target compounds. Methyl 5-bromo-2,4-difluorobenzoate, a trifunctionalized benzene ring, has emerged as a pivotal building block for the synthesis of complex organic molecules, particularly in the realms of medicinal chemistry and agrochemicals. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a bromine atom amenable to a variety of cross-coupling reactions, makes it a versatile and highly valuable intermediate.

This technical guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its preparation, its utility in key carbon-carbon and carbon-nitrogen bond-forming reactions, and its role in the synthesis of high-value compounds, including potent enzyme inhibitors. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols.

Synthesis of this compound

The most common and straightforward route to this compound is the esterification of its corresponding carboxylic acid, 5-bromo-2,4-difluorobenzoic acid. This precursor is commercially available or can be synthesized through bromination of 2,4-difluorobenzoic acid.

Experimental Protocol: Esterification of 5-bromo-2,4-difluorobenzoic acid[1]

This protocol describes the synthesis of this compound from 5-bromo-2,4-difluorobenzoic acid using thionyl chloride in methanol.[1]

Materials:

  • 5-bromo-2,4-difluorobenzoic acid

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Hexanes

Procedure:

  • To a solution of 5-bromo-2,4-difluorobenzoic acid (1.0 eq) in methanol, add thionyl chloride (4.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with saturated aqueous sodium chloride.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel using hexanes as the eluent to afford this compound.

Expected Yield: Approximately 62.3%[1]

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the aromatic ring, due to the presence of two fluorine atoms and a methyl ester group, can influence the reactivity of the C-Br bond in these reactions.

Figure 1: Key cross-coupling reactions of this compound.

Suzuki-Miyaura Coupling: Synthesis of 5-Aryl-2,4-difluorobenzoates

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is essential for the catalytic cycle. The choice of ligand is critical and can influence reaction efficiency. For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands such as XPhos are often effective.

  • Base: A base is required to activate the boronic acid partner for transmetalation. Inorganic bases like potassium carbonate or potassium phosphate are commonly used in a mixed aqueous-organic solvent system.

  • Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is frequently employed to dissolve both the organic and inorganic reagents.

Template Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid/ester, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent system.

  • Add the palladium catalyst under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Sonogashira Coupling: Synthesis of 5-Alkynyl-2,4-difluorobenzoates

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides, providing a direct route to arylethynes. This reaction is instrumental for introducing alkynyl moieties that can serve as versatile handles for further transformations or as integral components of conjugated systems.

Causality Behind Experimental Choices:

  • Catalyst System: The classical Sonogashira reaction employs a dual catalytic system of a palladium(0) complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Anhydrous, deoxygenated solvents like THF, toluene, or DMF are commonly used to prevent side reactions.

Template Experimental Protocol: Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine, diisopropylamine) (2-3 eq)

  • Anhydrous, degassed solvent (e.g., THF, toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst, and copper(I) iodide.

  • Add the anhydrous, degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-80 °C, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and wash with water or saturated aqueous ammonium chloride to remove the amine hydrohalide.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Synthesis of 5-(Amino)-2,4-difluorobenzoates

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines. This reaction allows for the introduction of a wide variety of primary and secondary amines at the 5-position of this compound.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: The choice of palladium precatalyst and phosphine ligand is crucial for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often highly effective as they promote both the oxidative addition and the reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.

Template Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, or a G3/G4 precatalyst) (1-3 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos) (2-6 mol%)

  • Base (e.g., NaOtBu, LiHMDS) (1.2-2.0 eq)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or glovebox, add the palladium precatalyst, the phosphine ligand, and the base.

  • Add this compound (1.0 eq) and the amine.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Application in Medicinal Chemistry: A Key Intermediate for LSD1 Inhibitors

A significant application of this compound is in the synthesis of inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine residues on histone and non-histone proteins, and its overexpression is implicated in various cancers. Consequently, the development of LSD1 inhibitors is a promising therapeutic strategy in oncology.

This compound serves as a key starting material for the synthesis of potent and selective LSD1 inhibitors, such as GSK2879552. The 2,4-difluorophenyl moiety is a common feature in many LSD1 inhibitors, where it often engages in key interactions within the enzyme's active site.

Figure 2: Representative synthetic pathway towards LSD1 inhibitors.

Representative Synthetic Scheme:

The synthesis of LSD1 inhibitors from this compound typically involves a sequence of reactions to introduce the necessary pharmacophoric elements. While the precise, multi-step synthesis of a clinical candidate like GSK2879552 is complex, a plausible synthetic disconnection approach highlights the importance of our starting material. The initial step often involves the conversion of the bromo group into a functional handle, such as a formyl group, which can then be elaborated through reductive amination to introduce the key amine side chain characteristic of many LSD1 inhibitors.

Conclusion

This compound is a strategically important and versatile building block in modern organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations, with palladium-catalyzed cross-coupling reactions being particularly prominent. The ability to readily introduce aryl, alkynyl, and amino functionalities makes it an invaluable precursor for the synthesis of complex molecules with desirable biological activities. Its demonstrated utility in the synthesis of potent LSD1 inhibitors underscores its significance in medicinal chemistry and drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this powerful synthetic tool in their own research endeavors.

References

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Methodological & Application

Synthesis of Methyl 5-bromo-2,4-difluorobenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-bromo-2,4-difluorobenzoate is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its trifunctionalized benzene ring, featuring bromo, fluoro, and carboxylate moieties, offers multiple reaction sites for further chemical transformations. This document provides a detailed, field-proven protocol for the synthesis of this compound, aimed at researchers and professionals in drug development and chemical synthesis. The protocol is based on the esterification of 5-bromo-2,4-difluorobenzoic acid using thionyl chloride in methanol.

Reaction Scheme

The synthesis proceeds via a classic Fischer esterification, facilitated by the conversion of the carboxylic acid to a more reactive acyl chloride intermediate using thionyl chloride.

Figure 1: Overall reaction scheme for the synthesis of this compound.

Physicochemical Properties

PropertyValue
Chemical Name This compound
CAS Number 351325-31-0[1][2]
Molecular Formula C₈H₅BrF₂O₂[1][3]
Molecular Weight 251.02 g/mol [1][3]
Appearance (Typically) White to off-white solid or oil
Boiling Point (Predicted) 248.3 ± 40.0 °C at 760 mmHg[1]
Density (Predicted) 1.7 ± 0.1 g/cm³[1]

Experimental Protocol

Materials and Reagents
  • 5-Bromo-2,4-difluorobenzoic acid

  • Methanol (CH₃OH), anhydrous

  • Thionyl chloride (SOCl₂), reagent grade

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Ice

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

Detailed Synthesis Procedure

This protocol is based on a reported synthesis with a yield of 62.3%.[4]

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2,4-difluorobenzoic acid (e.g., 400 mg, 1.688 mmol) in anhydrous methanol (8.44 mL).

    • Causality Note: Methanol serves as both the solvent and the reactant for the esterification. Using anhydrous methanol is crucial to prevent the reaction of thionyl chloride with water, which would reduce the yield of the desired product.

  • Addition of Thionyl Chloride: Under a fume hood, carefully and slowly add thionyl chloride (e.g., 0.493 mL, 6.75 mmol) to the solution. An exothermic reaction may occur.

    • Causality Note: Thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate readily reacts with methanol to form the methyl ester. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.

  • Reaction: Heat the reaction mixture to 65°C and stir for 1 hour.[4]

  • Work-up: a. After cooling to room temperature, carefully pour the reaction mixture into 50 mL of ice-water.[4]

    • Causality Note: This step quenches the reaction by hydrolyzing any remaining thionyl chloride and precipitates the organic product. b. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[4] c. Combine the organic layers and wash with saturated aqueous sodium chloride (brine).[4]

    • Causality Note: The brine wash helps to remove any remaining water from the organic layer. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

  • Purification: Purify the crude product by flash chromatography on silica gel using hexanes as the eluent to afford the pure this compound.[4]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals include a singlet for the methyl ester protons (around 3.9 ppm) and signals for the aromatic protons.

  • ¹³C NMR: Expected signals include a peak for the methyl carbon, aromatic carbons, and a carbonyl carbon.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

  • IR Spectroscopy: The IR spectrum should show a characteristic ester carbonyl (C=O) stretch.

Safety Precautions

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release toxic gases (SO₂ and HCl). Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Methanol (CH₃OH): Highly flammable and toxic. Can cause blindness and death if ingested. Avoid inhalation of vapors and contact with skin and eyes.

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE at all times.

Workflow Diagram

SynthesisWorkflow Start Start: 5-Bromo-2,4-difluorobenzoic acid + Methanol AddSOCl2 Add Thionyl Chloride Start->AddSOCl2 Dissolve Reaction Heat to 65°C (1 hour) AddSOCl2->Reaction React Workup Quench with Ice-Water & Extract with EtOAc Reaction->Workup Process Purification Dry, Concentrate & Purify (Flash Chromatography) Workup->Purification Isolate Product Product: this compound Purification->Product Obtain

Sources

Application Notes & Protocols: Suzuki-Miyaura Coupling of Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Drug Discovery

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its operational simplicity, broad functional group tolerance, and mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or triflates, a transformation that is central to the synthesis of complex molecules, particularly in the pharmaceutical industry.[3][4]

Methyl 5-bromo-2,4-difluorobenzoate is a valuable synthetic intermediate. The electron-deficient nature of its aromatic ring, imparted by two fluorine atoms and a methyl ester group, makes it an interesting substrate for cross-coupling. The products of its Suzuki coupling, substituted difluorobiphenyls, are key structural motifs in a variety of biologically active compounds. This guide provides a detailed examination of the critical parameters and robust protocols for the successful Suzuki-Miyaura coupling of this specific substrate, designed for researchers engaged in medicinal chemistry and process development.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined palladium-based catalytic cycle.[5][6] Understanding this mechanism is paramount for rational condition selection and troubleshooting. The cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This step forms a Pd(II) intermediate. The electron-withdrawing fluorine and ester groups on the substrate generally facilitate this step.[7]

  • Transmetalation: The organic moiety from the boronic acid (or its derivative) is transferred to the palladium center. This step is critically dependent on activation of the organoboron species by a base.[8][9] The base forms a boronate complex, enhancing the nucleophilicity of the organic group for transfer.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][10] This is often the rate-limiting step, particularly for sterically hindered substrates.

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln (Active Catalyst) pdiia Ar-Pd(II)-X(Ln) (Oxidative Adduct) pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar'(Ln) (Transmetalated Complex) pdiia->pdiib Transmetalation pdiia->out2 X- pdiib->pd0 Reductive Elimination pdiib->out1 Ar-Ar' (Product) in1->pdiia Ar-X (this compound) in2->pdiib Ar'-B(OR)2, Base

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Guide to Component Selection for an Electron-Deficient Substrate

The success of coupling this compound is highly dependent on the judicious selection of each reaction component. The electronic properties of this substrate—specifically, its electron-deficient nature—guide these choices.

Palladium Pre-catalyst
Ligands: The Key to Efficiency

The choice of ligand is arguably the most critical factor.[11] For electron-deficient substrates and for promoting the often rate-limiting reductive elimination step, bulky and electron-rich phosphine ligands are superior.[12][13]

  • Buchwald-type Biarylphosphines (SPhos, XPhos): These are the go-to ligands for challenging couplings.[14] Their bulk facilitates reductive elimination, while their electron-donating nature promotes oxidative addition. They have demonstrated broad applicability for coupling aryl chlorides and hindered substrates, making them excellent choices for this system.[13]

  • Trialkylphosphines (e.g., P(t-Bu)₃): Highly electron-rich and bulky, these ligands create very active catalysts suitable for coupling unactivated aryl chlorides and bromides, often at room temperature.[15]

Base Selection: Activating the Nucleophile while Preserving the Ester

The base plays a dual role: it activates the boronic acid for transmetalation and influences the overall reaction environment.[8] A critical consideration for this compound is the presence of the methyl ester, which is susceptible to hydrolysis (saponification) under strongly basic aqueous conditions.

  • Potassium Phosphate (K₃PO₄): An excellent choice for this substrate. It is a moderately strong base that is effective in promoting the reaction while being less prone to causing ester hydrolysis compared to hydroxides.[8]

  • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base, often used for difficult or sterically hindered couplings.[8] It should be used judiciously, and reaction times monitored to minimize potential ester cleavage.

  • Potassium Fluoride (KF): A mild base that can be effective, particularly in anhydrous conditions. It is an excellent option when ester hydrolysis is a significant concern.[9]

Solvent Systems

A variety of solvents can be used, often in combination with water to dissolve the inorganic base.[7]

  • Ethers (1,4-Dioxane, THF): These are the most common solvents for Suzuki couplings, typically used in a ratio of 3:1 to 5:1 with water.[5][7]

  • Aromatics (Toluene): Another widely used solvent, particularly for reactions run at higher temperatures.[7]

  • Amides (DMF, DMAc): Polar aprotic solvents that can be effective but may lead to side reactions at high temperatures and can be difficult to remove during workup.[5]

Recommended Reaction Conditions: A Comparative Overview

The following table summarizes recommended starting conditions for the Suzuki coupling of this compound. Optimization may be required depending on the specific boronic acid used.

Parameter Condition Set A (General Purpose) Condition Set B (Microwave/High-Temp) Condition Set C (Mild/Ester-Sensitive)
Pd Pre-catalyst Pd(OAc)₂ (2 mol%)XPhos Pd G3 (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)(Internal to G3 pre-catalyst)P(t-Bu)₃-HBF₄ (3 mol%)
Base K₃PO₄ (2.0 equiv)K₃PO₄ (2.0 equiv)KF (3.0 equiv)
Solvent 1,4-Dioxane / H₂O (4:1)Toluene / H₂O (10:1)THF (anhydrous)
Temperature 90-100 °C120-150 °C (Microwave)60 °C
Time 4-12 h15-45 min12-24 h
Notes A robust starting point for a wide range of aryl and heteroaryl boronic acids.Ideal for rapid synthesis and for less reactive boronic acids.Best for substrates where ester hydrolysis is a major concern.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents may be toxic, flammable, or irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

Protocol 1: Standard Thermal Heating

This protocol is based on Condition Set A and is a reliable method for general synthesis.

Experimental_Workflow cluster_workflow General Experimental Workflow setup 1. Reaction Setup - Combine Aryl Bromide, Boronic Acid, Base in a dry flask. degas 2. Degassing - Add solvent. - Purge with inert gas (Ar or N₂) for 15-20 min. setup->degas catalyst 3. Catalyst Addition - Add Pd pre-catalyst and ligand under positive inert gas pressure. degas->catalyst reaction 4. Reaction - Heat to the desired temperature with vigorous stirring. catalyst->reaction monitor 5. Monitoring - Track progress via TLC or LC-MS. reaction->monitor workup 6. Aqueous Workup - Cool, quench with water, extract with organic solvent. monitor->workup purify 7. Purification - Dry, concentrate, and purify by column chromatography. workup->purify analysis 8. Analysis - Characterize the final product (NMR, MS). purify->analysis

Sources

Application Notes & Protocols: Palladium-Catalyzed Suzuki Coupling of Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Electron-Deficient Substrates in Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is instrumental in the synthesis of biaryls, a structural motif prevalent in pharmaceuticals and advanced materials.[3][4]

This guide focuses on the specific challenges and strategic considerations for the Suzuki coupling of Methyl 5-bromo-2,4-difluorobenzoate. This substrate presents a unique set of electronic and steric hurdles due to the presence of electron-withdrawing fluorine and ester functionalities. Understanding these factors is paramount to developing a robust and high-yielding protocol. The electron-deficient nature of the aryl bromide can facilitate the initial oxidative addition step in the catalytic cycle but may also influence subsequent steps and the overall reaction kinetics.[5][6]

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.[7][8][9] The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (this compound) to form a Pd(II) intermediate.[8] The electron-withdrawing groups on the aryl halide can accelerate this rate-determining step.[6]

  • Transmetalation: The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[10][11] This species then transfers its organic group to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][10]

The choice of palladium catalyst, ligand, base, and solvent system is critical in modulating the efficiency of each step in this cycle and ultimately achieving a successful coupling.[5]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Biaryl Product Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X This compound Ar-X->Ar-Pd(II)L2-X Ar'-B(OH)2 Arylboronic Acid Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar' activates Boronic Acid caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selecting the Optimal Palladium Catalyst and Ligand System

The success of the Suzuki coupling with an electronically modified substrate like this compound is highly dependent on the palladium source and the associated ligand.

Palladium Precatalysts: Commonly used palladium precatalysts include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can be used directly as the active Pd(0) species, Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) sources, respectively, that require in-situ reduction or ligand exchange to form the active catalyst.[11]

The Crucial Role of Ligands: Phosphine ligands are widely employed to stabilize the palladium catalyst and modulate its reactivity.[10] For electron-deficient aryl bromides, electron-rich and bulky phosphine ligands are often preferred as they can promote the oxidative addition step and facilitate the reductive elimination.[12][13]

  • Buchwald Ligands: A class of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos and XPhos, have demonstrated exceptional performance in challenging Suzuki couplings, including those with electron-deficient substrates.[13][14] These ligands promote the formation of highly active, monoligated Pd(0) species.[13]

  • N-Heterocyclic Carbenes (NHCs): NHCs are another class of ligands that have gained prominence in Suzuki couplings.[10] They are often more electron-donating and sterically bulky than phosphine ligands, leading to highly stable and active catalysts.[10]

Catalyst/Ligand SystemKey FeaturesRecommended For
Pd(PPh₃)₄ A versatile, air-stable Pd(0) catalyst.General purpose, good starting point for optimization.
Pd(OAc)₂ / SPhos or XPhos Forms a highly active catalyst in situ.[13]Electron-deficient and sterically hindered aryl bromides.
[PdCl₂(dppf)] An air-stable Pd(II) precatalyst with a bidentate phosphine ligand.A robust option for a variety of substrates.
Pd₂(dba)₃ / cataCXium® A A highly active system for challenging couplings.When other systems fail to provide good yields.

Experimental Protocol: A General Procedure

This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the base, solvent, temperature, and reaction time may be necessary for different arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precursor and ligand (e.g., Pd(OAc)₂ and SPhos)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)[10]

  • Degassed water (if using a biphasic system)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst/ligand system, and the base.

  • Solvent Addition: Add the degassed solvent(s) to the flask via syringe. If using a biphasic system, add the organic solvent first, followed by the degassed water.[7]

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen, which can deactivate the catalyst.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from 60-110 °C) with vigorous stirring.[7]

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

References

The Strategic Application of Methyl 5-bromo-2,4-difluorobenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Architectural Significance of Fluorinated Scaffolds

In the intricate tapestry of medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount design element.[1] Fluorine's unique stereoelectronic properties can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] Within the arsenal of fluorinated building blocks, Methyl 5-bromo-2,4-difluorobenzoate stands out as a particularly versatile and powerful reagent. Its trifunctional nature—a reactive bromine atom, two activating fluorine atoms, and a modifiable methyl ester—provides medicinal chemists with a robust platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the utility of this compound, focusing on its application in the synthesis of kinase inhibitors, a class of therapeutics at the forefront of oncology research.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid with the molecular formula C₈H₅BrF₂O₂ and a molecular weight of 251.02 g/mol .

PropertyValue
CAS Number 351325-31-0
Molecular Formula C₈H₅BrF₂O₂
Molecular Weight 251.02 g/mol
Appearance White to off-white crystalline solid

The key to its synthetic utility lies in the electronic landscape of the benzene ring. The two electron-withdrawing fluorine atoms render the aromatic ring electron-deficient, which has two major consequences:

  • Activation for Nucleophilic Aromatic Substitution (SₙAr): The fluorine atoms, particularly the one at the 2-position, activate the ring for attack by nucleophiles. This allows for the displacement of the fluorine atom by various nucleophiles, such as amines, to form new carbon-heteroatom bonds.

  • Facilitation of Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the formation of carbon-carbon bonds, allowing for the introduction of diverse aryl and heteroaryl moieties.

Core Applications in Kinase Inhibitor Synthesis: A Representative Workflow

Kinase inhibitors are a cornerstone of modern targeted cancer therapy. Many of these inhibitors feature complex heterocyclic scaffolds. This compound is an ideal starting material for the construction of such scaffolds. The following section outlines a representative, multi-step synthetic workflow for the synthesis of a key intermediate for a pyrazole-containing BRAF inhibitor, a class of drugs that includes compounds like Lifirafenib.

Diagram of the Synthetic Workflow

G A This compound B Methyl 5-(1H-pyrazol-4-yl)-2,4-difluorobenzoate A->B Suzuki-Miyaura Coupling (Pyrazole-4-boronic acid, Pd catalyst, Base) C 5-(1H-pyrazol-4-yl)-2,4-difluorobenzoic acid B->C Hydrolysis (e.g., LiOH, THF/H2O) D N-Aryl-5-(1H-pyrazol-4-yl)-2,4-difluorobenzamide (Kinase Inhibitor Scaffold) C->D Amide Coupling (Substituted Aniline, Coupling Agent)

Caption: A representative synthetic workflow for a kinase inhibitor scaffold.

Step 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[3] In this step, the bromine atom of this compound is coupled with a suitable boronic acid or boronate ester to introduce a new aryl or heteroaryl group. For the synthesis of many kinase inhibitors, this heteroaryl group is often a pyrazole, imidazole, or pyridine ring.[4][5]

Protocol: Suzuki-Miyaura Coupling of this compound with Pyrazole-4-boronic acid

Materials:

  • This compound

  • Pyrazole-4-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), pyrazole-4-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Methyl 5-(1H-pyrazol-4-yl)-2,4-difluorobenzoate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert atmosphere prevents catalyst deactivation.

  • Ligand: The phosphine ligand (e.g., PPh₃) stabilizes the palladium center and facilitates the catalytic cycle. More complex ligands can be used to improve yield and reaction scope.

  • Base: The base (K₂CO₃) is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle.

  • Solvent System: A mixture of an organic solvent (1,4-dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Step 2: Hydrolysis of the Methyl Ester

The methyl ester of the coupled product is a useful protecting group for the carboxylic acid. For the subsequent amide bond formation, this ester needs to be hydrolyzed to the corresponding carboxylic acid.

Protocol: Hydrolysis of Methyl 5-(1H-pyrazol-4-yl)-2,4-difluorobenzoate

Materials:

  • Methyl 5-(1H-pyrazol-4-yl)-2,4-difluorobenzoate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve Methyl 5-(1H-pyrazol-4-yl)-2,4-difluorobenzoate in a mixture of THF and water.

  • Add an aqueous solution of lithium hydroxide (e.g., 1 M, 2-3 eq).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(1H-pyrazol-4-yl)-2,4-difluorobenzoic acid.

Step 3: Amide Bond Formation

The final step in constructing the core scaffold of many kinase inhibitors is the formation of an amide bond between the newly synthesized carboxylic acid and a suitable amine. This is a critical step that introduces another point of diversity into the molecule.

Protocol: Amide Coupling of 5-(1H-pyrazol-4-yl)-2,4-difluorobenzoic acid with a Substituted Aniline

Materials:

  • 5-(1H-pyrazol-4-yl)-2,4-difluorobenzoic acid

  • Substituted aniline (e.g., 3-aminophenyl sulfonamide derivative)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or other amide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 5-(1H-pyrazol-4-yl)-2,4-difluorobenzoic acid (1.0 eq) in anhydrous DMF.

  • Add the substituted aniline (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to afford the final N-Aryl-5-(1H-pyrazol-4-yl)-2,4-difluorobenzamide.

Causality Behind Experimental Choices:

  • Coupling Reagent: Amide bond formation between a carboxylic acid and an amine is not spontaneous and requires an activating agent. BOP is a common and effective coupling reagent that forms a highly reactive activated ester in situ.

  • Base: A non-nucleophilic base like DIPEA is used to neutralize the acid formed during the reaction and to facilitate the coupling process.

Alternative Synthetic Strategies: The Buchwald-Hartwig Amination

While the Suzuki-Miyaura coupling is a powerful tool, an alternative and equally important reaction for functionalizing this compound is the Buchwald-Hartwig amination.[6] This palladium-catalyzed cross-coupling reaction allows for the direct formation of a carbon-nitrogen bond between the aryl bromide and an amine.

Diagram of the Buchwald-Hartwig Amination Workflow

G A This compound B Methyl 5-(arylamino)-2,4-difluorobenzoate A->B Buchwald-Hartwig Amination (Aryl amine, Pd catalyst, Ligand, Base) C 5-(Arylamino)-2,4-difluorobenzoic acid B->C Hydrolysis (e.g., LiOH, THF/H2O) D N-Aryl-5-(arylamino)-2,4-difluorobenzamide (Alternative Kinase Inhibitor Scaffold) C->D Amide Coupling (Another Amine, Coupling Agent)

Caption: A workflow for an alternative kinase inhibitor scaffold via Buchwald-Hartwig amination.

Protocol: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Aryl amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable ligand

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous toluene, followed by this compound (1.0 eq) and the aryl amine (1.2 eq).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by flash column chromatography.

Concluding Remarks and Future Perspectives

This compound is a testament to the power of strategic molecular design in modern drug discovery. Its trifunctional nature allows for a diverse range of chemical transformations, making it a highly valuable building block for the synthesis of complex and biologically active molecules. The protocols and workflows outlined in this guide provide a foundation for researchers to harness the full potential of this versatile reagent in the quest for novel therapeutics. As our understanding of disease biology deepens, the demand for sophisticated molecular architectures will continue to grow, and reagents like this compound will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. PubMed. Available from: [Link]

  • Design and synthesis of novel pyrimidine-pyrazole hybrids with dual anticancer and anti-inflammatory effects targeting BRAFV600E and JNK. PMC - NIH. Available from: [Link]

  • Full article: Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. Taylor & Francis Online. Available from: [Link]

  • Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. PMC. Available from: [Link]

  • Synthesis of 4,5-dihydro-1H-pyrazole derivatives as BRAF inhibitors. Digital Commons @ Winthrop. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Novel processes for the manufacture of propane-1-sulfonic acid {3-[5-(4-chloro-phenyl)-1h-pyrrolo[2,3-b]pyridine-3-carbonyl]. Google Patents.
  • N-(3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide 918505-84-7. Chinachemnet. Available from: [Link]

  • Novel synthesis of pyrrolo [2,3-d] pyrimidines bearing sulfonamide moieties as potential antitumor and radioprotective agents. PubMed. Available from: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Buchwald Hartwig amination catalysts. Johnson Matthey. Available from: [Link]

  • News | New building blocks for drug discovery. Universität Münster. Available from: [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. Available from: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available from: [Link]

  • Examples of difluoromethyl use in kinase inhibitors (4,5). ResearchGate. Available from: [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. Google Patents.
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Available from: [Link]

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). PMC - PubMed Central. Available from: [Link]

  • Effective Amidation of Carboxylic Acids Using (4,5-Dichloro-6-oxo-6H-pyridazin-1-yl)phosphoric. ResearchGate. Available from: [Link]

  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available from: [Link]

  • Does anyone have experience with amide coupling reaction of aniline?. ResearchGate. Available from: [Link]

  • Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available from: [Link]

  • Process for the preparation of derivatives of difluorobenzo-(1,3)-dioxole-5-carboxylic acid. Google Patents.
  • 2,4-two chloro-5-fluorobenzoic acids synthetic. Google Patents.

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Methyl 5-bromo-2,4-difluorobenzoate for the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Methyl 5-bromo-2,4-difluorobenzoate: A Versatile Scaffold for the Synthesis of Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of this compound in Kinase Inhibitor Scaffolding

In the landscape of modern medicinal chemistry, the development of targeted kinase inhibitors remains a cornerstone of oncology and inflammation research.[1][2] The success of these therapeutic agents hinges on the rational design of molecules that can precisely fit into the ATP-binding pocket of a target kinase, often requiring a rigid, well-functionalized biaryl or heteroaryl core. This compound has emerged as a highly valuable starting material in this context. Its utility is not accidental but a result of the strategic placement of its functional groups, each serving a distinct and crucial role in synthetic diversification.[3]

This molecule is a trifunctionalized building block:

  • The Bromine Atom: Serves as a classical handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the efficient and modular construction of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl moieties.[4][5]

  • The Fluorine Atoms: The two electron-withdrawing fluorine atoms activate the aromatic ring. This electronic modification enhances the molecule's reactivity in nucleophilic aromatic substitution (SNAr) reactions and can significantly improve the pharmacokinetic properties (e.g., metabolic stability, membrane permeability, and binding affinity) of the final drug candidate.[6][7]

  • The Methyl Ester: Provides a site for further chemical elaboration, most commonly through hydrolysis to the corresponding carboxylic acid followed by amide bond formation, a key linkage in many kinase inhibitors.

This application note provides a detailed exploration of the core chemical reactions involving this compound and presents a validated, step-by-step protocol for its use in a Suzuki-Miyaura cross-coupling reaction, a foundational step in the synthesis of numerous kinase inhibitor backbones.

Core Synthetic Strategies and Mechanistic Rationale

The synthetic power of this compound stems from its capacity to undergo two principal, orthogonal transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl systems due to its mild conditions and high functional group tolerance.[4][5][8] The reaction forges a C-C bond between the bromine-bearing carbon of the benzoate and a boronic acid or ester derivative.

Mechanism Insight: The catalytic cycle is a well-established process involving a Pd(0)/Pd(II) redox couple.[5][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzoate, forming an Ar-Pd(II)-Br complex. This is typically the rate-determining step.

  • Transmetalation: In the presence of a base (e.g., K₂CO₃, K₃PO₄), the organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the bromide and forming an Ar-Pd(II)-Ar' complex. The base is crucial for activating the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the coordination sphere, forming the final biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[4]

G pd0 Pd(0)Ln oxidative_addition Ar-Pd(II)L_n-X pd0->oxidative_addition Ar-X transmetalation Ar-Pd(II)L_n-Ar' oxidative_addition->transmetalation Ar'B(OR)₂ Base product Ar-Ar' transmetalation->product product->pd0 Regeneration label_oa Oxidative Addition label_t Transmetalation label_re Reductive Elimination G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble & Dry Glassware (Schlenk Flask) charge 2. Charge Solids (Substrate, Boronic Acid, Base, Catalyst) setup->charge inert 3. Inert Atmosphere (Evacuate & Backfill with Ar/N₂ 3x) charge->inert solvents 4. Add Degassed Solvents (Dioxane/Water) via Syringe inert->solvents heat 5. Heat to Reaction Temp (e.g., 90-100 °C) with Stirring solvents->heat monitor 6. Monitor Progress (TLC or LC-MS) heat->monitor cool 7. Cool to Room Temp & Quench (add Water) monitor->cool extract 8. Extract with Organic Solvent (e.g., Ethyl Acetate) cool->extract dry 9. Dry, Filter & Concentrate (Dry over Na₂SO₄, concentrate in vacuo) extract->dry purify 10. Purify via Chromatography (Silica Gel) dry->purify final_product Pure Biaryl Product purify->final_product Isolated Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
  • Reaction Setup (Inert Atmosphere):

    • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base (e.g., K₂CO₃), and the palladium catalyst. [9][10] * Rationale: An inert atmosphere is critical because the Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. [4]

  • Solvent Addition:

    • Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Through a septum, add the degassed solvent mixture (e.g., 1,4-dioxane and water) via syringe. [9] * Rationale: Degassing the solvents by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen, further protecting the catalyst. Water is often necessary to dissolve the inorganic base.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 90–100 °C) with vigorous stirring. [9][10] * Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4–12 hours).

    • Rationale: Heating provides the necessary activation energy for the oxidative addition step. Vigorous stirring ensures proper mixing of the heterogeneous mixture (solid base, organic/aqueous phases).

  • Aqueous Work-up:

    • Once complete, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.

    • Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [11][12] * Rationale: The work-up procedure removes the inorganic base, salts, and water-soluble impurities. The brine wash helps to break up any emulsions and further remove water from the organic phase.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

    • Rationale: Chromatography is essential to remove the catalyst residues, any unreacted starting materials, and reaction byproducts (such as homocoupled boronic acid).

Data Presentation: Representative Reaction Outcomes

The following table summarizes expected yields for Suzuki-Miyaura coupling reactions with substrates structurally similar to this compound. These values serve as a predictive guide for reaction planning and optimization.

Coupling Partner (Arylboronic Acid)Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001285-95
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄DMF/H₂O90888-96
3-Pyridinylboronic acidXPhos Pd G2K₃PO₄THF/H₂O80675-90
4-Formylphenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O1001270-85

Note: Data compiled and adapted from representative Suzuki coupling protocols. [6][9][10][11]Yields are highly dependent on the specific substrates and precise reaction conditions.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its distinct functional handles allow for selective and sequential C-C and C-N bond-forming reactions, providing rapid access to a wide array of complex molecular scaffolds. The robust and high-yielding nature of the Suzuki-Miyaura cross-coupling, as detailed in this protocol, makes it an indispensable first step in many synthetic routes. By understanding the underlying mechanisms and adhering to careful experimental technique, researchers can effectively leverage this reagent to accelerate the discovery and development of next-generation targeted therapies.

References

  • Vertexaisearch. (2023). 5-Bromo-2,4-difluorobenzoic acid Information. Smolecule.
  • BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol. Benchchem.
  • Google Patents. (2016). Processes for the preparation of dabrafenib.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of Methyl 2-Amino-5-bromobenzoate. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2,5-Difluorophenylboronic Acid. Benchchem.
  • BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 3-Fluoro-2-methyl-1H-indole. Benchchem.
  • BenchChem. (2025). Palladium-Catalyzed Cross-Coupling Reactions Involving Fluorofurans: Application Notes and Protocols. Benchchem.
  • Xu, L., et al. (2020). Pd‐Catalyzed Transfer of Difluorocarbene for Three Component Cross‐Coupling. Chinese Journal of Chemistry.
  • Google Patents. (2016). Processes for the preparation of dabrafenib.
  • BenchChem. (n.d.). The Essential Role of 2-Bromo-4,5-difluorobenzoic Acid in Modern Synthesis.
  • MedKoo Biosciences. (n.d.). Dabrafenib Synthetic Routes.
  • PMC. (2025). Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents.
  • ChemicalBook. (n.d.). 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • PubMed. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies.
  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • National Institutes of Health. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles.

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The Strategic Application of Methyl 5-bromo-2,4-difluorobenzoate in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Fluorinated Benzoyl Moieties in Modern Agrochemicals

In the landscape of contemporary agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of designing potent and selective pesticides.[1] Fluorinated benzoic acid derivatives, such as Methyl 5-bromo-2,4-difluorobenzoate, are highly valued building blocks in this endeavor. The presence of fluorine can significantly enhance the biological activity, metabolic stability, and lipophilicity of the final active ingredient, leading to improved efficacy and desirable environmental profiles.[1] this compound, with its distinct substitution pattern, offers a versatile platform for the synthesis of a variety of agrochemicals, most notably the benzoylphenylurea class of insecticides.

Benzoylphenylurea insecticides are a critical tool in integrated pest management programs, acting as insect growth regulators by inhibiting chitin synthesis.[2] This mode of action is highly specific to insects and other arthropods, resulting in a favorable safety profile for non-target organisms. The 5-bromo-2,4-difluorobenzoyl moiety, derived from this compound, is a key component in the design of novel benzoylphenylureas, contributing to their high insecticidal activity.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of a representative benzoylphenylurea insecticide. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into the causality behind the experimental choices, empowering researchers to leverage this versatile intermediate in their own discovery and development programs.

Synthetic Pathway Overview: From Ester to Insecticide

The synthesis of a target benzoylphenylurea insecticide from this compound is a multi-step process that hinges on the sequential formation of key intermediates. The overall strategy involves the conversion of the starting methyl ester into a highly reactive benzoyl isocyanate, which is then coupled with a substituted aniline to furnish the final urea linkage.

The logical flow of this synthetic route is depicted in the following workflow diagram:

Synthetic Pathway A This compound B Step 1: Ammonolysis A->B C 5-bromo-2,4-difluorobenzamide B->C D Step 2: Isocyanate Formation C->D E 5-bromo-2,4-difluorobenzoyl isocyanate D->E G Step 3: Urea Formation E->G F 4-chloroaniline F->G H N-(((4-chlorophenyl)amino)carbonyl)-5-bromo-2,4-difluorobenzamide (Target Insecticide) G->H

Caption: Synthetic workflow for a representative benzoylphenylurea insecticide.

Detailed Application Notes and Protocols

This section provides a step-by-step guide for the synthesis of a representative benzoylphenylurea insecticide, N-(((4-chlorophenyl)amino)carbonyl)-5-bromo-2,4-difluorobenzamide, starting from this compound.

Part 1: Synthesis of the Benzamide Intermediate (5-bromo-2,4-difluorobenzamide)

The initial step in the synthetic sequence is the conversion of the methyl ester to the corresponding primary amide. This is a crucial transformation as the amide functionality is the direct precursor to the reactive isocyanate intermediate. Ammonolysis, the reaction with ammonia, is a straightforward and efficient method for this conversion.

Protocol 1: Synthesis of 5-bromo-2,4-difluorobenzamide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet tube, place this compound (25.1 g, 0.1 mol).

  • Solvent Addition: Add methanol (100 mL) to the flask and stir until the starting material is fully dissolved.

  • Ammonia Introduction: While stirring vigorously, bubble anhydrous ammonia gas through the solution at a moderate rate. Alternatively, a saturated solution of ammonia in methanol can be used. The reaction is exothermic, and the flask may be cooled in an ice bath to maintain a temperature of 20-25°C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: Upon completion, stop the flow of ammonia and stir the reaction mixture for an additional 30 minutes. Concentrate the mixture under reduced pressure to remove the methanol. The resulting white solid is triturated with cold water (50 mL), filtered, and washed with additional cold water (2 x 25 mL) to remove any unreacted ammonia and ammonium salts.

  • Purification: The crude 5-bromo-2,4-difluorobenzamide is dried under vacuum to yield a white crystalline solid. For most applications, this material is of sufficient purity to be carried forward to the next step. If further purification is required, recrystallization from ethanol/water can be performed.

ParameterValue
Typical Yield 90-95%
Appearance White crystalline solid
Purity (by HPLC) >98%
Part 2: Formation of the Benzoyl Isocyanate Intermediate

The second stage of the synthesis involves the conversion of the benzamide to the highly reactive benzoyl isocyanate. This is typically achieved by reacting the amide with oxalyl chloride. The reaction proceeds via the formation of an intermediate Vilsmeier-type adduct, which then eliminates phosgene and hydrogen chloride to afford the desired isocyanate.

Protocol 2: Synthesis of 5-bromo-2,4-difluorobenzoyl isocyanate

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, suspend 5-bromo-2,4-difluorobenzamide (23.6 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

  • Reagent Addition: Slowly add oxalyl chloride (13.9 g, 0.11 mol) to the suspension via the dropping funnel over a period of 30 minutes. The reaction is initiated at room temperature.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and CO).

  • Isolation of the Intermediate: After the reaction is complete, cool the mixture to room temperature. The solvent and excess oxalyl chloride are removed by distillation under reduced pressure. The resulting crude 5-bromo-2,4-difluorobenzoyl isocyanate is a pale yellow oil and is typically used immediately in the next step without further purification due to its moisture sensitivity.

Part 3: Final Urea Formation - Synthesis of the Target Insecticide

The final step in the synthesis is the coupling of the benzoyl isocyanate intermediate with a substituted aniline to form the desired benzoylphenylurea. This reaction is a nucleophilic addition of the aniline to the isocyanate group and is generally a high-yielding and clean transformation.

Protocol 3: Synthesis of N-(((4-chlorophenyl)amino)carbonyl)-5-bromo-2,4-difluorobenzamide

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloroaniline (12.8 g, 0.1 mol) in anhydrous toluene (100 mL).

  • Reagent Addition: Dissolve the crude 5-bromo-2,4-difluorobenzoyl isocyanate from the previous step in anhydrous toluene (50 mL) and add this solution to the dropping funnel. Add the isocyanate solution dropwise to the aniline solution over a period of 30 minutes at room temperature.

  • Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for an additional 2-4 hours. The product will precipitate out of the solution as a white solid.

  • Work-up and Isolation: Filter the precipitated solid and wash with a small amount of cold toluene (2 x 20 mL) and then with hexane (2 x 20 mL) to remove any unreacted starting materials.

  • Purification and Characterization: The crude product is dried under vacuum to afford the target insecticide as a white powder. If necessary, the product can be recrystallized from a suitable solvent system such as ethanol or acetonitrile. The purity and identity of the final compound should be confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.

ParameterValue
Typical Yield 85-90%
Appearance White to off-white powder
Purity (by HPLC) >97%
Melting Point Dependent on the specific aniline used

Visualization of the Final Reaction Step:

Urea Formation cluster_reactants Reactants cluster_product Product A 5-bromo-2,4-difluorobenzoyl isocyanate C N-(((4-chlorophenyl)amino)carbonyl)- 5-bromo-2,4-difluorobenzamide A->C + B 4-chloroaniline B->C

Caption: Final coupling reaction to form the benzoylphenylurea insecticide.

Conclusion and Future Perspectives

This compound serves as a highly valuable and versatile starting material for the synthesis of advanced agrochemicals, particularly benzoylphenylurea insecticides. The synthetic route outlined in this guide, proceeding through a benzamide and a benzoyl isocyanate intermediate, is a robust and efficient method for accessing this important class of compounds. The strategic placement of the bromo and fluoro substituents on the benzoyl ring is instrumental in achieving the desired biological activity. By understanding the underlying chemical principles and following the detailed protocols provided, researchers can effectively utilize this compound to develop novel and potent crop protection agents. Further exploration of the reactivity of this intermediate will undoubtedly lead to the discovery of new agrochemicals with improved efficacy and environmental safety profiles.

References

  • Sun, R., Liu, Y., Zhang, Y., Xiong, L., & Wang, Q. (2011). Design and synthesis of benzoylphenylureas with fluorinated substituents on the aniline ring as insect growth regulators. Journal of Agricultural and Food Chemistry, 59(6), 2471–2477. [Link]

  • Sbragia, R. J., et al. (1998). Preparation of Benzoylphenylurea Insecticides to Control Cockroaches, Ants, Fleas, and Termites. U.S. Patent 5,750,551. [Link]

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Application Notes and Protocols for Cross-Coupling Reactions with Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Methyl 5-bromo-2,4-difluorobenzoate is a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its substituted phenyl ring serves as a versatile scaffold, and the presence of the bromine atom allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The fluorine atoms on the aromatic ring can significantly influence the physicochemical and biological properties of the final products, such as metabolic stability and binding affinity.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing cross-coupling reactions with this compound. We will delve into the rationale behind the experimental design, provide detailed, step-by-step protocols for the widely utilized Suzuki-Miyaura coupling, and offer insights into other common cross-coupling methodologies.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is crucial for successful reaction setup and execution.

PropertyValueReference
Molecular Formula C₈H₅BrF₂O₂[1][2]
Molecular Weight 251.02 g/mol [1]
CAS Number 351325-31-0[1][3]
Appearance White to yellow solid
Boiling Point 248.3 ± 40.0 °C at 760 mmHg (Predicted)[1]
Flash Point 104.0 ± 27.3 °C (Predicted)[1]
Density 1.7 ± 0.1 g/cm³ (Predicted)[1]

Scientific Integrity & Logic: The Rationale Behind the Protocol

The success of a cross-coupling reaction hinges on the careful selection of the catalyst, ligand, base, and solvent system. The protocols outlined below are designed to be self-validating by incorporating principles that ensure reproducibility and high yields.

Catalyst and Ligand Selection: Palladium-catalyzed reactions are the cornerstone of modern cross-coupling chemistry.[4][5] The choice of the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, or pre-catalysts) and the accompanying ligand is critical.[6][7] Electron-rich and bulky phosphine ligands, such as SPhos and XPhos, are often employed to facilitate the oxidative addition of the aryl bromide to the palladium(0) center, which is frequently the rate-determining step of the catalytic cycle.[4][8] These ligands also promote the final reductive elimination step, leading to the formation of the desired product.[6]

The Role of the Base: The base plays a multifaceted role in the Suzuki-Miyaura coupling.[4] Its primary function is to activate the organoboron species, forming a more nucleophilic boronate complex that readily undergoes transmetalation with the palladium(II) intermediate.[9] Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH).[4] The choice of base can significantly impact the reaction rate and yield, and its selection should be tailored to the specific substrates and reaction conditions.[10][11]

Solvent System: The solvent system must be capable of dissolving the reactants and catalyst to a sufficient extent.[4] Often, a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water is used.[4][12] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Experimental Protocols: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4][13]

General Workflow for Suzuki-Miyaura Coupling

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Combine Reactants: - this compound - Arylboronic acid - Base setup2 Add Catalyst System: - Palladium source - Ligand setup1->setup2 setup3 Add Solvent System setup2->setup3 setup4 Degas Mixture setup3->setup4 reaction1 Heat to Reaction Temp. setup4->reaction1 reaction2 Monitor Reaction (TLC, LC-MS) reaction1->reaction2 workup1 Quench Reaction reaction2->workup1 workup2 Extract with Organic Solvent workup1->workup2 workup3 Dry Organic Layer workup2->workup3 workup4 Concentrate in vacuo workup3->workup4 workup5 Purify by Column Chromatography workup4->workup5

Caption: General workflow for a Suzuki-Miyaura coupling reaction.[14]

Detailed Step-by-Step Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, deionized)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) at least three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) to the flask.

  • Solvent Addition: Add the anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) to the reaction mixture via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[6][15]

G pd0 Pd(0)L₂ pd2_oxidative Ar-Pd(II)-X(L₂) pd0->pd2_oxidative Oxidative Addition pd2_transmetal Ar-Pd(II)-Ar'(L₂) pd2_oxidative->pd2_transmetal Transmetalation pd2_transmetal->pd0 Reductive Elimination product Ar-Ar' pd2_transmetal->product start Ar-X boronic Ar'-B(OR)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[13]

Alternative Cross-Coupling Reactions

While the Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions can also be effectively employed with this compound to form different types of chemical bonds.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[16][17] This reaction is particularly useful for the synthesis of substituted alkenes.

Key Features:

  • Coupling Partners: Aryl or vinyl halides with alkenes.

  • Catalyst: Typically a palladium(0) complex.

  • Base: An organic base such as triethylamine is commonly used.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[18] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.

Key Features:

  • Coupling Partners: Aryl or vinyl halides with terminal alkynes.

  • Catalyst System: A combination of a palladium catalyst and a copper(I) salt (e.g., CuI).

  • Base: An amine base like triethylamine or diisopropylamine is required.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[19][20] This reaction allows for the coupling of amines with aryl halides.

Key Features:

  • Coupling Partners: Aryl halides with primary or secondary amines.

  • Catalyst: A palladium catalyst with specialized phosphine ligands.

  • Base: A strong base, such as sodium tert-butoxide, is often necessary.

Conclusion

This compound is a valuable and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide are intended to empower researchers to confidently and successfully utilize this key building block in their synthetic endeavors. By understanding the underlying principles of catalyst selection, reaction conditions, and mechanistic pathways, scientists can effectively harness the power of cross-coupling chemistry to construct complex molecules with high precision and efficiency.

References

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  • Wikipedia. Suzuki reaction. Available at: [Link]

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  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available at: [Link]

  • Organic Chemistry Frontiers. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Available at: [Link]

  • ACS Catalysis. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Available at: [Link]

  • National Institutes of Health. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Available at: [Link]

  • National Institutes of Health. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. Available at: [Link]

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  • ACS Publications. Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. Available at: [Link]

  • DSpace@MIT. Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. Available at: [Link]

  • National Institutes of Health. Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. Available at: [Link]

  • National Institutes of Health. Palladium-Catalyzed, Site-Selective Direct Allylation of Aryl C–H Bonds by Silver-Mediated C–H Activation: A Synthetic and Mechanistic Investigation. Available at: [Link]

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  • ResearchGate. Mechanism of Palladium-Catalyzed Alkylation of Aryl Halides with Alkyl Halides through C–H Activation: A Computational Study. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. Available at: [Link]

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  • National Institutes of Health. This compound. Available at: [Link]

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  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • Pendidikan Kimia. An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Available at: [Link]

  • MDPI. Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Available at: [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available at: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • Arkivoc. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]

  • Chemical Communications. Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Available at: [Link]

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Application Notes & Protocols: Methyl 5-bromo-2,4-difluorobenzoate as a Cornerstone for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Methyl 5-bromo-2,4-difluorobenzoate

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures.[1] this compound (CAS No: 351325-31-0) has emerged as a preeminent building block for the synthesis of novel heterocycles.[2][3][4] Its utility stems from a unique confluence of reactive sites and modulating substituents within a single, readily accessible molecule.

The inherent chemical orthogonality of its functional groups provides chemists with a powerful toolkit:

  • The C5-Bromo Group: Serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of key carbon-carbon and carbon-heteroatom bonds with exceptional reliability.[1]

  • The C2 and C4-Fluoro Groups: These electron-withdrawing substituents play a dual role. They activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) and simultaneously impart desirable physicochemical properties (such as metabolic stability and binding affinity) into the final heterocyclic products.[1]

  • The C1-Methyl Ester: Provides a site for subsequent chemical modification, such as hydrolysis and amidation, allowing for further diversification and optimization of lead compounds.[1]

This guide provides an in-depth exploration of the primary synthetic strategies employing this compound, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.

Figure 1: Key reactive sites of this compound and their corresponding synthetic transformations.

Part 1: Palladium-Catalyzed Cross-Coupling Strategies

The C-Br bond is the most reactive site for palladium-catalyzed reactions, offering a predictable entry point for molecular elaboration. The general order of reactivity for aryl halides in these couplings is I > Br > Cl > F, ensuring high chemoselectivity at the C5 position.[5]

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone reaction in pharmaceutical synthesis for constructing arylamines.[6] This transformation is critical for accessing a vast array of nitrogen-containing heterocycles, such as quinolones and benzimidazoles. The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a suitable base and phosphine ligand.[6]

Causality Behind the Protocol:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, which would render it inactive. Therefore, removing all oxygen by evacuating and backfilling with an inert gas like argon or nitrogen is a critical first step.[5][6]

  • Catalyst System (Precatalyst & Ligand): A palladium source (e.g., Pd₂(dba)₃) and a phosphine ligand are required. Bulky, electron-rich phosphine ligands (e.g., Xantphos, XPhos) are often chosen because they promote the rate-limiting reductive elimination step and stabilize the active catalytic species.[5][7]

  • Base: A strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) is necessary to deprotonate the amine, forming the palladium-amido complex that precedes reductive elimination.[6]

  • Solvent: Anhydrous, degassed aprotic solvents like toluene or dioxane are used to prevent quenching of the base and deactivation of the catalyst.

G cluster_workflow General Buchwald-Hartwig Experimental Workflow A 1. Vessel Preparation (Oven-dried Schlenk flask) B 2. Inert Atmosphere (Evacuate & backfill with Argon 3x) A->B C 3. Reagent Addition (Pd precatalyst, ligand, base, aryl bromide, amine) B->C D 4. Solvent Addition (Anhydrous, degassed Toluene) C->D E 5. Reaction (Heat to 80-110 °C with stirring) D->E F 6. Monitoring (TLC or LC-MS until completion) E->F G 7. Work-up (Cool, dilute, filter through Celite®) F->G H 8. Purification (Concentrate and purify via flash column chromatography) G->H

Figure 2: A standardized workflow for executing a Buchwald-Hartwig amination reaction.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

Reagent/ComponentRecommended Molar Ratio/Conc.Purpose
This compound1.0 equivAryl halide source
Amine (Primary or Secondary)1.2 - 1.5 equivNucleophile
Palladium Precatalyst (e.g., Pd₂(dba)₃)1-2 mol%Catalyst source
Phosphine Ligand (e.g., Xantphos)2-4 mol%Stabilizes catalyst, promotes reaction
Base (e.g., NaOtBu or Cs₂CO₃)1.5 - 2.0 equivDeprotonates amine for catalysis
Solvent (e.g., Anhydrous Toluene)0.1 - 0.2 MReaction medium

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Inerting: Seal the flask and thoroughly evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure the complete removal of oxygen.[6]

  • Reagent Loading: Under a positive pressure of inert gas, add the base, this compound, and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Heat the mixture to the target temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Track the consumption of the starting aryl bromide using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions typically run for 12-24 hours.[5]

  • Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[6]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-arylated product.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)-C(sp²) bonds, essential for synthesizing biaryl cores that are precursors to heterocycles like benzofurans.[8] The reaction couples the aryl bromide with an organoboron species (boronic acid or ester) and is valued for its mild conditions and high functional group tolerance.[8]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Reagent/ComponentRecommended Molar Ratio/Conc.Purpose
This compound1.0 equivAryl halide source
Arylboronic Acid1.1 - 1.5 equivCoupling partner
Palladium Catalyst (e.g., Pd(PPh₃)₄)3-5 mol%Catalyst
Base (e.g., K₂CO₃ or Cs₂CO₃)2.0 - 3.0 equivActivates boronic acid
Solvent SystemDioxane/H₂O (4:1)Reaction medium

Step-by-Step Methodology:

  • Reagent Loading: In a microwave reaction vial, combine this compound, the arylboronic acid, the palladium catalyst, and the base.[8]

  • Solvent Addition: Add the dioxane/water solvent mixture.

  • Inerting: Purge the vial with argon for 5-10 minutes.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for 20-40 minutes.[8] Microwave heating often accelerates the reaction significantly compared to conventional heating.

  • Work-up: After cooling, dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue via flash column chromatography to yield the 5-aryl-2,4-difluorobenzoate product.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

The two fluorine atoms on the benzene ring, being highly electronegative, make the ring electron-deficient and thus susceptible to nucleophilic attack.[9] This allows for the displacement of one of the fluoride ions by a suitable nucleophile, a reaction known as SNAr.

Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[9] A nucleophile attacks the carbon bearing a fluorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly by the electron-withdrawing ester and the remaining fluorine atom. Subsequently, the fluoride ion is eliminated, restoring aromaticity.[10] The fluorine atom at the C4 position is generally more susceptible to substitution than the C2 fluorine due to the combined electron-withdrawing effects of the C1-ester and the C5-bromo substituents.

Protocol 3: SNAr with an Oxygen Nucleophile for Benzofuran Precursors

This protocol describes the substitution of a fluorine atom with a phenol to create a diaryl ether, a key intermediate that can be cyclized to form a dibenzofuran scaffold.

Step-by-Step Methodology:

  • Base Treatment: In a round-bottom flask under an inert atmosphere, dissolve the chosen phenol (1.1 equiv) in an anhydrous polar aprotic solvent like DMF or DMSO.

  • Deprotonation: Add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C to generate the phenoxide nucleophile.

  • Substrate Addition: Once deprotonation is complete, add a solution of this compound (1.0 equiv) in the same solvent.

  • Reaction: Heat the reaction mixture (typically 80-120 °C) and monitor by TLC.

  • Quenching and Work-up: After completion, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.

Part 3: Application in Target Heterocycle Synthesis

Synthesis of Substituted Benzofurans

Benzofurans are a privileged scaffold in medicinal chemistry, with many derivatives showing promising biological activities.[11][12] A common strategy involves an initial palladium-catalyzed coupling followed by an intramolecular cyclization.

Workflow: Sonogashira Coupling followed by Cyclization

  • Sonogashira Coupling: Couple this compound with a terminal alkyne bearing a hydroxyl group (e.g., propargyl alcohol) using a palladium catalyst (like Pd(PPh₃)₄) and a copper(I) co-catalyst (like CuI).

  • Intramolecular Cyclization: The resulting aryl-alkyne product can then be induced to cyclize. This is often achieved by treating the intermediate with a base (e.g., K₂CO₃) or a specific catalyst to facilitate the intramolecular attack of the hydroxyl group onto the alkyne, forming the furan ring.

Synthesis of Quinolone Scaffolds

Quinolones are another critical class of heterocycles, famous for their antibacterial properties.[13] A powerful approach to their synthesis is through an intramolecular Heck reaction or a C-H activation/alkenylation pathway.[14]

G A Methyl 5-bromo- 2,4-difluorobenzoate B Buchwald-Hartwig Amination (with Acrylamide) A->B C Intermediate: N-Aryl Acrylamide B->C D Pd-Catalyzed Intramolecular C-H Alkenylation C->D E Substituted Quinolone Core D->E

Sources

Scalable synthesis of Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of Methyl 5-bromo-2,4-difluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] The strategic placement of the fluorine and bromine atoms on the benzene ring provides a versatile scaffold for various chemical modifications, making it an invaluable intermediate for drug discovery and development.[3] The introduction of fluorine atoms can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[2] This document provides a comprehensive guide to the scalable synthesis of this compound, focusing on practical and efficient protocols suitable for laboratory and pilot-plant scale production.

Overview of Synthetic Strategies

The synthesis of this compound is typically achieved through a two-step process: the bromination of a suitable precursor to form 5-bromo-2,4-difluorobenzoic acid, followed by the esterification of the carboxylic acid. Several routes to the key intermediate, 5-bromo-2,4-difluorobenzoic acid, have been reported, each with its own advantages and challenges in a scalable setting.

The primary pathways for the synthesis of 5-bromo-2,4-difluorobenzoic acid include:

  • Direct Bromination of 2,4-Difluorobenzoic Acid: This is a common and straightforward approach involving the electrophilic aromatic substitution of 2,4-difluorobenzoic acid with a brominating agent in the presence of a strong acid.[4]

  • Bromination and Hydrolysis of 2,4-Difluorobenzonitrile: This method provides an alternative route where 2,4-difluorobenzonitrile is first brominated and then the nitrile group is hydrolyzed to the carboxylic acid.[4][5]

  • Sandmeyer Reaction: A classical approach that involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by a bromide.[6][7] While a versatile method, its scalability can sometimes be hampered by the stability and handling of diazonium salts.

The subsequent esterification to the final product is typically a high-yielding and clean reaction.

Synthetic_Pathways cluster_0 Synthesis of 5-bromo-2,4-difluorobenzoic acid cluster_1 Esterification 2,4-Difluorobenzoic Acid 2,4-Difluorobenzoic Acid 5-bromo-2,4-difluorobenzoic acid 5-bromo-2,4-difluorobenzoic acid 2,4-Difluorobenzoic Acid->5-bromo-2,4-difluorobenzoic acid Bromination 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile 5-bromo-2,4-difluorobenzonitrile 5-bromo-2,4-difluorobenzonitrile 2,4-Difluorobenzonitrile->5-bromo-2,4-difluorobenzonitrile Bromination then Hydrolysis Amino-2,4-difluorobenzoic Acid Derivative Amino-2,4-difluorobenzoic Acid Derivative Diazonium Salt Diazonium Salt Amino-2,4-difluorobenzoic Acid Derivative->Diazonium Salt Sandmeyer Reaction This compound This compound 5-bromo-2,4-difluorobenzoic acid->this compound Esterification (e.g., with Methanol, Thionyl Chloride) 5-bromo-2,4-difluorobenzonitrile->5-bromo-2,4-difluorobenzoic acid Bromination then Hydrolysis Diazonium Salt->5-bromo-2,4-difluorobenzoic acid Sandmeyer Reaction

Figure 1: Overview of synthetic pathways to this compound.

Recommended Scalable Synthesis Protocol

This section details a robust and scalable two-step synthesis starting from the direct bromination of 2,4-difluorobenzoic acid.

Part A: Synthesis of 5-bromo-2,4-difluorobenzoic acid

This protocol is based on the electrophilic bromination of 2,4-difluorobenzoic acid, a method that is efficient and utilizes readily available reagents.[4] A key challenge in this step is the potential for over-bromination to form 3,5-dibromo-2,4-difluorobenzoic acid. A purification strategy involving an esterification-hydrolysis cycle is also discussed to achieve high purity.[4][8]

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
2,4-Difluorobenzoic acid1583-58-0158.11 g/mol Starting material
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol Brominating agent
Concentrated Sulfuric Acid7664-93-998.08 g/mol Solvent and catalyst
Methanol67-56-132.04 g/mol For esterification
Sodium Hydroxide1310-73-240.00 g/mol For hydrolysis
Hydrochloric Acid7647-01-036.46 g/mol For acidification

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, add concentrated sulfuric acid (96.1 g, 0.982 mol) and 2,4-difluorobenzoic acid (16 g, 0.1 mol).[4]

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition of Brominating Agent: Add N-bromosuccinimide (18.9 g, 0.107 mol) portion-wise, maintaining the internal temperature between 15-20°C.[4]

  • Reaction: Stir the reaction mixture at this temperature for 8 hours.[4]

  • Quenching: Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Filtration and Drying: Filter the solid precipitate, wash with cold water, and dry to obtain the crude product. The crude product will be a mixture of 5-bromo-2,4-difluorobenzoic acid and some dibromo-adduct.[4]

High-Purity Purification (Esterification-Hydrolysis Cycle): [4][8]

  • Esterification of Crude Product: Add the crude product to methanol (e.g., 92 g) and reflux for 5 hours.[4]

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Rectification: Purify the resulting crude ester by vacuum distillation to separate the desired mono-bromo ester from the di-bromo ester impurity.[4]

  • Hydrolysis: Add the purified this compound to an aqueous solution of sodium hydroxide and reflux for 9 hours.[4]

  • Acidification and Isolation: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the high-purity 5-bromo-2,4-difluorobenzoic acid. Filter, wash with water, and dry. This process can yield a product with a purity of over 99.5%.[4][8]

Part B: Esterification to this compound

This step involves the conversion of the purified 5-bromo-2,4-difluorobenzoic acid to its methyl ester. The use of thionyl chloride is a common and effective method for this transformation.[9]

Materials and Reagents:

ReagentCAS NumberMolecular WeightNotes
5-bromo-2,4-difluorobenzoic acid28314-83-2237.01 g/mol Starting material
Methanol67-56-132.04 g/mol Reagent and solvent
Thionyl chloride7719-09-7118.97 g/mol Catalyst and dehydrating agent
Ethyl acetate141-78-688.11 g/mol Extraction solvent
Saturated Sodium Chloride SolutionN/AN/AFor washing
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol Drying agent

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2,4-difluorobenzoic acid (e.g., 400 mg, 1.688 mmol) in methanol (8.44 mL).[9]

  • Addition of Thionyl Chloride: Carefully add thionyl chloride (0.493 mL, 6.75 mmol) to the solution.[9]

  • Reaction: Heat the reaction mixture to 65°C and stir for 1 hour.[9]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).[9]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).[9]

  • Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium chloride solution, then dry over anhydrous sodium sulfate.[9]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.[9]

  • Purification: Purify the residue by flash chromatography on silica gel using hexanes as the eluent to yield the pure this compound.[9] A yield of around 62.3% has been reported for this specific procedure.[9]

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Esterification A 2,4-Difluorobenzoic Acid + H2SO4 B Add NBS at 0-20°C A->B C Stir for 8 hours B->C D Quench on ice C->D E Filter and dry crude product D->E F 5-bromo-2,4-difluorobenzoic acid in Methanol E->F Purified via esterification-hydrolysis if needed G Add Thionyl Chloride F->G H Heat at 65°C for 1 hour G->H I Work-up and Extraction H->I J Purification (Chromatography) I->J K This compound J->K

Figure 2: Detailed workflow for the scalable synthesis of this compound.

Process Optimization and Scalability Considerations

  • Temperature Control: The bromination reaction is exothermic. Careful control of the temperature during the addition of the brominating agent is crucial to minimize the formation of the dibromo byproduct.

  • Reagent Purity: The purity of the starting 2,4-difluorobenzoic acid and the brominating agent will directly impact the yield and purity of the final product.

  • Work-up Procedure: For large-scale production, the quenching and filtration steps need to be carefully designed to handle large volumes of acidic waste and solids.

  • Purification Strategy: While flash chromatography is suitable for laboratory scale, for industrial production, crystallization or distillation are more cost-effective purification methods. The esterification-hydrolysis cycle is a practical approach for achieving high purity on a larger scale.[4][8]

  • Safety: Concentrated sulfuric acid and thionyl chloride are corrosive and hazardous. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods) are mandatory. The bromination reaction may also evolve bromine vapors, which are toxic and corrosive.

Characterization and Quality Control

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the product and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

Data Summary

The following table summarizes typical yields and purities reported in the literature for the key synthetic steps.

StepStarting MaterialProductReported YieldReported PurityReference
Bromination & Hydrolysis2,4-Difluorobenzonitrile5-bromo-2,4-difluorobenzoic acid~83%93.3%[4][5]
Bromination (with purification cycle)2,4-Difluorobenzoic acid5-bromo-2,4-difluorobenzoic acid>80%>99.5%[4][8]
Esterification5-bromo-2,4-difluorobenzoic acidThis compound62.3%Not specified[9]

Conclusion

The scalable synthesis of this compound can be reliably achieved through a two-step process involving the bromination of 2,4-difluorobenzoic acid followed by esterification. Careful control of reaction conditions and the implementation of a suitable purification strategy, such as the described esterification-hydrolysis cycle, are key to obtaining a high-purity product suitable for applications in drug discovery and development. The provided protocols offer a solid foundation for researchers and process chemists to produce this valuable intermediate on a laboratory and pilot-plant scale.

References

  • A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. (n.d.). Quick Company. Retrieved January 2, 2026, from [Link]

  • CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. (n.d.). Google Patents.
  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses. Retrieved January 2, 2026, from [Link]

  • US6333431B1 - Processes for the preparation of fluorinated benzoic acids. (n.d.). Google Patents.
  • Sandmeyer reaction. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]

  • CN109438214A - The preparation method of the bromo- 2,4 difluorobenzene formic acid of high-purity 5-. (n.d.). Google Patents.
  • Fluorobenzoic Acid Series. (n.d.). Sparrow Chemical. Retrieved January 2, 2026, from [Link]

  • Braish, T. F., & Fox, D. E. (1992). Synthesis of 2-Bromo-4, 5-Difluorobenzolc Acid. Organic preparations and procedures international, 24(3), 307-309. Retrieved January 2, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). J&K Scientific LLC. Retrieved January 2, 2026, from [Link]

  • DE69936350T2 - PROCESS FOR PREPARING FLUORINATED BENZOIC ACIDS. (n.d.). Google Patents.
  • Butt, M. S., Kapdi, A. R., & Prajapati, D. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC advances, 10(40), 23847-23867. Retrieved January 2, 2026, from [Link]

  • Wang, Q. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X= B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 496-506. Retrieved January 2, 2026, from [Link]

  • Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 2, 2026, from [Link]

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.
  • CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (n.d.). Google Patents.
  • The Crucial Role of 5-Bromo-2-fluorobenzoic acid in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 2, 2026, from [Link]

Sources

Application Note: High-Purity Isolation of Methyl 5-bromo-2,4-difluorobenzoate Using Automated Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust protocol for the purification of Methyl 5-bromo-2,4-difluorobenzoate, a key intermediate in pharmaceutical and agrochemical synthesis. Often, synthetic reactions yield this product alongside unreacted starting materials and by-products of similar polarity, making purification challenging. This guide outlines a systematic approach, beginning with method development via Thin-Layer Chromatography (TLC), followed by a scalable, efficient purification using automated normal-phase flash chromatography. The causality behind each step is explained to empower researchers to adapt this method for analogous compounds.

Introduction and Purification Challenge

This compound (C₈H₅BrF₂O₂, MW: 251.02 g/mol ) is a halogenated aromatic ester.[1] Its structure, featuring an electron-withdrawing ester group and multiple halogen substituents, gives it moderate polarity. The primary challenge in its purification arises from impurities that often share similar structural motifs, such as the corresponding carboxylic acid (if esterification is incomplete) or other positional isomers. Flash chromatography, a form of medium-pressure liquid chromatography, is the ideal technique for isolating gram-scale quantities of this compound with high purity and efficiency.[2][3][4] This method leverages the differential adsorption of compounds onto a solid stationary phase (typically silica gel) as a liquid mobile phase is pushed through under pressure.[5][6]

The Foundational Role of Thin-Layer Chromatography (TLC)

Before committing a sample to a flash column, it is crucial to develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[7][8] TLC is a rapid, low-cost technique that provides a reliable prediction of the separation achievable in flash chromatography.[9][10] The relationship between the Retention Factor (Rƒ) on a TLC plate and the elution volume in Column Volumes (CV) on a flash column is inversely proportional (CV ≈ 1/Rƒ).[7][10]

For effective flash purification, the target compound should have an Rƒ value between 0.15 and 0.35 on the TLC plate.[7][11]

  • Rƒ > 0.4: The compound will elute too quickly from the flash column (in just a few column volumes), resulting in poor separation from non-polar impurities.[9]

  • Rƒ < 0.15: The compound will be too strongly retained on the column, leading to long run times, excessive solvent consumption, and broad, diffuse peaks.[12]

The goal is to find a solvent system that not only places the target Rƒ in the optimal window but also maximizes the separation (ΔRƒ) between the target and its closest impurities.[11]

Step-by-Step Experimental Protocol

Part A: Method Development with TLC

This phase aims to identify the optimal mobile phase for the flash chromatography separation. A common and effective solvent system for moderately polar aromatic esters is a mixture of a non-polar solvent (Hexanes or Heptane) and a more polar solvent (Ethyl Acetate).[13][14][15]

Materials:

  • Crude this compound sample

  • Silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

  • TLC developing chambers

  • Solvents: Hexanes, Ethyl Acetate (EtOAc)

  • Capillary spotters

  • UV lamp (254 nm) for visualization

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a minimal volume of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • TLC Screening:

    • Prepare several TLC chambers with different ratios of Hexanes:EtOAc (e.g., 95:5, 90:10, 85:15, 80:20).

    • Using a capillary spotter, apply a small spot of the dissolved crude mixture to the baseline of each TLC plate.

    • Place one plate in each chamber, ensuring the solvent level is below the baseline. Allow the solvent front to travel up the plate.

    • Once the solvent front is ~1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.

  • Visualization and Analysis:

    • Visualize the separated spots under a UV lamp (254 nm). The aromatic rings will appear as dark spots.

    • Circle each spot and calculate the Rƒ value for each component in every solvent system using the formula: Rƒ = (Distance traveled by spot) / (Distance traveled by solvent front).

    • Identify the solvent system that provides an Rƒ of ~0.25 for the target compound and the largest possible separation from other spots.[11]

TLC Test Solvent System (Hexanes:EtOAc) Target Rƒ Impurity 1 Rƒ Impurity 2 Rƒ Assessment
95:50.100.150.00Too retained. Long run time expected.
90:10 0.28 0.45 0.05 Optimal. Good retention and separation.
85:150.450.600.15Elutes too quickly. Poor separation expected.
80:200.620.750.30Unacceptable. Co-elution is likely.
Table 1: Example TLC screening results for identifying the optimal solvent system.

Based on the data above, a 90:10 Hexanes:EtOAc system is chosen for the flash purification.

Part B: Automated Flash Chromatography Purification

This protocol assumes the use of an automated flash chromatography system (e.g., Teledyne ISCO CombiFlash®, Biotage® Isolera).

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation crude Crude Sample dissolve Dissolve in Min. DCM crude->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb dry Dry to Free-Flowing Powder adsorb->dry pack Pack Dry-Load Cartridge dry->pack install Install Column & Cartridge pack->install program Program Method (Gradient: 90:10 Hex:EtOAc) install->program run Execute Purification Run program->run collect Collect Fractions run->collect tlc_check Analyze Fractions by TLC collect->tlc_check pool Pool Pure Fractions tlc_check->pool evap Evaporate Solvent pool->evap pure Pure Product evap->pure

Caption: Overall workflow for flash purification.

Materials:

  • Automated flash chromatography system

  • Pre-packed silica gel flash column (select size based on sample mass)

  • Dry-load vessel or cartridge

  • Solvents: Hexanes (Solvent A), Ethyl Acetate (Solvent B) - HPLC grade

  • Crude this compound

  • Silica gel for dry loading

Procedure:

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude material (e.g., 1.0 g) in a minimal amount of Dichloromethane.

    • Add 2-3 times the sample weight of silica gel to the solution.

    • Concentrate the slurry under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained. This prevents dissolution issues on the column.[16]

    • Pack this powder into an empty dry-load cartridge. Dry loading is superior to liquid injection for samples with limited solubility in the mobile phase, as it prevents precipitation at the column head and improves peak shape.[17]

  • System Setup:

    • Install the appropriate size pre-packed silica column and the prepared dry-load cartridge onto the system.

    • Ensure solvent reservoirs are filled (Solvent A: Hexanes, Solvent B: Ethyl Acetate).

  • Method Programming:

    • Equilibration: Set the system to equilibrate the column with 2-3 column volumes of the initial mobile phase (e.g., 2% EtOAc in Hexanes).

    • Elution Method: Based on the TLC data (Rƒ ≈ 0.28 in 10% EtOAc), a simple isocratic elution is suitable. Program the method to run at 10% Solvent B (EtOAc) in Solvent A (Hexanes).

    • Flow Rate: Set a suitable flow rate based on the column diameter (e.g., 40 mL/min for a 40 g column).

    • Detection: Set the UV detector to a wavelength where the compound absorbs (e.g., 254 nm).

  • Execution and Fraction Collection:

    • Start the run. The system will automatically execute the method.

    • Monitor the chromatogram in real-time. The non-polar impurity (Rƒ 0.45) will elute first, followed by the target product peak (Rƒ 0.28). The polar baseline impurity (Rƒ 0.05) will remain on the column or elute much later.

    • The automated fraction collector will isolate the eluent into separate tubes as the peaks are detected.

  • Post-Run Analysis:

    • Analyze the key fractions corresponding to the product peak by TLC to confirm purity.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield pure this compound.

Troubleshooting Common Issues

Problem Potential Cause Solution
Peak Tailing Sample overload; sample is too soluble in the strong solvent.Reduce sample load. Use dry-loading technique. Ensure the sample is dissolved in a weak solvent for liquid injection.[17]
Poor Separation Inappropriate solvent system; flow rate is too high.Re-optimize the solvent system using TLC to achieve a larger ΔRƒ. Reduce the flow rate to allow for better equilibration.[17]
No Compound Eluting Compound is unstable on silica; wrong solvent system used (too non-polar).Test compound stability on a TLC plate.[16] Re-develop the TLC method with a more polar solvent system.
Cracked Column Bed Sample precipitated at the column head during loading.Use the dry-loading method, especially for poorly soluble samples.[16]
Table 2: A guide to troubleshooting common flash chromatography problems.

Conclusion

This application note demonstrates a reliable and systematic methodology for the purification of this compound. By grounding the flash chromatography method in preliminary TLC screening, this protocol ensures efficient, high-purity isolation. The principles and troubleshooting steps described herein are broadly applicable, providing researchers with a robust framework for purifying a wide range of synthetic intermediates.

References

  • Buchi. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved from [Link]

  • Silver, J. (2021). Flash Method Development from TLC Plates Webinar. YouTube. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Teledyne ISCO. (2023). Improve flash chromatography method development with matching TLC plates. Retrieved from [Link]

  • King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]

  • Sorbtech. (2023). TLC for Flash Chromatography. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Biotage. (2023). What is the Chemistry Behind Normal-Phase Flash Chromatography?. Retrieved from [Link]

  • Hawach. (2025). Development of Flash Column Method. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (2025). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • PubChem - NIH. (n.d.). This compound. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Normal Phase flash chromatography. Retrieved from [Link]

  • ResearchGate. (2014). What are the solvents used in TLC for sterification?. Retrieved from [Link]

  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Teledyne ISCO. (2019). Chromatography Troubleshooting. YouTube. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2017). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Electron-Deficient Aryl Bromides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process scientists who are encountering challenges with a particularly nuanced class of substrates: electron-deficient aryl bromides. While the Suzuki coupling is a cornerstone of modern synthetic chemistry, its success with electron-deficient partners is highly dependent on a carefully optimized set of reaction parameters.[1][2]

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying mechanistic principles that govern success or failure.

Part 1: Quick Troubleshooting Guide

When a Suzuki coupling with an electron-deficient aryl bromide yields suboptimal results, a systematic approach to troubleshooting is critical. The table below outlines common issues, their probable causes rooted in chemical principles, and actionable solutions.

Symptom / Observation Probable Cause(s) Recommended Solution(s) & Rationale
Low to No Product Formation 1. Inefficient Oxidative Addition: While generally faster for electron-poor aryl halides, this step can be hindered by an inappropriate catalyst system.[1] 2. Slow Transmetalation: The electron-withdrawing groups on the aryl bromide make the palladium center less electron-rich after oxidative addition, which can slow down the crucial transmetalation step. 3. Catalyst Decomposition: The active Pd(0) species is prone to oxidation or aggregation, especially at elevated temperatures.1. Ligand Choice: Switch to bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4] These ligands stabilize the Pd(0) center and accelerate both oxidative addition and reductive elimination.[4][5] 2. Base Optimization: Use a stronger base like K₃PO₄ or Cs₂CO₃ to facilitate the formation of the more nucleophilic boronate species, thereby accelerating transmetalation.[4][6] 3. Use a Pre-catalyst: Employ a modern, air-stable Pd(II) pre-catalyst (e.g., XPhos Pd G3/G4) which reliably generates the active Pd(0) species in situ.[4]
Significant Protodebromination (Ar-Br → Ar-H) 1. Formation of Palladium-Hydride (Pd-H) Species: This is a primary culprit and can arise from reactions of the palladium complex with the base, solvent (e.g., alcohols), or trace water.[3] The resulting Pd-H species can reductively eliminate with the aryl group to form the undesired Ar-H byproduct.[3] 2. Base-Mediated Decomposition: Some strong bases can promote pathways that generate hydride sources.[3]1. Optimize Base and Solvent: Switch to a milder, non-nucleophilic base like K₂CO₃, K₃PO₄, or KF.[3][6][7] Avoid alcohol solvents if possible, or ensure they are rigorously anhydrous. Toluene and dioxane are often better choices.[3] 2. Control Water Content: While a small amount of water is often necessary to dissolve the base and facilitate the reaction, excess water can be a proton source.[3] If using anhydrous conditions, ensure all reagents are dry. In biphasic systems, carefully control the water ratio.
Significant Protodeboronation (Ar'-B(OH)₂ → Ar'-H) 1. Base-Catalyzed Decomposition: Boronic acids are susceptible to protonolysis (cleavage of the C-B bond by a proton source), a reaction that is often catalyzed by base.[8][9][10] Electron-deficient boronic acids can be particularly unstable under basic conditions.[11] 2. Thermal Instability: High reaction temperatures can accelerate the decomposition of sensitive boronic acids.1. Use a Milder Base: Employ a weaker base like K₂CO₃ or KF to minimize the rate of base-catalyzed protodeboronation.[6][7] 2. Use a Boronic Ester: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate.[12] MIDA boronates, in particular, participate in a "slow-release" of the boronic acid, keeping its concentration low and minimizing side reactions.[10][12] 3. Lower Reaction Temperature: If possible, screen for a more active catalyst system that allows the reaction to proceed at a lower temperature.
Boronic Acid Homo-coupling (Ar'-B(OH)₂ → Ar'-Ar') 1. Presence of Oxygen: Dissolved oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then mediate the homo-coupling of the boronic acid.[1][4] 2. Inefficient Reduction of Pd(II) Pre-catalyst: If using a Pd(II) source, its reduction to Pd(0) can sometimes consume the boronic acid as a reductant, leading to homo-coupling.[10]1. Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is maintained under a strictly inert atmosphere (Nitrogen or Argon) from start to finish.[4] Techniques like freeze-pump-thaw or sparging with an inert gas for 15-30 minutes are crucial. 2. Use Pd(0) Source or Efficient Pre-catalyst: Start with a Pd(0) source like Pd₂(dba)₃ or use a pre-catalyst designed for efficient and clean generation of the active catalyst.

Part 2: In-Depth Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish. I thought electron-withdrawing groups on the aryl bromide were supposed to accelerate the Suzuki coupling?

This is a common and excellent question that gets to the heart of the catalytic cycle. You are correct that electron-withdrawing groups (EWGs) on the aryl bromide typically accelerate the initial, often rate-limiting, oxidative addition step.[1] The electron-deficient aromatic ring makes the carbon-bromine bond more susceptible to insertion by the electron-rich Pd(0) catalyst.

However, the Suzuki reaction is a multi-step process. The acceleration of one step can be offset by the deceleration of another. With electron-deficient aryl bromides, the bottleneck often shifts to a later stage in the cycle:

  • Transmetalation: After oxidative addition, a Pd(II) intermediate is formed (Ar-Pd(II)-Br). The EWGs on the aryl group make this palladium center more electron-poor (less basic). This can slow down the transmetalation step, where the organic group from the (basic) boronate complex needs to transfer to the palladium center.

  • Reductive Elimination: This final step, which forms the C-C bond and regenerates the Pd(0) catalyst, is also generally favored by electron-rich metal centers.

Therefore, while your oxidative addition may be rapid, a sluggish transmetalation or reductive elimination phase can lead to an overall slow reaction and allow more time for side reactions to occur. The solution is to use bulky, highly electron-donating ligands that enrich the palladium center throughout the entire catalytic cycle.[4][13]

Q2: How do I rationally select a ligand for coupling with an electron-deficient aryl bromide?

Ligand selection is arguably the most critical variable. For these challenging substrates, you need ligands that are both sterically bulky and highly electron-donating .

  • Electron-Donating Properties: Rich phosphine ligands (e.g., those with alkyl groups like cyclohexyl or tert-butyl) increase the electron density on the palladium atom. This has two key benefits: it promotes the initial oxidative addition and, crucially, facilitates the final reductive elimination step.[5]

  • Steric Bulk: Large, bulky ligands (e.g., Buchwald's biaryl phosphines) favor the formation of monoligated, highly reactive 12-electron L-Pd(0) species. These species are more coordinatively unsaturated and reactive than their bis-ligated counterparts, accelerating the catalytic turnover.

Recommended Ligand Classes:

Ligand ClassExamplesKey Features & Application Notes
Biaryl Monophosphines SPhos, XPhos, RuPhosThe gold standard for many challenging couplings. Offer a superb balance of steric bulk and electron-donating ability. Highly effective at promoting both oxidative addition and reductive elimination.[4]
Dialkylbiaryl Phosphines cataCXium® A (PAd₂ⁿBu)Features adamantyl groups, providing extreme bulk. Excellent for promoting difficult oxidative additions.[14]
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong σ-donors that form very stable bonds with palladium, creating robust catalysts that resist decomposition at high temperatures.[4]

Start with a well-established ligand like SPhos or XPhos. If issues persist, screening one ligand from each class can quickly identify the optimal scaffold for your specific substrate combination.

Q3: What is the mechanistic role of the base, and why is a "stronger" base like K₃PO₄ often better than K₂CO₃?

The base plays a multifaceted and critical role in the Suzuki coupling, primarily by activating the boronic acid for transmetalation.[15][16] The generally accepted mechanism involves the base reacting with the boronic acid to form a more nucleophilic "ate" complex, such as [Ar'B(OH)₃]⁻.[17] This negatively charged species transfers its aryl group to the Pd(II) center far more readily than the neutral boronic acid.

Why Base Strength Matters: The equilibrium between the neutral boronic acid and the active boronate species is driven by the strength of the base. Ar'B(OH)₂ + Base ⇌ [Ar'B(OH)₂(Base)] ⇌ [Ar'B(OH)₃]⁻ + Cation⁺

  • Weaker Bases (e.g., K₂CO₃): May not shift the equilibrium sufficiently towards the active boronate, leading to a low concentration of the key transmetalating species and thus a slow reaction.

  • Stronger Bases (e.g., K₃PO₄, Cs₂CO₃): Are more effective at generating a higher steady-state concentration of the boronate, which significantly accelerates the transmetalation step.[4][6] This is particularly important when the Ar-Pd(II)-X complex is electron-poor and less receptive to transmetalation.

Cesium carbonate (Cs₂CO₃) is often highly effective due to both its basicity and the high solubility of its salts in organic solvents, which can further accelerate the reaction.[6]

Q4: I'm seeing a significant amount of a byproduct that corresponds to my aryl bromide with the bromine replaced by hydrogen (Ar-H). What is this and how can I stop it?

This byproduct is the result of protodebromination (or hydrodehalogenation), a common side reaction with electron-deficient aryl halides.[3][6] The mechanism typically involves the formation of a palladium-hydride (Pd-H) intermediate. This highly reactive species can undergo reductive elimination with the aryl group attached to the palladium center, yielding Ar-H and regenerating the catalyst.

Primary Sources of the Hydride:

  • The Base: Some bases, especially alkoxides in the presence of trace water or alcohols, can generate Pd-H species.

  • The Solvent: Solvents like isopropanol can act as hydride donors.

  • Water: While often beneficial, water can react with the palladium complex under certain conditions to form hydrides.[3]

Mitigation Strategies:

  • Change the Base: Switch to phosphate (K₃PO₄) or fluoride (KF) bases, which are less prone to generating hydride intermediates.[3][6]

  • Use an Aprotic Solvent: Replace alcohol-based solvents with toluene, dioxane, or DMF.[3]

  • Screen Ligands: Bulky, electron-rich ligands can sometimes accelerate the desired catalytic cycle to such an extent that the rate of productive coupling outcompetes the rate of Pd-H formation and subsequent protodebromination.[3]

Part 3: Mechanistic Visualizations

To better understand the processes at play, the following diagrams illustrate the main catalytic cycle and the key competing side reactions.

Suzuki_Cycle pd0 L₂Pd⁰ oa_complex Ar(Br)-Pdᴵᴵ-L₂ pd0->oa_complex Oxidative Addition trans_complex Ar(Ar')-Pdᴵᴵ-L₂ oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product sub_arbr Ar-Br sub_arbr->oa_complex sub_boronic Ar'-B(OR)₂ sub_boronic->oa_complex base Base base->oa_complex Side_Reactions ar_br Ar-Br (Starting Material) desired_product Ar-Ar' (Desired Product) ar_br->desired_product Suzuki Coupling protodebromination Ar-H (Protodebromination) ar_br->protodebromination via Pd-H boronic_acid Ar'-B(OH)₂ (Coupling Partner) boronic_acid->desired_product protodeboronation Ar'-H (Protodeboronation) boronic_acid->protodeboronation H⁺ / Base homocoupling Ar'-Ar' (Homo-coupling) boronic_acid->homocoupling O₂ / Pd(II)

Caption: Common side reactions competing with the desired Suzuki coupling.

Part 4: Experimental Protocols

Protocol 1: General Starting Conditions for Electron-Deficient Aryl Bromides

This protocol provides a robust starting point for optimization.

Materials:

  • Aryl Bromide (1.0 equiv)

  • Boronic Acid or Pinacol Ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., SPhos Pd G3, 1-2 mol%)

  • Base: K₃PO₄ (2.0 - 3.0 equiv)

  • Solvent: Toluene or Dioxane, and Water (e.g., 10:1 v/v mixture)

Procedure:

  • To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, K₃PO₄, and the palladium pre-catalyst.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent mixture (e.g., toluene/water) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable method (TLC, LC-MS, or GC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Benchchem. Technical Support Center: Alternative Bases for Suzuki Coupling of Electron-Deficient Aryl Bromides.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024-10-10). Available from: [Link]

  • Wikipedia. Protodeboronation. Available from: [Link]

  • ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. Available from: [Link]

  • PMC. An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Available from: [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(36), 12586–12597. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Available from: [Link]

  • MIT DSpace. The palladium-catalyzed synthesis of aromatic carbon-nitrogen bonds. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. (2021-07-09). Available from: [Link]

  • PMC. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Available from: [Link]

  • PMC. Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides. Available from: [Link]

  • PMC. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • ACS Publications. Direct Acylation of Aryl Bromides with Aldehydes by Palladium Catalysis. Available from: [Link]

  • ResearchGate. Mechanism of Palladium-Catalyzed Suzuki-Miyaura Reactions: Multiple and Antagonistic Roles of Anionic “Bases” and Their Countercations. (2025-08-06). Available from: [Link]

  • Wordpress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. (2025-12-17). Available from: [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Available from: [Link]

  • Andrew G. Myers Research Group. The Suzuki Reaction. Available from: [Link]

  • Reddit. Struggling with Suzuki Reaction. (2024-09-04). Available from: [Link]

  • Reddit. Failed suzuki coupling, any suggenstions?. (2024-01-12). Available from: [Link]

  • The Journal of Organic Chemistry. Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. (2017-11-21). Available from: [Link]

  • Organic Process Research & Development. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. (2019-07-30). Available from: [Link]

  • ResearchGate. Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids. Available from: [Link]

  • Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

  • ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?. (2014-07-07). Available from: [Link]

Sources

Technical Support Center: Optimizing Methyl 5-bromo-2,4-difluorobenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Methyl 5-bromo-2,4-difluorobenzoate (CAS No. 351325-31-0). This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yield and purity. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing this compound?

The most commonly cited and robust method is the esterification of 5-bromo-2,4-difluorobenzoic acid using methanol as both the reagent and solvent, facilitated by thionyl chloride (SOCl₂).[1] This approach is highly effective because thionyl chloride converts the carboxylic acid into a highly reactive acyl chloride intermediate, which then readily reacts with methanol to form the desired methyl ester. This two-step, one-pot process is generally efficient and leads to good yields.

The overall transformation is as follows:

  • Step 1: Acyl Chloride Formation: 5-bromo-2,4-difluorobenzoic acid + SOCl₂ → 5-bromo-2,4-difluorobenzoyl chloride + SO₂ (g) + HCl (g)

  • Step 2: Esterification: 5-bromo-2,4-difluorobenzoyl chloride + CH₃OH → this compound + HCl (g)

Q2: My reaction yield is consistently low (below 60%). What are the primary causes and how can I improve it?

Low yield is a common issue that can typically be traced to one of three areas: reagent quality, reaction conditions, or workup procedure.

1. Reagent Quality & Stoichiometry:

  • Moisture: The most critical factor is the presence of water. Thionyl chloride reacts violently with water to produce HCl and SO₂, consuming the reagent and preventing the formation of the necessary acyl chloride intermediate. Ensure your 5-bromo-2,4-difluorobenzoic acid starting material is completely dry and use anhydrous methanol.

  • Thionyl Chloride Excess: An insufficient amount of thionyl chloride will lead to incomplete conversion of the starting material. A significant excess (e.g., 4 equivalents) is often used to drive the reaction to completion.[1]

  • Starting Material Purity: Impurities in the starting 5-bromo-2,4-difluorobenzoic acid, such as 3,5-dibromo-2,4-difluorobenzoic acid from the preceding bromination step, can carry through and complicate purification, reducing the isolated yield of the desired product.[2][3]

2. Reaction Conditions:

  • Temperature: The reaction is typically heated (e.g., to 65 °C) to ensure a sufficient reaction rate.[1] If the temperature is too low, the reaction may be sluggish and incomplete within the given timeframe. Conversely, excessively high temperatures are unnecessary and can promote side reactions.

  • Reaction Time: A reaction time of approximately one hour at reflux is generally sufficient.[1] Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material before proceeding to workup.

3. Workup & Purification Losses:

  • Inefficient Extraction: Ensure thorough extraction of the product from the aqueous phase after quenching. Using ethyl acetate in three separate portions is standard practice.[1]

  • Emulsion Formation: Emulsions during extraction can trap the product. If this occurs, adding brine (saturated aqueous NaCl) can help break the emulsion.

  • Purification: The product is typically purified by flash chromatography on silica gel.[1] Using an inappropriate solvent system can lead to poor separation and product loss.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G cluster_reagents Reagent Troubleshooting cluster_conditions Condition Troubleshooting cluster_workup Workup Troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Quality start->check_reagents reagent_moisture Moisture Present? check_reagents->reagent_moisture check_conditions No cond_temp Temperature Too Low? (<65°C) check_conditions->cond_temp check_workup No workup_extraction Extraction Inefficient? check_workup->workup_extraction reagent_purity No reagent_moisture->reagent_purity solution_dry Dry reagents & glassware. Use anhydrous solvent. reagent_moisture->solution_dry reagent_equiv No reagent_purity->reagent_equiv solution_purify_sm Purify starting material or source higher grade. reagent_purity->solution_purify_sm reagent_equiv->check_conditions solution_equiv Use 4 eq. of SOCl₂. reagent_equiv->solution_equiv cond_time No cond_temp->cond_time solution_temp Increase temperature to 65°C. cond_temp->solution_temp cond_time->check_workup solution_time Monitor by TLC until SM is consumed. cond_time->solution_time workup_purification No workup_extraction->workup_purification solution_extraction Perform 3x extractions. Use brine for emulsions. workup_extraction->solution_extraction end_point Yield Optimized workup_purification->end_point solution_purification Optimize chromatography solvent system (e.g., Hexanes/EtOAc). workup_purification->solution_purification

Caption: Troubleshooting workflow for low reaction yield.

Q3: TLC analysis shows significant unreacted starting material. What went wrong?

Seeing a prominent spot for 5-bromo-2,4-difluorobenzoic acid on your TLC plate post-reaction indicates incomplete conversion. The most likely causes are:

  • Deactivated Thionyl Chloride: The reagent was likely hydrolyzed by ambient moisture or contaminated methanol. Always use a fresh bottle or a recently opened bottle of thionyl chloride stored under an inert atmosphere.

  • Insufficient Reagent: You may not have used enough thionyl chloride to convert all of the starting material. Ensure at least 4 molar equivalents are used.[1]

  • Inadequate Temperature or Time: The reaction may not have been heated long enough or at a high enough temperature to go to completion. Confirm your heating mantle or oil bath is at the target temperature (65 °C) and allow for sufficient reaction time, using TLC to monitor progress.

Solution: If you have already worked up the reaction, your best option is to isolate the mixture and re-subject it to the reaction conditions with fresh thionyl chloride and anhydrous methanol.

Q4: What are the primary safety precautions when handling thionyl chloride?

Thionyl chloride (SOCl₂) is a corrosive and toxic chemical that requires careful handling in a well-ventilated chemical fume hood.

  • Corrosive and Lachrymatory: It reacts with moisture (including in the eyes and respiratory tract) to form corrosive gases (SO₂ and HCl). Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • Exothermic Quenching: Adding thionyl chloride to water or quenching the reaction mixture is highly exothermic and will release large amounts of toxic gas. The reaction should be quenched by slowly pouring the mixture into ice-water, never the other way around.[1]

  • Waste Disposal: Unused thionyl chloride and reaction waste must be neutralized before disposal. A common method is to slowly add the waste to a stirred, cooled solution of sodium carbonate or sodium bicarbonate.

A similar logic for managing exothermic reactions, such as those involving brominating agents, should be applied here.[4] Key control parameters are the rate of addition (if applicable), maintaining low temperatures during quenching, and ensuring efficient stirring.[4]

Experimental Protocol & Data
Detailed Step-by-Step Synthesis Protocol

This protocol is adapted from established literature procedures and is intended as a reliable starting point.[1]

Caption: Experimental workflow for this compound synthesis.

Reaction Parameter Summary

The following table summarizes the quantitative data from a representative literature synthesis.

ParameterValueReference
Starting Material5-bromo-2,4-difluorobenzoic acid[1]
ReagentsThionyl Chloride (4 eq.), Methanol[1]
Temperature65 °C[1]
Reaction Time1 hour[1]
WorkupEthyl Acetate Extraction, Brine Wash[1]
PurificationFlash Chromatography (Silica Gel, Hexanes)[1]
Reported Yield 62.3% [1]
References
  • 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis.

  • Preparation method of high-purity 5-bromo-2,4-difluorobenzoic acid.

  • A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid.

  • Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

  • 5-BroMo-2,4-difluoro-benzoic acid Methyl ester | 351325-31-0.

  • Technical Support Center: Synthesis of Methyl 2-amino-5-bromobenzoate.

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Technical Support Center: Strategies for Preventing Dehalogenation of Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling Methyl 5-bromo-2,4-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the undesired dehalogenation of this versatile building block. As Senior Application Scientists, we provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic routes.

Part 1: Troubleshooting Guide - Quick Solutions for Common Issues

This section provides immediate, actionable advice for common problems encountered during reactions with this compound.

Q1: I am observing a significant amount of the dehalogenated product (Methyl 2,4-difluorobenzoate) in my reaction mixture. What are the likely causes and immediate troubleshooting steps?

The appearance of Methyl 2,4-difluorobenzoate is a classic sign of hydrodehalogenation, a common side reaction in palladium-catalyzed cross-couplings.[1][2] This occurs when the aryl halide is converted to an arene by replacing the halogen with a hydrogen atom. The primary culprit is often the formation of a palladium-hydride species.[2]

Problem Probable Cause Recommended Solution
High levels of dehalogenated byproduct Inappropriate Ligand: The ligand may not be effectively promoting reductive elimination of the desired product over the dehalogenation pathway.[3]Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[2][3] These ligands can accelerate the desired cross-coupling and suppress dehalogenation.[2]
Wrong Base: The base might be too strong, too weak, or a source of hydrides. Strong bases can sometimes promote dehalogenation.[2]Screen weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2][3] Avoid strong alkoxide bases if possible.
Sub-optimal Solvent: The solvent could be a hydride source (e.g., alcohols) or may not be ideal for the specific catalyst system.[3]Use aprotic solvents like dioxane, THF, or toluene.[3][4] If an alcohol is necessary, consider using it in a mixed solvent system and at lower concentrations.
Presence of Water: Excessive water can be a proton source leading to dehalogenation.[5][6]Use anhydrous solvents and reagents. While a small amount of water can sometimes be beneficial for Suzuki couplings, minimizing its presence is a good starting point for troubleshooting dehalogenation.[6]
High Reaction Temperature: Elevated temperatures can increase the rate of dehalogenation.Lower the reaction temperature. Run trials at a lower temperature for a longer duration.

Q2: My desired cross-coupling reaction is sluggish, and I'm seeing more dehalogenation over time. What should I do?

A slow desired reaction provides more opportunity for side reactions like dehalogenation to occur. The key is to accelerate the productive catalytic cycle.

  • Increase Catalyst Loading: A modest increase in the catalyst or pre-catalyst concentration can sometimes accelerate the desired reaction.

  • Use a More Active Catalyst: Consider using a pre-catalyst that readily forms the active Pd(0) species.[3]

  • Check Reagent Quality: Ensure your coupling partner (e.g., boronic acid) is of high purity and reactivity.[3]

Q3: I am attempting a Grignard reaction, but my yield is low, and I suspect dehalogenation. How can I improve this?

Grignard reagent formation with aryl halides can be challenging, and side reactions are common.[7]

  • Activation of Magnesium: Ensure the magnesium turnings are fresh and properly activated. Methods include using iodine, 1,2-dibromoethane, or mechanical crushing to remove the passivating magnesium oxide layer.[8]

  • Strictly Anhydrous Conditions: Grignard reagents are highly sensitive to moisture.[9] Ensure all glassware is oven-dried and solvents are rigorously anhydrous.

  • Initiation: A small amount of pre-formed Grignard reagent or an initiator like iodine can help start the reaction.

  • Alternative Methods: If direct formation is problematic, consider a halogen-magnesium exchange reaction using a commercial Grignard reagent like isopropylmagnesium chloride.

Part 2: Frequently Asked Questions (FAQs) - In-Depth Explanations and Protocols

FAQ 1: What is the mechanism of dehalogenation in palladium-catalyzed cross-coupling reactions?

In a typical palladium-catalyzed cross-coupling reaction, the desired pathway involves oxidative addition, transmetalation, and reductive elimination to form the C-C or C-N bond. However, a competing pathway leads to dehalogenation. This side reaction often involves the formation of a palladium-hydride (Pd-H) species. This Pd-H can arise from various sources, including the solvent, base, or even the phosphine ligand. The aryl-palladium intermediate can then undergo reductive elimination with the hydride to produce the dehalogenated arene and regenerate the Pd(0) catalyst.[1][2]

G pd0 Pd(0)L_n ox_add Oxidative Addition (Ar-X) pd0->ox_add Ar-X ar_pd_x Ar-Pd(II)-X ox_add->ar_pd_x transmetalation Transmetalation (R-M) ar_pd_x->transmetalation R-M red_elim_deh Reductive Elimination (Dehalogenation) ar_pd_x->red_elim_deh ar_pd_r Ar-Pd(II)-R transmetalation->ar_pd_r red_elim Reductive Elimination ar_pd_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R (Desired Product) red_elim->product h_source Hydride Source (Solvent, Base, etc.) pd_h Pd-H Species h_source->pd_h pd_h->red_elim_deh H- red_elim_deh->pd0 Catalyst Regeneration dehalogenated Ar-H (Byproduct) red_elim_deh->dehalogenated

Catalytic cycle showing the desired cross-coupling pathway in competition with the dehalogenation side reaction.

FAQ 2: How do the fluorine substituents on this compound affect its reactivity and the likelihood of dehalogenation?

The two fluorine atoms have a strong electron-withdrawing effect due to their high electronegativity. This makes the aromatic ring electron-deficient, which generally accelerates the rate of oxidative addition of the C-Br bond to the Pd(0) center, the first step in most cross-coupling reactions.[10] While this can be beneficial for the desired reaction, the electronic effects on subsequent steps and competing pathways are complex. An electron-deficient aryl group on the palladium intermediate can be more susceptible to certain side reactions. However, the primary factor for preventing dehalogenation remains the careful selection of reaction conditions to favor the desired productive cycle.[3]

FAQ 3: Which ligands are best for preventing dehalogenation in reactions with this substrate?

The choice of ligand is critical.[2] For substrates like this compound, bulky and electron-rich phosphine ligands are generally recommended. These ligands promote the desired reductive elimination step and can sterically hinder the approach of hydride sources to the metal center.

Ligand Type Examples Rationale
Biarylphosphines XPhos, SPhos, RuPhosThese are bulky and electron-rich, which can accelerate reductive elimination and stabilize the active catalytic species.[2][3]
N-Heterocyclic Carbenes (NHCs) IPr, SImesStrong sigma-donors that form stable complexes with palladium, often leading to high catalytic activity that can outcompete dehalogenation.
Traditional Phosphines PPh₃, P(t-Bu)₃PPh₃ is often a "one size fits all" ligand that may not be optimal.[4] While P(t-Bu)₃ is more electron-rich, the biarylphosphine ligands often provide a better balance of properties for challenging substrates.

FAQ 4: What is the role of the base in promoting or preventing dehalogenation?

The base plays multiple roles in cross-coupling reactions, including activating the coupling partner (e.g., in Suzuki reactions) and facilitating the regeneration of the catalyst. However, some bases can also be a source of hydrides, leading to dehalogenation.

  • Strong Bases (e.g., NaOtBu, KOtBu): While effective in many reactions, strong alkoxide bases can sometimes promote dehalogenation, particularly at higher temperatures.[11]

  • Weaker Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃): These are often a safer choice when dehalogenation is a concern.[2][3] They are generally less prone to generating hydride species.

Base Strength Typical Use Comment on Dehalogenation
K₃PO₄ModerateSuzuki, Buchwald-HartwigGenerally a good first choice to minimize dehalogenation.[2][3]
K₂CO₃ModerateSuzukiA common and effective base, often used in combination with aqueous solvents.
Cs₂CO₃ModerateSuzukiCan be very effective, but is more expensive.
NaOtBuStrongBuchwald-HartwigHighly effective for C-N coupling but can increase the risk of dehalogenation.[11] Use at lower temperatures if possible.

FAQ 5: Can you provide a detailed, optimized protocol for a Suzuki-Miyaura coupling with this compound to minimize dehalogenation?

This protocol is a starting point and may require further optimization for your specific boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2.5-5 mol%)

  • K₃PO₄ (2.0 equiv), finely ground and dried

  • Anhydrous 1,4-dioxane

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ and XPhos in a small amount of anhydrous dioxane.

  • Add the catalyst solution to the reaction vial.

  • Seal the vial and purge with argon or nitrogen for 10-15 minutes.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Experimental workflow for a Suzuki-Miyaura coupling optimized to minimize dehalogenation.

FAQ 6: Are there any alternative, non-palladium-based methods to consider for coupling this substrate that might be less prone to dehalogenation?

While palladium catalysis is the most common approach, other transition metals can be used for cross-coupling reactions. Nickel-based catalyst systems, for example, have shown great promise in C-C bond formation and can sometimes offer different selectivity profiles compared to palladium.[12][13] Additionally, for certain transformations, transition-metal-free methods involving visible light photoredox catalysis are emerging as a powerful alternative.[14][15]

References

Improving purity of Methyl 5-bromo-2,4-difluorobenzoate after synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Methyl 5-bromo-2,4-difluorobenzoate. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with the post-synthesis purification of this important fluorinated building block. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing this compound?

The impurity profile of your crude product is intrinsically linked to the synthetic route employed. The most prevalent method is the Fischer esterification of 5-bromo-2,4-difluorobenzoic acid with methanol, catalyzed by a strong acid like H₂SO₄.[1][2][3]

Common impurities and their origins are summarized below:

ImpurityLikely OriginRecommended Initial Action
5-bromo-2,4-difluorobenzoic acid Incomplete esterification reaction. The Fischer esterification is an equilibrium process.[1][4]Aqueous wash with a mild base (e.g., NaHCO₃ solution).
3,5-dibromo-2,4-difluorobenzoic acid (and its methyl ester) Over-bromination of the starting material (2,4-difluorobenzoic acid) during a preceding step.[5][6]Column chromatography is typically required for separation.
Water Byproduct of the esterification reaction; can also be introduced during workup.[3]Drying of the organic phase with an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
Residual Acid Catalyst (e.g., H₂SO₄) Carried over from the reaction.Neutralization during aqueous workup.
Residual Methanol Used in excess as a reagent/solvent.[2]Removal under reduced pressure (rotary evaporation).
Q2: My crude ¹H NMR shows a broad singlet around 11-13 ppm and my desired methyl singlet is weak. What does this mean and how do I fix it?

This is a classic sign of an incomplete reaction. The broad singlet in the downfield region (11-13 ppm) is characteristic of the acidic proton of the starting carboxylic acid, 5-bromo-2,4-difluorobenzoic acid. To drive the equilibrium towards the ester product, you can employ Le Châtelier's principle.[7]

Troubleshooting Incomplete Esterification:

  • Use Excess Alcohol: The reaction is often run using methanol as the solvent to push the equilibrium forward.[2][3]

  • Remove Water: Water is a product of the reaction. Its removal will shift the equilibrium to favor the ester. This can be achieved by using a Dean-Stark apparatus during the reaction or by adding a dehydrating agent.[2][4]

  • Increase Catalyst Concentration or Reaction Time: Ensure sufficient acid catalyst is present and allow the reaction to proceed for an adequate duration (monitor by TLC).

Purification Strategy: To remove the unreacted acid from your crude product, perform a liquid-liquid extraction. Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The basic bicarbonate solution will deprotonate the acidic starting material, forming a water-soluble carboxylate salt that partitions into the aqueous phase, while the neutral ester product remains in the organic layer.

Q3: I suspect I have a dibrominated impurity. How can I confirm its presence and effectively remove it?

The formation of 3,5-dibromo-2,4-difluorobenzoic acid is a known issue, arising from the initial bromination of 2,4-difluorobenzoic acid.[5][6] This impurity will also be esterified under the reaction conditions, leading to Methyl 3,5-dibromo-2,4-difluorobenzoate.

Confirmation:

  • TLC Analysis: The dibromo ester will likely have a slightly different Rf value than your desired product. It is generally expected to be less polar.

  • GC-MS: This is an excellent technique for identifying the impurity. The mass spectrum will show a characteristic isotopic pattern for two bromine atoms.

  • ¹H NMR: The aromatic region of the NMR spectrum will be different. Your product, this compound, will show two doublets of doublets. The dibrominated analog will show a singlet in the aromatic region.

Removal: Due to their structural similarity and comparable polarity, simple extraction or recrystallization is often insufficient to separate the mono- and di-bromo esters.

  • Flash Column Chromatography: This is the most reliable laboratory-scale method for separating these closely related compounds.[8][9][10] A carefully chosen solvent system is critical for achieving good resolution.

A patent for preparing high-purity 5-bromo-2,4-difluorobenzoic acid describes a process of esterifying the crude mixture and then separating the resulting esters by distillation before hydrolyzing the purified ester back to the acid.[5] This highlights that the separation is feasible at the ester stage.

Purification Protocols

The following flowchart can help guide your choice of purification strategy.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) acid_check Unreacted Acid Present? start->acid_check wash Aqueous NaHCO₃ Wash acid_check->wash Yes re_analyze Re-analyze Purity (TLC) acid_check->re_analyze No dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash->dry dry->re_analyze purity_check Is Product Pure? re_analyze->purity_check multiple_spots Multiple Non-polar Spots? purity_check->multiple_spots No finish Pure Product purity_check->finish Yes column Flash Column Chromatography multiple_spots->column Yes recrystallize Recrystallization multiple_spots->recrystallize No (Single major spot) column->finish recrystallize->finish

Caption: Decision tree for purification of this compound.

Protocol 1: Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[11][12][13] Less polar compounds typically travel faster down the column.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between your product and impurities, with the product having an Rf value of approximately 0.25-0.35. Start with a low polarity mobile phase, such as 5% Ethyl Acetate in Hexanes, and gradually increase the polarity.

  • Column Packing (Slurry Method):

    • Select a column of appropriate size (a 20-50:1 ratio of silica gel to crude product by weight is common).[9]

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, create a slurry of silica gel in your initial, low-polarity eluent (e.g., Hexanes).

    • Pour the slurry into the column. Use a funnel to avoid coating the sides. Tap the column gently to pack the silica bed evenly and remove air bubbles.

    • Add more eluent and use air pressure or a pump to push it through, compacting the bed until the silica level is stable. Add another thin layer of sand on top to protect the silica surface.

  • Sample Loading:

    • Dissolve your crude product in the minimum amount of a suitable solvent (dichloromethane or the eluent).

    • Carefully apply the concentrated sample solution to the top of the silica bed using a pipette.

    • Open the stopcock and allow the sample to absorb onto the silica until the liquid level just reaches the top of the sand.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the packed bed.

    • Begin eluting the column, collecting the solvent in fractions (e.g., 10-20 mL per test tube).

    • If a gradient elution is needed (as determined by TLC), gradually increase the polarity of the mobile phase. A typical gradient might be:

VolumeSolvent SystemPurpose
2-3 Column Volumes100% HexanesElute very non-polar impurities.
5-10 Column Volumes2-5% Ethyl Acetate in HexanesElute the desired product.
2-3 Column Volumes10-20% Ethyl Acetate in HexanesElute more polar impurities (e.g., dibromo ester if it's more polar, or other side products).
  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

Recrystallization purifies solid compounds based on differences in solubility. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution.[14]

Step-by-Step Methodology:

  • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot. For this compound, good starting points are:

    • A non-polar solvent like Hexane or Heptane.

    • A mixed solvent system like Ethyl Acetate/Hexanes or Toluene/Heptane.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture (using a hot plate and a condenser) with stirring until the solid dissolves completely.

    • If the solid does not dissolve, add small portions of hot solvent until it does. Avoid adding excessive solvent, as this will reduce your yield.

  • Cooling:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Q4: How should I assess the final purity of my product?

A combination of analytical techniques is recommended to provide a comprehensive purity profile.

TechniqueInformation ProvidedKey Considerations for this Compound
¹H NMR Provides structural confirmation and can detect proton-containing impurities.Check for the disappearance of the broad COOH proton (~11-13 ppm) and the appearance of the sharp OCH₃ singlet (~3.9 ppm). Integration can be used for quantification against a standard.
GC-MS Separates volatile compounds and provides mass information for identification.[15]Excellent for detecting and identifying low-level impurities, including isomers and the dibromo analog.
HPLC-UV High-resolution separation for non-volatile compounds; provides quantitative purity data (% area).[15]The method of choice for generating precise purity values for batch release and quality control.
Melting Point A sharp melting point range close to the literature value indicates high purity.Impurities typically depress and broaden the melting point range.

References

  • Google Patents. (n.d.). CN109438214B - Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid.
  • University of California, Irvine. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Column Chromatography Theory. Retrieved from [Link]

  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • BYJU'S. (n.d.). Fischer esterification reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of 5 Bromo 2,4 Difluorobenzoic Acid. Retrieved from [Link]

  • YouTube. (2020, March 25). EAS Nitration Experiment & Recrystallization. Retrieved from [Link]

Sources

Technical Support Center: Catalyst and Ligand Selection for Challenging Suzuki Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of catalyst and ligand selection for challenging substrates. Here, we move beyond standard protocols to address the specific hurdles that can lead to low yields, catalyst deactivation, and unwanted side reactions. Our goal is to provide you with the expert insights and practical solutions needed to overcome these obstacles and achieve success in your synthetic endeavors.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during challenging Suzuki couplings.

Problem 1: Low to No Yield of Desired Product

This is one of the most frequent challenges in Suzuki couplings. A systematic approach to troubleshooting is crucial for identifying the root cause.

Q1: My Suzuki coupling reaction is not working (low to no yield). What are the first things I should check?

A1: When a Suzuki coupling fails, it's essential to start by evaluating the fundamental parameters of your reaction.[1] Often, the issue lies with one of the following:

  • Catalyst Activity: Ensure your palladium source and ligand are active.[1] Palladium(II) precatalysts require in situ reduction to the active Pd(0) species.[2] If you are not using a precatalyst, this reduction step can be inefficient. Phosphine ligands are susceptible to oxidation, so it's important to use fresh, properly stored reagents.[3]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is critical to ensure your solvent is properly degassed and the reaction is run under a strictly inert atmosphere (argon or nitrogen).[3]

  • Reagent Quality: The stability of your boronic acid or ester is paramount. Boronic acids, especially those that are electron-deficient, are prone to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[3][4] Using fresh, high-purity reagents is essential.[3]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are highly interdependent and can dramatically affect the outcome of the reaction.[5] An incompatible combination can result in poor catalytic activity.

Q2: I'm working with a sterically hindered aryl halide and getting poor conversion. What catalyst and ligand should I be using?

A2: Sterically hindered substrates present a significant challenge as they can slow down both the oxidative addition and reductive elimination steps of the catalytic cycle. To overcome this, highly active catalyst systems are required.

  • Ligand Choice: Bulky, electron-rich phosphine ligands are known to facilitate both oxidative addition and reductive elimination, which is often crucial for the coupling of sterically hindered substrates.[2][6] The Buchwald biaryl phosphine ligands, such as SPhos and XPhos, are particularly effective for a broad range of challenging substrates, including sterically hindered ones.[6] N-heterocyclic carbene (NHC) ligands are also excellent choices due to their strong electron-donating ability and steric bulk, which help stabilize the active Pd(0) catalyst.[7]

  • Catalyst Choice: Using a well-defined palladium precatalyst, such as a Buchwald G3 or G4 precatalyst, is often beneficial for difficult couplings.[1] These precatalysts are designed to cleanly and efficiently generate the active Pd(0) species.[2]

Here is a decision tree to guide your catalyst and ligand selection for sterically hindered couplings:

Sterically Hindered Suzuki Coupling start Start: Sterically Hindered Substrate ligand_type Choose Ligand Type start->ligand_type phosphine Biaryl Phosphine Ligands (e.g., XPhos, SPhos) ligand_type->phosphine Proven Efficacy nhc N-Heterocyclic Carbene (NHC) (e.g., IPr, SMe) ligand_type->nhc Alternative/High Activity precatalyst Select Precatalyst (e.g., Buchwald G3/G4) phosphine->precatalyst nhc->precatalyst conditions Optimize Conditions: - Strong, non-nucleophilic base (e.g., K3PO4) - Anhydrous, aprotic solvent (e.g., Dioxane, Toluene) - Elevated temperature (80-110 °C) precatalyst->conditions success Successful Coupling conditions->success High Conversion troubleshoot Low Yield? Troubleshoot Further conditions->troubleshoot Low Conversion

Caption: Catalyst/ligand selection for hindered couplings.

Problem 2: Significant Formation of Side Products

The appearance of unexpected products can complicate purification and reduce the yield of your desired compound. Identifying these side products is the first step toward mitigating their formation.

Q3: I'm observing a significant amount of homocoupling of my boronic acid. How can I prevent this?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a common side reaction, often promoted by the presence of oxygen or Pd(II) species.[2][8]

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before adding the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[5]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or by using a precatalyst that cleanly generates Pd(0), can minimize the amount of Pd(II) present at the start of the reaction.[9]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can help favor the cross-coupling pathway over homocoupling.[5]

Q4: My main side product is the result of protodeboronation. What are the best strategies to avoid this?

A4: Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is particularly problematic with electron-deficient or heteroaryl boronic acids.[3][9]

  • Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[3] Milder bases such as potassium phosphate (K₃PO₄), potassium fluoride (KF), or cesium carbonate (Cs₂CO₃) can be beneficial.[3]

  • Anhydrous Conditions: Since water can be a proton source for this side reaction, running the reaction under strictly anhydrous conditions can be effective.[3][9]

  • Boronic Acid Stability: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin), MIDA ester, or a trifluoroborate salt, which are more resistant to this side reaction.[9]

Suzuki Catalytic Cycle and Side Reactions pd0 Pd(0)L_n (Active Catalyst) ox_add Oxidative Addition pd0->ox_add + R1-X pd_ii_halide R1-Pd(II)L_n-X ox_add->pd_ii_halide transmetal Transmetalation pd_ii_halide->transmetal pd_ii_aryl R1-Pd(II)L_n-R2 transmetal->pd_ii_aryl red_elim Reductive Elimination pd_ii_aryl->red_elim red_elim->pd0 regenerates product R1-R2 (Desired Product) red_elim->product protodeboronation Protodeboronation r2_h R2-H (Side Product) protodeboronation->r2_h homocoupling Homocoupling r2_r2 R2-R2 (Side Product) homocoupling->r2_r2 r1_x R1-X r2_by2 R2-B(OR)2 r2_by2->transmetal r2_by2->protodeboronation H+ Source (e.g., H2O) r2_by2->homocoupling O2 / Pd(II) base Base base->transmetal activates

Caption: The Suzuki catalytic cycle and common side reactions.

Problem 3: Catalyst Deactivation

The formation of palladium black or a general stall in the reaction can indicate that your catalyst is no longer active.

Q5: My reaction starts but then stalls, and I see a black precipitate. What is happening?

A5: The black precipitate is likely palladium black, which consists of agglomerated palladium nanoparticles.[10] Its formation is a common sign of catalyst deactivation. While some formation of palladium black can be seen in successful reactions, rapid and extensive precipitation early on often correlates with poor catalyst stability and incomplete conversion.[10]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the Pd(0) species and preventing agglomeration.[2] If you are observing catalyst precipitation, switching to a more sterically bulky or strongly coordinating ligand can improve catalyst stability. Biaryl phosphine ligands and NHC ligands are particularly effective in this regard.[7][11]

  • Impurities: Trace impurities in your starting materials or solvents can act as catalyst poisons.[10] Ensure you are using high-purity reagents and solvents.

  • Heteroaryl Substrates: The nitrogen atoms in some heteroaryl substrates can coordinate to the palladium center, leading to catalyst deactivation.[4] In such cases, using a ligand that binds more strongly to the palladium than the substrate can help to mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: How do the electronic and steric properties of a ligand influence a Suzuki coupling reaction?

A1: The electronic and steric properties of the ligand are paramount in determining the efficiency of a Suzuki coupling.[6]

  • Electronic Effects: Electron-rich ligands, such as alkylphosphines and N-heterocyclic carbenes (NHCs), increase the electron density on the palladium center.[2] This facilitates the oxidative addition step, which is often the rate-determining step, especially for less reactive aryl chlorides.[2][7]

  • Steric Effects: Bulky ligands promote the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2][7] This is particularly important for the coupling of sterically hindered substrates.[6] The steric bulk of the ligand can also help to create a coordinatively unsaturated palladium species that is more reactive in the catalytic cycle.[12]

Q2: When should I choose a phosphine ligand versus an N-heterocyclic carbene (NHC) ligand?

A2: Both phosphine and NHC ligands are highly effective for Suzuki couplings, but they have different strengths.

  • Phosphine Ligands: Biaryl phosphine ligands (e.g., Buchwald ligands) are incredibly versatile and have been shown to be effective for a vast range of substrates, including aryl chlorides and sterically hindered partners.[6] They are often the first choice for screening due to their well-documented success.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are generally more electron-rich and often more thermally stable than phosphine ligands.[7] This makes them excellent choices for particularly challenging couplings that require higher temperatures or involve less reactive substrates.[7][13] In some cases, NHC ligands can provide different selectivity compared to phosphine ligands.[13]

Q3: What is the role of the base in a Suzuki coupling, and how do I choose the right one?

A3: The base plays a critical role in the transmetalation step of the catalytic cycle. It activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[7] The choice of base can significantly impact the reaction outcome.

  • Common Bases: Frequently used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., KF).[2][11]

  • Base Selection: The optimal base is substrate-dependent. For substrates sensitive to protodeboronation, a milder base like KF or K₃PO₄ may be preferable.[3][14] For challenging couplings, a stronger base like Cs₂CO₃ might be necessary. The choice of base is often empirical, and screening may be required to find the optimal conditions.[11]

Data and Protocols

Table 1: Recommended Catalyst/Ligand Systems for Challenging Substrates
Substrate TypeRecommended Ligand(s)Recommended Pd Source/PrecatalystRationale
Sterically Hindered Aryl Chlorides XPhos, SPhos, RuPhosXPhos Pd G3/G4, Pd₂(dba)₃Bulky, electron-rich ligands facilitate oxidative addition of the strong C-Cl bond and reductive elimination of the hindered product.[6]
Electron-Deficient Aryl Halides SPhos, cataCXium® APd(OAc)₂, SPhos Pd G3Electron-rich ligands accelerate the oxidative addition step, which can be sluggish for electron-poor substrates.
Heteroaryl Halides (e.g., Pyridines) XPhos, BrettPhosXPhos Pd G3/G4These ligands can prevent catalyst deactivation by the heteroatom and promote efficient coupling.[4]
Alkylboronic Acids/Esters SPhos, Buchwald LigandsPd(OAc)₂, SPhos Pd G3Bulky ligands can help to suppress β-hydride elimination, a common side reaction with alkylboron reagents.[2]
Experimental Protocol: General Procedure for a Challenging Suzuki Coupling

This protocol provides a robust starting point for optimizing a challenging Suzuki-Miyaura coupling reaction using a Buchwald-type precatalyst.[1]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), boronic acid or ester (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes to ensure an oxygen-free environment.[1][3]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, to a concentration of 0.1-0.5 M with respect to the limiting reagent) via syringe.[1]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

References

  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • National Center for Biotechnology Information. (n.d.). N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki-Miyaura Cross Coupling.
  • Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-Miyaura Coupling Reactions.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Wikipedia. (2024). Suzuki reaction.
  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
  • Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
  • Benchchem. (n.d.). Optimizing Suzuki-Miyaura Couplings of 2-Methylpropylboronic Acid: A Technical Support Guide.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate.
  • Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • Tokyo Chemical Industry. (n.d.). Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
  • Benchchem. (n.d.). Overcoming low yields in Suzuki coupling with functionalized boronic acids.
  • Benchchem. (n.d.). Catalyst Deactivation in Suzuki Coupling Reactions.
  • Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
  • Benchchem. (n.d.). Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?

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Effect of base and solvent on Methyl 5-bromo-2,4-difluorobenzoate reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-bromo-2,4-difluorobenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges and frequently asked questions, providing in-depth explanations and actionable troubleshooting strategies to ensure the success of your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound, with a focus on the critical role of base and solvent selection.

Question 1: Why is my Nucleophilic Aromatic Substitution (SNAr) reaction with an amine resulting in low yield and the presence of starting material?

Answer:

Low conversion in an SNAr reaction with this compound is a common issue that can often be traced back to suboptimal choices of base and solvent. The reactivity of the aromatic ring is influenced by the two fluorine atoms and the bromine atom, making the selection of reaction conditions paramount.

Causality and Expert Insights:

  • The Role of the Base: The base in an SNAr reaction serves to deprotonate the incoming amine nucleophile, increasing its nucleophilicity. However, a base that is too strong or sterically hindered can lead to side reactions or may not efficiently deprotonate the amine. For many SNAr reactions involving aryl halides, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective. In some cases, an organic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) may be suitable, but their efficacy can be highly dependent on the specific amine.

  • The Influence of the Solvent: Solvents play a crucial role in SNAr reactions by solvating the reactants and intermediates.[1][2] For SNAr reactions, polar aprotic solvents are generally preferred.[1][2][3] These solvents, such as Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Dioxane, can solvate the cationic species, leaving the anionic nucleophile more reactive.[1][2] Protic solvents, like alcohols, can hydrogen bond with the nucleophile, reducing its reactivity and slowing down the reaction.[4][5]

Troubleshooting Protocol:

  • Base Screening: If you are observing low conversion, consider screening a panel of bases. A good starting point is to compare a mild inorganic base (e.g., K₂CO₃) with a stronger one (e.g., Cs₂CO₃) and an organic base (e.g., DIPEA).

  • Solvent Optimization: If base screening does not resolve the issue, focus on the solvent. If you are using a protic solvent, switch to a polar aprotic solvent like DMSO or DMF. Running the reaction in a few different polar aprotic solvents can help identify the optimal medium for your specific nucleophile.

  • Temperature Adjustment: Increasing the reaction temperature can often drive the reaction to completion. However, be cautious as higher temperatures can also lead to decomposition or side reactions. Monitor the reaction closely by TLC or LC-MS.

Question 2: I am observing significant hydrolysis of the methyl ester group during my reaction. How can I prevent this?

Answer:

Hydrolysis of the methyl ester to the corresponding carboxylic acid is a frequent side reaction when working with this compound, especially under basic conditions.

Causality and Expert Insights:

  • Base-Mediated Hydrolysis: The primary cause of ester hydrolysis is the presence of a base, particularly in combination with water. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) will rapidly hydrolyze the ester. Even weaker bases like potassium carbonate can cause hydrolysis if water is present in the reaction mixture, especially at elevated temperatures.

  • Solvent as a Water Source: Many common laboratory solvents can contain residual water, which can be sufficient to cause hydrolysis. It is crucial to use anhydrous (dry) solvents for these reactions.

Preventative Measures and Protocols:

  • Choice of Base: Avoid strong hydroxide bases. Opt for non-nucleophilic bases such as potassium carbonate, cesium carbonate, or organic amines like DIPEA.

  • Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled or commercially available anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Reaction Temperature and Time: Minimize the reaction time and use the lowest effective temperature to reduce the extent of hydrolysis.

  • Work-up Procedure: During the reaction work-up, avoid prolonged exposure to aqueous basic solutions. Neutralize the reaction mixture promptly before extraction.

Question 3: My Palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig) is not proceeding as expected. What role do the base and solvent play?

Answer:

In Palladium-catalyzed cross-coupling reactions, the base and solvent are not merely reaction media; they are integral components of the catalytic cycle.[6][7] Their proper selection is critical for the success of Suzuki and Buchwald-Hartwig aminations of this compound.

Causality and Expert Insights:

  • Suzuki Coupling:

    • Base: The base in a Suzuki coupling is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[7] The choice of base can influence the rate and efficiency of this step. Common bases include potassium carbonate, cesium carbonate, and potassium phosphate. The solubility of the base is also a key factor.

    • Solvent: The solvent system must be able to dissolve both the organic and inorganic components of the reaction.[8] Often, a mixture of an organic solvent (e.g., Dioxane, Toluene, or THF) and water is used to facilitate the dissolution of the base and the boronic acid.[8][9]

  • Buchwald-Hartwig Amination:

    • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.[10][11] Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weaker bases may not be effective.[10]

    • Solvent: Aprotic solvents such as toluene, dioxane, or THF are generally used.[6][12] The choice of solvent can affect the solubility of the catalyst and reagents, as well as the stability of the catalytic intermediates.

Troubleshooting Flowchart:

G start Low Yield in Cross-Coupling check_reaction Identify Reaction Type start->check_reaction suzuki Suzuki Coupling check_reaction->suzuki C-C bond buchwald Buchwald-Hartwig check_reaction->buchwald C-N bond suzuki_base Screen Bases: K₂CO₃, Cs₂CO₃, K₃PO₄ suzuki->suzuki_base buchwald_base Use Strong, Non-nucleophilic Base: NaOtBu, LiHMDS buchwald->buchwald_base suzuki_solvent Optimize Solvent System: Toluene/H₂O, Dioxane/H₂O suzuki_base->suzuki_solvent ligand Consider Ligand Screening suzuki_solvent->ligand buchwald_solvent Select Aprotic Solvent: Toluene, Dioxane buchwald_base->buchwald_solvent buchwald_solvent->ligand end Reaction Optimized ligand->end

Caption: Troubleshooting workflow for cross-coupling reactions.

Frequently Asked Questions (FAQs)

What is the general reactivity order of the halogens in this compound for SNAr reactions?

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring.[13][14] The reactivity is therefore governed by the electronegativity of the halogen, which polarizes the carbon-halogen bond and makes the carbon more electrophilic.[15] Consequently, the order of reactivity for SNAr on this substrate is F > Cl > Br > I.[14] Therefore, nucleophilic attack is most likely to occur at the positions of the fluorine atoms. The electron-withdrawing nature of the ester group further activates the ring towards nucleophilic attack.[16][17]

Which positions on the aromatic ring are most susceptible to nucleophilic attack?

The fluorine atoms are at the 2- and 4-positions, which are ortho and para to the electron-withdrawing methyl ester group. This positioning activates these sites for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance.[13][17] The bromine at the 5-position is meta to the ester and is less activated. Therefore, SNAr reactions will preferentially occur at the 2- or 4-position.

Can I perform a reaction at the bromine position without affecting the fluorine atoms?

Yes, this is a key feature of this molecule's utility. While the fluorine atoms are more susceptible to SNAr, the bromine atom is ideal for metal-catalyzed cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig amination. These reactions proceed through a different mechanism (oxidative addition to a metal center) that is more favorable for C-Br bonds than C-F bonds under typical conditions.

Reaction Selectivity Diagram:

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Primary Products mol This compound snar SNAr (e.g., with R₂NH) mol->snar Strong Nucleophile Polar Aprotic Solvent coupling Cross-Coupling (e.g., Suzuki, Buchwald) mol->coupling Pd Catalyst Base snar_prod Substitution at F snar->snar_prod coupling_prod Substitution at Br coupling->coupling_prod

Caption: Selective reactivity of this compound.

Data Summary

The following table provides a general guide for selecting appropriate bases and solvents for common reactions with this compound.

Reaction TypeRecommended BasesRecommended SolventsPotential Issues
SNAr K₂CO₃, Cs₂CO₃, DIPEADMSO, DMF, DioxaneIncomplete reaction, ester hydrolysis
Suzuki Coupling K₂CO₃, Cs₂CO₃, K₃PO₄Toluene/H₂O, Dioxane/H₂OLow yield, catalyst deactivation
Buchwald-Hartwig NaOtBu, LiHMDS, K₃PO₄Toluene, Dioxane, THFLow yield, side reactions

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. Available from: [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. Available from: [Link]

  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. (n.d.). Semantic Scholar. Retrieved January 2, 2026. Available from: [Link]

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Semantic Scholar. Available from: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023). Chemistry LibreTexts. Available from: [Link]

  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available from: [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... (n.d.). ResearchGate. Retrieved January 2, 2026. Available from: [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). Chemistry Steps. Retrieved January 2, 2026. Available from: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 2, 2026. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. (2024). RSC Publishing. Available from: [Link]

  • Nucleophilic Aromatic Substitution EXPLAINED!. (2025). YouTube. Available from: [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved January 2, 2026. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (n.d.). PMC - NIH. Retrieved January 2, 2026. Available from: [Link]

  • Nucleophilic aromatic substitution. (n.d.). Wikipedia. Retrieved January 2, 2026. Available from: [Link]

  • Base and solvent effects on the Suzuki coupling of p-bromoacetophenone (5) with phenylboronic acid (6). (n.d.). ResearchGate. Retrieved January 2, 2026. Available from: [Link]

  • This compound. (n.d.). PubChem - NIH. Retrieved January 2, 2026. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available from: [Link]

  • This compound,351325-31-0. (n.d.). Allfluoro pharmaceutical co .ltd. Retrieved January 2, 2026. Available from: [Link]

  • Methyl 5-bromo-2-fluorobenzoate. (n.d.). PubChem. Retrieved January 2, 2026. Available from: [Link]

  • This compound. (n.d.). PubChem. Retrieved January 2, 2026. Available from: [Link]

  • Methyl 2,4-Difluorobenzoate. (n.d.). PubChem. Retrieved January 2, 2026. Available from: [Link]

  • (PDF) Methyl 5-bromo-2-hydroxybenzoate. (n.d.). ResearchGate. Retrieved January 2, 2026. Available from: [Link]

Sources

Technical Support Center: Synthesis of Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 5-bromo-2,4-difluorobenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Our focus is on practical, experience-driven solutions to help you identify and resolve impurities, ensuring the quality and integrity of your final product.

Introduction to the Synthesis and Potential Challenges

This compound is typically synthesized via the esterification of 5-bromo-2,4-difluorobenzoic acid in the presence of methanol and an acid catalyst, such as thionyl chloride or sulfuric acid.[1] While the reaction appears straightforward, the purity of the final product is highly dependent on the quality of the starting materials and the precise control of reaction conditions. Impurities can arise from the initial synthesis of the carboxylic acid precursor and from side reactions during the esterification step. This guide will address the identification, analysis, and removal of these common impurities.

Core Troubleshooting and FAQs

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

FAQ 1: My final product shows a significant amount of unreacted 5-bromo-2,4-difluorobenzoic acid. What went wrong?

Answer: The presence of unreacted starting material is a common issue and typically points to incomplete esterification. The root causes can be multifaceted:

  • Insufficient Catalyst: The acid catalyst (e.g., thionyl chloride, sulfuric acid) is crucial for activating the carboxylic acid. Ensure you are using the correct stoichiometric amount. For thionyl chloride, a molar excess is often required to drive the reaction to completion.

  • Reaction Time and Temperature: Esterification is an equilibrium-driven process. Insufficient reaction time or a temperature that is too low can prevent the reaction from reaching completion. For a thionyl chloride-mediated esterification, a reaction time of at least one hour at a moderately elevated temperature (e.g., 65°C) is a good starting point.[1]

  • Presence of Water: Water can hydrolyze the acid chloride intermediate (if using thionyl chloride) or compete with methanol in the esterification reaction, pushing the equilibrium back towards the starting materials. Ensure all glassware is thoroughly dried and use anhydrous solvents.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing unreacted starting material.

FAQ 2: I've detected an impurity with a mass significantly higher than my product, showing a dibromo isotopic pattern in the mass spectrum. What is it and how do I get rid of it?

Answer: This impurity is very likely Methyl 3,5-dibromo-2,4-difluorobenzoate , arising from the esterification of 3,5-dibromo-2,4-difluorobenzoic acid . This dibrominated acid is a common byproduct in the synthesis of 5-bromo-2,4-difluorobenzoic acid, where over-bromination of the starting material, 2,4-difluorobenzoic acid, can occur.[2]

Formation of the Dibromo Impurity:

Caption: Formation pathway of the dibromo impurity.

Mitigation and Removal Strategies:

  • High-Purity Starting Material: The most effective way to avoid this impurity is to start with high-purity 5-bromo-2,4-difluorobenzoic acid. If you are synthesizing this precursor yourself, carefully control the stoichiometry of the brominating agent.

  • Purification of the Precursor Acid: A Chinese patent suggests a method for purifying the crude 5-bromo-2,4-difluorobenzoic acid by first esterifying the mixture, separating the mono- and di-bromo esters by distillation, and then hydrolyzing the desired mono-bromo ester back to the high-purity acid.[2]

  • Purification of the Final Product:

    • Flash Column Chromatography: This is an effective method for separating the mono- and di-brominated esters. A non-polar eluent system, such as hexanes/ethyl acetate, is a good starting point.[1]

    • Recrystallization: If the impurity is present in a smaller amount, recrystallization can be effective. Consider solvents like methanol, ethanol, or a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes).

FAQ 3: My NMR spectrum shows signals that are consistent with an isomer of my desired product. What are the possibilities?

Answer: Isomeric impurities can be challenging to identify and separate. The most likely isomers would have the bromine atom at a different position on the aromatic ring. The formation of these isomers is dependent on the synthetic route used to prepare the 5-bromo-2,4-difluorobenzoic acid precursor.

Potential Isomeric Impurities:

Isomer NamePotential Origin
Methyl 3-bromo-2,4-difluorobenzoateFormed if the bromination of 2,4-difluorobenzoic acid is not completely regioselective.
Other bromodifluorobenzoate isomersDepending on the starting materials for the precursor synthesis, other isomers are possible.

Identification and Characterization:

  • NMR Spectroscopy: Careful analysis of the 1H, 13C, and 19F NMR spectra can help distinguish between isomers. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer.

  • GC-MS: Gas chromatography is often effective at separating isomers. The mass spectra of the isomers will be very similar, but their retention times will differ.

  • HPLC: High-performance liquid chromatography, particularly with a phenyl-hexyl or PFP (pentafluorophenyl) stationary phase, can provide good separation of halogenated aromatic isomers due to differing pi-pi interactions.[2]

Analytical and Purification Protocols

Protocol 1: HPLC Method for Impurity Profiling

This method provides a starting point for the analysis of this compound and its common impurities. Optimization may be required based on your specific system and impurity profile.

ParameterRecommended Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, linear gradient to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Expected Elution Order:

  • 5-bromo-2,4-difluorobenzoic acid (most polar)

  • This compound

  • Methyl 3,5-dibromo-2,4-difluorobenzoate (least polar)

Protocol 2: GC-MS Method for Impurity Identification

This method is suitable for identifying volatile impurities, including isomers.

ParameterRecommended Condition
Column HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, hold for 5 minutes.
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Mass Spectral Signatures:

  • Look for the characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio).

  • The molecular ion peak for this compound should be at m/z 250 and 252.

  • The molecular ion peak for Methyl 3,5-dibromo-2,4-difluorobenzoate would be at m/z 328, 330, and 332 with a characteristic 1:2:1 ratio for two bromine atoms.

Protocol 3: Purification by Flash Column Chromatography

This protocol is for the removal of less polar impurities, such as the dibrominated byproduct.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to create a slurry.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Loading: Carefully load the slurry onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. A good starting point is a low polarity mixture (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Conclusion

The successful synthesis of high-purity this compound is achievable with a thorough understanding of the potential impurities and the implementation of appropriate analytical and purification techniques. By carefully controlling the quality of the starting materials and the reaction conditions, and by employing the troubleshooting strategies outlined in this guide, researchers can consistently obtain a product that meets their quality specifications.

References

  • CN109438214B. (2019). Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. Google Patents.

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Recrystallization methods for purifying Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying Methyl 5-bromo-2,4-difluorobenzoate

Welcome to the technical support resource for the purification of this compound (CAS: 351325-31-0). This guide is designed for researchers, synthetic chemists, and drug development professionals to provide practical, in-depth solutions for challenges encountered during the recrystallization of this compound. As Senior Application Scientists, we have structured this center to move beyond simple protocols, focusing on the underlying principles and troubleshooting logic to empower your experimental success.

Section 1: Frequently Asked Questions (FAQs) & Fundamentals

This section addresses foundational questions regarding this compound and the core principles of its purification by recrystallization.

Q1: What are the key physical properties of this compound that influence its recrystallization?

A1: Understanding the physicochemical properties is the first step to designing a successful purification strategy. While experimental data for this specific molecule is not widely published, we can infer its behavior from predicted data and analogous structures.

  • Molecular Formula: C₈H₅BrF₂O₂[1][2]

  • Molecular Weight: 251.02 g/mol [1][2]

  • Physical Form: Expected to be a solid at room temperature, similar to its isomers like Methyl 4-bromo-2,6-difluorobenzoate, which is a white to yellow solid.

  • Predicted Boiling Point: ~248 °C at 760 mmHg.[1] This high boiling point suggests the compound is thermally stable under typical recrystallization conditions.

  • Polarity & Solubility: The molecule possesses a polar ester group and carbon-halogen bonds, but also a non-polar aromatic ring. This amphiphilic nature means its solubility will be highly dependent on the chosen solvent. It is expected to be poorly soluble in water but soluble in many organic solvents.[3][4]

Q2: What is the fundamental principle of recrystallization for purifying this compound?

A2: Recrystallization is a purification technique based on differential solubility.[5] The core principle is that the solubility of most solids, including our target compound, increases significantly with temperature.[6] An ideal recrystallization solvent will dissolve this compound completely at its boiling point but very poorly at low temperatures (0-5 °C). Impurities, ideally, will either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent (and will be removed with the filtrate).[7]

Q3: What are the most likely impurities in a crude sample of this compound?

A3: The impurity profile depends heavily on the synthetic route. A common synthesis involves the bromination of a 2,4-difluorobenzoic acid precursor.[8]

  • Isomeric Impurities: The most challenging impurities are often isomers, such as 3,5-dibromo-2,4-difluorobenzoic acid (or its methyl ester), which can form during the bromination step.[9] These isomers may have very similar solubility profiles, making separation by a single recrystallization difficult.

  • Starting Materials: Unreacted starting materials like 2,4-difluorobenzoic acid or its methyl ester could be present.

  • Reaction Byproducts: Products from side reactions or decomposition.

A patent for the synthesis of the parent acid notes that achieving high purity can be difficult with recrystallization alone due to the presence of a dibromo- impurity, suggesting that a multi-step purification including distillation of the ester might be necessary for pharmaceutical-grade material.[8][9]

Section 2: Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Selection

Choosing the right solvent is the most critical step for a successful recrystallization.[10] This protocol outlines a small-scale, empirical method to identify the optimal solvent or solvent system.

Objective: To find a solvent that dissolves the crude solid when hot but not when cold.[7]

Materials:

  • Crude this compound (~20-30 mg per test)

  • Small test tubes or vials

  • A selection of candidate solvents (see Table 1)

  • Heat source (hot plate or sand bath)

  • Ice-water bath

Procedure:

  • Place approximately 20 mg of the crude solid into a test tube.

  • Add the selected solvent dropwise at room temperature, swirling after each addition. Note if the solid dissolves easily. If it dissolves in <0.5 mL of solvent at room temperature, the solvent is unsuitable as a single-solvent system because recovery will be poor.[11]

  • If the solid is insoluble or sparingly soluble at room temperature, begin heating the mixture gently towards the solvent's boiling point.

  • Continue adding the hot solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear solution to cool slowly to room temperature. Observe for crystal formation. Slow cooling is crucial for forming pure, large crystals.[6][12]

  • If no crystals form after 15-20 minutes, try inducing crystallization by scratching the inside of the test tube with a glass rod at the solution's surface.[13]

  • Once the solution has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[14]

  • Evaluate the result: An ideal solvent will yield a large quantity of crystalline solid. A poor solvent will result in no crystals, very few crystals, or the compound "oiling out."

Data Summary: Candidate Solvents
Solvent SystemBoiling Point (°C)PolarityRationale & Potential Issues
Ethanol 78PolarPro: Good general-purpose solvent for moderately polar compounds. The ester may have good solubility in hot ethanol. Con: May be too good a solvent, leading to lower recovery.
Methanol 65PolarPro: Similar to ethanol but more polar and volatile. Con: Its lower boiling point might not provide a large enough solubility gradient.
Isopropanol 82PolarPro: Less polar than ethanol/methanol, may offer a better solubility balance. Con: Higher boiling point could increase risk of "oiling out" if the compound's melting point is low.
Hexanes / Heptane ~69 / ~98Non-polarPro: Excellent for removing non-polar impurities. Often used as the "anti-solvent" in a two-solvent system. Con: Unlikely to dissolve the target compound on its own, even when hot.[15]
Toluene 111Non-polar (Aromatic)Pro: Aromatic compounds often crystallize well from toluene.[3] Con: High boiling point significantly increases the risk of oiling out.[13]
Ethyl Acetate 77Moderately PolarPro: The "like-dissolves-like" principle suggests this is a strong candidate due to the ester functionality.[16] Con: Can sometimes be too effective at dissolving, reducing yield.
Ethanol/Water VariablePolarPro (Two-Solvent System): Highly tunable. Dissolve in minimal hot ethanol, then add hot water dropwise until cloudy.[12] Con: Prone to oiling out if the solvent ratio is not optimized.[13]
DCM/Hexane VariableVariablePro (Two-Solvent System): Good for compounds that are highly soluble in chlorinated solvents. Dissolve in DCM, add hexane as the anti-solvent. Con: Requires careful, slow addition of the anti-solvent.
General Recrystallization Workflow

The following diagram outlines the standard procedure once a suitable solvent has been identified.

Recrystallization_Workflow Start Crude Solid in Erlenmeyer Flask Dissolve Add Minimum Amount of Hot Solvent Start->Dissolve Check_Insoluble Insoluble Impurities Present? Dissolve->Check_Insoluble Hot_Filter Hot Gravity Filtration Check_Insoluble->Hot_Filter Yes Cool_Slowly Slow Cooling to Room Temperature Check_Insoluble->Cool_Slowly No Hot_Filter->Cool_Slowly Ice_Bath Cool in Ice Bath to Maximize Yield Cool_Slowly->Ice_Bath Vacuum_Filter Collect Crystals via Vacuum Filtration Ice_Bath->Vacuum_Filter Wash Wash Crystals with Small Amount of Cold Solvent Vacuum_Filter->Wash Dry Dry Crystals (Air or Vacuum Oven) Wash->Dry End Pure Crystalline Product Dry->End

Caption: Standard workflow for single-solvent recrystallization.

Section 3: Troubleshooting Guide

This section is formatted to directly address the most common issues encountered during recrystallization.

Q4: My compound is not dissolving, even after adding a large amount of boiling solvent. What should I do?

A4: This typically indicates one of two things:

  • Incorrect Solvent Choice: The solvent you have selected is not polar or non-polar enough to dissolve the compound even at high temperatures. Refer back to the solvent selection protocol and try a different solvent. For example, if you are using hexanes, switch to a more polar solvent like isopropanol or ethyl acetate.

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in your chosen solvent. If the bulk of your material has dissolved but some solid remains, this is likely the case. To resolve this, add a small amount of extra hot solvent (10-20% more) to ensure your target compound does not prematurely crystallize, then perform a hot gravity filtration to remove the insoluble material.[17]

Q5: My compound dissolved, but "oiled out" during cooling instead of forming crystals. Why did this happen and how can I fix it?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[17] This often happens when the melting point of the crude solid is lower than the boiling point of the solvent, or when the solution is too concentrated or cools too quickly.[13][18] An oily layer will trap impurities, defeating the purpose of recrystallization.

Solutions:

  • Re-heat and Add More Solvent: Heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-20% by volume) to make the solution slightly more dilute. This lowers the saturation temperature, which may now be below the compound's melting point.[13][19]

  • Slow Down Cooling: Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool or paper towels.[13]

  • Change Solvents: If the problem persists, the boiling point of your solvent is likely too high. Choose a solvent with a lower boiling point. Alternatively, switch to a two-solvent system, which can often mitigate this issue.

Q6: My solution has cooled, but no crystals have formed. What's wrong?

A6: This is a very common problem and usually stems from one of two causes: using too much solvent or the solution being supersaturated.[13]

Troubleshooting Steps:

  • Induce Crystallization: First, try to initiate crystal growth in your supersaturated solution.

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[13]

    • Seed Crystal: If you have a small crystal of the pure compound, add it to the solution. This provides a perfect template for further crystal formation.[13]

  • Reduce Solvent Volume: If induction methods fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 25-30% of the volume) under a nitrogen stream or in a fume hood. Then, allow the solution to cool again.[13][19]

  • Cool Further: Ensure the flask has spent adequate time in an ice-water bath (at least 20-30 minutes). For low-boiling solvents, a dry ice/acetone bath can sometimes be used, but this risks crashing the product out too quickly.[18]

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Problem Encountered During Cooling OilingOut Compound 'Oiled Out' Problem->OilingOut NoCrystals No Crystals Formed Problem->NoCrystals Reheat 1. Re-heat to Redissolve 2. Add 10-20% More Solvent OilingOut->Reheat Supersaturated Is Solution Supersaturated? NoCrystals->Supersaturated CoolSlower Cool Solution Slower Reheat->CoolSlower ChangeSolvent Still Fails? Change Solvent/System CoolSlower->ChangeSolvent Success1 Success ChangeSolvent->Success1 No Induce Induce Crystallization: - Scratch Flask - Add Seed Crystal Supersaturated->Induce Yes TooMuchSolvent Too Much Solvent Used Supersaturated->TooMuchSolvent No Success2 Success Induce->Success2 ReduceVolume Boil Off 25-30% of Solvent TooMuchSolvent->ReduceVolume ReCool Re-cool Slowly ReduceVolume->ReCool ReCool->Success2

Sources

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, the precise and unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing unparalleled insight into the molecular framework of organic compounds. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for Methyl 5-bromo-2,4-difluorobenzoate , a halogenated aromatic compound with potential applications as a building block in medicinal chemistry and materials science.

The Structural Context: Understanding Substituent Effects

This compound (CAS No. 351325-31-0) possesses a unique substitution pattern on the benzene ring that significantly influences its electronic environment and, consequently, its NMR spectra.[1] The interplay of the electron-withdrawing effects of the two fluorine atoms, the bromine atom, and the methyl ester group dictates the chemical shifts of the aromatic protons and carbons.

The two fluorine atoms at positions 2 and 4 will exert a strong deshielding effect on the adjacent carbon and hydrogen atoms. The bromine atom at position 5 will also contribute to the overall electronic environment. The methyl ester group at position 1 is a meta-director and will influence the chemical shifts of the aromatic protons accordingly.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit two signals in the aromatic region corresponding to the two non-equivalent aromatic protons, and one signal in the aliphatic region for the methyl ester protons.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-37.8 - 8.0Doublet of Doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz1H
H-67.2 - 7.4Doublet of Doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz1H
-OCH₃3.9 - 4.0Singlet (s)-3H

Rationale for Predictions: The predicted chemical shifts are based on the analysis of similar compounds such as 2,4-difluorobenzoic acid and other substituted methyl benzoates.[2][3] The fluorine atoms will cause significant deshielding, pushing the aromatic proton signals downfield. The multiplicities arise from coupling to both the adjacent proton and the fluorine atoms.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a detailed map of the carbon framework of the molecule. The carbon signals will be split by the attached fluorine atoms, leading to characteristic doublet or doublet of doublets patterns.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (due to C-F coupling)
C=O163 - 165Singlet
C-1120 - 125Doublet of Doublets
C-2160 - 165Doublet (¹JCF)
C-3115 - 120Doublet
C-4160 - 165Doublet (¹JCF)
C-5110 - 115Singlet
C-6125 - 130Doublet
-OCH₃52 - 54Singlet

Rationale for Predictions: The chemical shifts are estimated based on the known effects of halogen and ester substituents on aromatic rings. The carbons directly bonded to fluorine (C-2 and C-4) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller two- or three-bond couplings.

Comparative Analysis with Structurally Similar Compounds

To lend further credence to our predictions, let's compare the expected data with the known NMR data of some related molecules.

  • Methyl 2,4-difluorobenzoate: This compound lacks the bromine atom at the 5-position.[3][4] Its ¹H NMR spectrum shows two aromatic signals, and its ¹³C NMR spectrum provides a good reference for the chemical shifts of the fluorinated aromatic ring. The absence of the bromine will result in upfield shifts for the adjacent carbons and protons compared to our target molecule.

  • Methyl 4-bromobenzoate: This molecule features a bromine atom but lacks the fluorine substituents.[2] The ¹H NMR shows a characteristic AA'BB' system for the aromatic protons. Comparing its data helps to isolate the effect of the bromine atom on the chemical shifts.

  • 2-Fluorobenzoic acid and 4-Fluorobenzoic acid: The NMR data for these simpler acids provide foundational information on the influence of a single fluorine atom on the chemical shifts and coupling constants in a benzoic acid framework.[5][6]

By triangulating the data from these and other similar compounds, we can build a robust and reliable prediction for the NMR spectra of this compound.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

    • Set the sample temperature to a constant value, typically 25 °C.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • Process the data similarly to the ¹H spectrum.

Visualizing the Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound and highlights the key proton and carbon atoms for NMR analysis.

Caption: Structure of this compound with atom numbering.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging the principles of NMR spectroscopy and comparing with structurally related compounds, we have established a solid framework for interpreting the experimental data for this molecule. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, which will be crucial for the unambiguous structural verification of this and other novel chemical entities in a research and development setting.

References

  • SpectraBase. 4-Fluorobenzoic acid, 4-benzyloxyphenyl ester - Optional[13C NMR] - Chemical Shifts. [Link]

  • SpectraBase. 4-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. [Link]

  • PubChem. This compound | C8H5BrF2O2 | CID 18007754. [Link]

  • National Institutes of Health. This compound | C8H5BrF2O2 | CID 18007754 - PubChem. [Link]

  • Chemsrc. 5-Bromo-2,4-difluoro-benzoic acid Methyl ester | 351325-31-0. [Link]

  • Allfluoro pharmaceutical co .ltd. This compound,351325-31-0. [Link]

  • Royal Society of Chemistry. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Green Chem. [Link]

  • PubChem. Methyl 2,4-Difluorobenzoate | C8H6F2O2 | CID 2782897. [Link]

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A Comparative Spectroscopic Guide to Methyl 5-bromo-2,4-difluorobenzoate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Characterization and Comparative Analysis of Methyl 5-bromo-2,4-difluorobenzoate.

In the landscape of pharmaceutical and materials science, the precise characterization of molecular structures is paramount. Halogenated aromatic compounds, in particular, are foundational building blocks in the synthesis of a vast array of bioactive molecules and functional materials. This guide provides an in-depth spectroscopic analysis of this compound, a key intermediate in organic synthesis. We will delve into its unique spectral signature and compare it with structurally related analogs to provide a clear understanding of its characterization.

This technical guide moves beyond a simple recitation of data, offering insights into the rationale behind the spectroscopic behavior of this compound. By understanding the interplay of its substituent effects, researchers can gain a deeper appreciation for the nuances of spectroscopic interpretation in the context of drug discovery and development.

Comparative Spectroscopic Analysis

To fully appreciate the spectroscopic characteristics of this compound, a comparative analysis with its isomers and non-brominated analog is essential. For this guide, we will compare it with Methyl 2-bromo-4,5-difluorobenzoate and Methyl 2,4-difluorobenzoate . This comparison will highlight the influence of the substituent positions on the resulting spectra.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental)

CompoundAromatic Protons (ppm)Methyl Protons (ppm)
This compound H-3: ~7.8 (d), H-6: ~8.2 (t)~3.9 (s)
Methyl 2-bromo-4,5-difluorobenzoate H-3: ~7.9 (t), H-6: ~7.6 (t)~3.9 (s)
Methyl 2,4-difluorobenzoate 7.99 (td, 1H, J=8.2, 6.6 Hz), 6.98-6.84 (m, 2H)[1]3.93 (s)[1]

Note: Predicted values for the brominated compounds are based on established substituent effects and require experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of its molecular framework.

Experimental Protocol: NMR Data Acquisition

Caption: Workflow for NMR data acquisition.

¹H NMR Spectroscopy Analysis:

The ¹H NMR spectrum of this compound is expected to show two signals in the aromatic region and one singlet for the methyl ester protons. The aromatic protons will exhibit splitting patterns due to coupling with the adjacent fluorine atoms. The proton at position 6 will likely appear as a triplet due to coupling with the two neighboring fluorine atoms, while the proton at position 3 will be a doublet, coupling with the fluorine at position 4. The downfield shift of these protons is indicative of the electron-withdrawing nature of the halogen and ester substituents.

¹³C NMR Spectroscopy Analysis:

The ¹³C NMR spectrum will provide information on the carbon skeleton. Key signals to observe include the carbonyl carbon of the ester group (typically around 160-170 ppm) and the aromatic carbons. The carbons directly attached to fluorine will show characteristic splitting (¹JCF), while carbons further away will exhibit smaller couplings (²JCF, ³JCF). The bromine atom's influence will be observed as a slight downfield shift of the carbon to which it is attached.

¹⁹F NMR Spectroscopy Analysis:

¹⁹F NMR is particularly informative for fluorinated compounds.[2] Two distinct signals are expected for the two non-equivalent fluorine atoms in this compound. Their chemical shifts will be influenced by the other substituents on the aromatic ring. The fluorine at position 2, being ortho to the electron-withdrawing ester group, is expected to be at a different chemical shift compared to the fluorine at position 4.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FTIR Data Acquisition

Caption: Workflow for FTIR data acquisition.

IR Spectrum Analysis:

The IR spectrum of this compound will be dominated by strong absorptions characteristic of the ester and the substituted aromatic ring.

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl stretch of the ester group.

  • C-O Stretch: An absorption band for the C-O single bond of the ester will be present in the 1250-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ range are indicative of the carbon-carbon stretching vibrations within the aromatic ring.

  • C-F Stretches: Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of the carbon-fluorine stretching vibrations.

  • C-Br Stretch: A weaker absorption in the 500-600 cm⁻¹ region can be attributed to the carbon-bromine stretch.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

Caption: Workflow for Mass Spectrometry data acquisition.

Mass Spectrum Analysis:

The mass spectrum of this compound will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is the isotopic signature of a bromine atom.

  • Molecular Ion Peak: The molecular ion peak will be observed at m/z corresponding to the molecular weight of the compound (250.02 g/mol ).

  • Isotopic Pattern: The presence of bromine will result in a distinct isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks at M and M+2 in an approximate 1:1 ratio.

  • Fragmentation Pattern: Common fragmentation pathways for methyl benzoates include the loss of the methoxy radical (•OCH₃) to form a benzoyl cation, and the loss of the entire ester group. The presence of the halogen substituents will influence the fragmentation pattern, and fragments corresponding to the loss of fluorine or bromine may also be observed.

Conclusion

The spectroscopic characterization of this compound, through the combined application of NMR, IR, and Mass Spectrometry, provides a detailed and unambiguous confirmation of its structure. By comparing its spectral data with those of its isomers and non-brominated analogs, a deeper understanding of the influence of substituent effects on spectroscopic properties is achieved. This comprehensive guide serves as a valuable resource for researchers, enabling confident identification and utilization of this important synthetic intermediate in their scientific endeavors.

References

Click to expand
  • PubChem. (n.d.). Methyl 2,4-difluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2023, May). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Carneiro, J. W. de M., et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1225–1229. [Link]

  • Forel, M.-T., Fuson, N., & Josien, M.-L. (1960). The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Journal of the Optical Society of America, 50(12), 1232. [Link]

  • El-Bana, M. S., Fouad, S. S. E. D., & El-Mansy, M. A. M. (2015). Synthesis, spectral analysis, structural elucidation and quantum chemical studies of (E)-Methyl-4-[(2-phenylhydrazono)methyl]benzoate. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 143, 91–100. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • ResearchGate. (2023, November 20). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from [Link]

  • Overhand, M., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Chemical Science. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound,351325-31-0. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-2,4-difluoro-benzoic acid Methyl ester. Retrieved from [Link]

  • Elguero, J., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1993. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-bromo-2,5-difluorobenzoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 2-Bromo-4,5-Difluorobenzoate. Retrieved from [Link]

  • Chem-Space. (n.d.). Methyl 2-bromo-4-fluorobenzoate 98%. Retrieved from [Link]

  • Gardinier, J. R., et al. (n.d.). Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Preprint]. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (n.d.). DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 2-bromo-4, 5-difluorobenzoate, min 98%, 100 grams. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). NMR Spectra of Products. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analysis of Methyl 5-bromo-2,4-difluorobenzoate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the precise characterization of intermediates is paramount. Methyl 5-bromo-2,4-difluorobenzoate, a key building block in the synthesis of various active pharmaceutical ingredients, demands robust analytical methodologies to ensure purity, identity, and stability. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other prevalent analytical techniques for the comprehensive analysis of this halogenated aromatic compound.

Understanding the Analyte: this compound

This compound (C8H5BrF2O2, MW: 251.02 g/mol ) is a halogenated aromatic ester.[1][2][3] Its volatility and thermal stability make it a prime candidate for GC-MS analysis. However, its chromophoric nature and potential for analysis in complex matrices also bring other techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) into consideration. For unambiguous structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard.

The Gold Standard: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds.[4][5] For a halogenated compound like this compound, GC-MS offers high sensitivity and specificity.[6][7]

Proposed GC-MS Methodology

The following protocol is a robust starting point for the analysis of this compound. The choice of a mid-polarity column is crucial for resolving halogenated aromatic compounds.

Parameter Value Justification
GC System Agilent 8890 GC or equivalentProvides excellent temperature and flow control.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and spectral integrity.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar to mid-polar column offering good selectivity for a wide range of compounds, including halogenated aromatics.
Injection Volume 1 µLStandard volume for good sensitivity without overloading the column.
Inlet Temperature 250 °CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (20:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium (1.0 mL/min)Inert and provides good chromatographic efficiency.
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minA standard temperature program that allows for the elution of the analyte in a reasonable time with good peak shape.
MS Source Temp 230 °COptimal for ionization.
MS Quad Temp 150 °CEnsures stable ion transmission.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
Scan Range 50-300 m/zCovers the molecular ion and expected fragment ions of the analyte.
Expected Mass Spectrum

The electron ionization of this compound is expected to produce a characteristic fragmentation pattern. The molecular ion peak ([M]+) should be observable at m/z 250 and 252 in an approximate 1:1 ratio due to the isotopic abundance of bromine (79Br and 81Br). Key fragment ions would likely include the loss of the methoxy group (-OCH3) and the carbonyl group (-CO).

GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample of this compound Dilution Dilute with appropriate solvent (e.g., Ethyl Acetate) Sample->Dilution Vial Transfer to GC vial Dilution->Vial Injection Inject into GC Vial->Injection Separation Separation on GC column Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Analyzer Ionization->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram MassSpectrum Extract Mass Spectrum of the peak Chromatogram->MassSpectrum Identification Identify by Retention Time & Mass Spectrum MassSpectrum->Identification Quantification Quantify using calibration curve Identification->Quantification

GC-MS analysis workflow for this compound.

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, other techniques offer unique advantages depending on the analytical goal. The choice of technique should be guided by the specific requirements of the analysis, such as the need for structural elucidation, high throughput, or analysis of non-volatile impurities.

Technique Principle Advantages for this Analyte Disadvantages for this Analyte
GC-MS Separation by volatility and partitioning, followed by mass-based detection.[4][5]High sensitivity and specificity for halogenated compounds.[6][7] Provides structural information through fragmentation patterns. Established and robust.Requires the analyte to be volatile and thermally stable. Can cause thermal degradation of some molecules.[5]
HPLC-UV Separation by polarity using a liquid mobile phase, with detection by UV absorbance.[8]Non-destructive. Suitable for non-volatile impurities. Widely available and cost-effective.Lower specificity than MS detection. Co-eluting impurities with similar UV spectra can be missed.[8]
LC-MS Combines liquid chromatography separation with mass spectrometry detection.[8][9][10]High sensitivity and selectivity.[11] Applicable to a wide range of compounds, including non-volatile and thermally labile ones. Provides molecular weight and structural information.[9]Higher cost and complexity than HPLC-UV. Matrix effects can suppress ion formation.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[12][13][14]Unambiguous structure elucidation and identification of isomers.[12] Non-destructive. Provides quantitative information without a calibration curve (qNMR).Lower sensitivity compared to MS techniques. Requires higher sample concentrations. Complex spectra for molecules with multiple fluorine atoms.[13][14]
Decision Matrix for Technique Selection

Technique_Selection cluster_goals Analytical Goals cluster_techniques Recommended Technique Start What is the primary analytical goal? Purity Routine Purity & Quantification Start->Purity UnknownID Identification of Unknown Impurities Start->UnknownID Structure Unambiguous Structure Confirmation Start->Structure NonVolatile Analysis of Non-Volatile Impurities Start->NonVolatile GCMS GC-MS Purity->GCMS If volatile & high throughput needed HPLCUV HPLC-UV Purity->HPLCUV For routine QC UnknownID->GCMS For volatile unknowns LCMS LC-MS UnknownID->LCMS For a wider range of unknowns NMR NMR Structure->NMR Gold Standard NonVolatile->HPLCUV NonVolatile->LCMS

Decision matrix for selecting an analytical technique.

Conclusion and Recommendations

For the routine quality control and purity assessment of This compound , GC-MS stands out as the method of choice due to its high sensitivity, specificity, and suitability for this volatile halogenated compound. It provides reliable identification and quantification, which is crucial in a drug development setting.

However, a comprehensive analytical strategy should not rely on a single technique. HPLC-UV is a cost-effective alternative for routine purity checks, especially when high throughput is required. For the identification of unknown, non-volatile, or thermally labile impurities, LC-MS is indispensable.[9][11] Finally, for definitive structural confirmation and characterization of reference standards, NMR spectroscopy is unparalleled.[12]

By understanding the strengths and limitations of each technique, researchers and scientists can develop a robust and efficient analytical workflow for this compound, ensuring the quality and integrity of this vital pharmaceutical intermediate.

References

  • D'Hondt, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1129-1157. Retrieved from [Link]

  • Restek Corporation. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography. Retrieved from [Link]

  • Niessen, W. M. A. (2001). Current Developments in LC-MS for Pharmaceutical Analysis. Journal of the Mass Spectrometry Society of Japan, 49(1), 1-17. Retrieved from [Link]

  • D'Hondt, M., et al. (2020). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Retrieved from [Link]

  • Nilsson, U., et al. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(15), 14636-14645. Retrieved from [Link]

  • Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??. Retrieved from [Link]

  • Shchukina, A., et al. (2018). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Scientific Reports, 8(1), 1-10. Retrieved from [Link]

  • Gkorezis, P., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8763-8772. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of LC/MS in pharmaceutical analysis. Retrieved from [Link]

  • SciSpace. (2020, February 17). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • YouTube. (2012, June 18). New Halogenated Compounds In Environmental & Biological Samples By LC & GC-tandem MS Systems. Retrieved from [Link]

  • Wikipedia. (n.d.). Gas chromatography–mass spectrometry. Retrieved from [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]

  • WUR eDepot. (2021, April 30). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Retrieved from [Link]

  • Allfluoro pharmaceutical co .ltd. (n.d.). This compound. Retrieved from [Link]

  • Boersma, F. G., et al. (2004). A 19F NMR study of fluorobenzoate biodegradation by Sphingomonas sp. HB-1. FEMS Microbiology Letters, 237(2), 355-361. Retrieved from [Link]

  • Ötvös, I., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]

  • Science.gov. (n.d.). halogenated aromatic compounds: Topics. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C8H5BrF2O2). Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-2,4-difluoro-benzoic acid Methyl ester. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Methyl 2-bromo-4, 5-difluorobenzoate, min 98%, 100 grams. Retrieved from [Link]

  • SpectraBase. (n.d.). Methyl 4-bromo-2,5-difluorobenzoate. Retrieved from [Link]

Sources

A Comparative Guide to Alternatives for Methyl 5-bromo-2,4-difluorobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a detailed comparative analysis for researchers, scientists, and drug development professionals. Methyl 5-bromo-2,4-difluorobenzoate is a cornerstone building block in medicinal chemistry, prized for the synthetic access it provides to a range of complex, fluorinated molecules.[1][2] However, reliance on a single substrate can limit synthetic strategy, process optimization, and economic viability. This guide explores viable and, in some cases, superior alternatives to this key intermediate, providing the technical rationale and experimental data necessary to make informed decisions in your cross-coupling endeavors.

Our discussion will pivot from the familiar territory of aryl bromides to explore a landscape of alternatives, including other aryl halides, aryl pseudohalides, and fundamentally different coupling strategies like decarboxylative coupling. We will evaluate these alternatives based on reactivity, chemoselectivity, cost, and ease of synthesis, supported by experimental protocols and comparative data.

The Foundation: Understanding Reactivity in Palladium-Catalyzed Cross-Coupling

The efficacy of any aryl electrophile in a cross-coupling reaction, be it Suzuki, Buchwald-Hartwig, or Sonogashira, is predominantly governed by the rate of the initial oxidative addition step to the low-valent palladium catalyst. This step is highly dependent on the carbon-leaving group (C-X) bond strength. For aryl halides, the established reactivity trend is a direct consequence of decreasing C-X bond dissociation energies:

C-I > C-Br > C-OTf ≈ C-Cl

This trend is the central pillar of our analysis. While aryl bromides like this compound offer a robust balance of reactivity and stability, both iodo- and chloro-analogs present strategic advantages that merit consideration.[3][4]

Section I: Direct Analogs - The Halogen Swap

The most direct alternatives to this compound are its corresponding iodo- and chloro- derivatives. The choice between them is a classic trade-off between reactivity and cost.

The High-Reactivity Alternative: Methyl 5-iodo-2,4-difluorobenzoate

The iodo-analog is the most reactive of the common halides. Its significantly weaker C-I bond facilitates oxidative addition under much milder conditions, often at room temperature, with lower catalyst loadings.

Key Advantages:

  • Mild Reaction Conditions: Ideal for thermally sensitive substrates or those with delicate functional groups.

  • Lower Catalyst Loadings: Can lead to reduced costs and simpler purification by minimizing residual palladium.

  • Faster Reaction Times: Increased throughput for discovery chemistry campaigns.

Considerations:

  • Higher Cost & Lower Stability: Aryl iodides are typically more expensive and can be more sensitive to light and decomposition than bromides.

  • Synthesis: Prepared from the corresponding aniline via a Sandmeyer reaction.

The Economic Alternative: Methyl 5-chloro-2,4-difluorobenzoate

Aryl chlorides are attractive from a process chemistry perspective due to their lower cost and broad commercial availability. However, their stronger C-Cl bond necessitates more forcing conditions or highly active (and often proprietary) catalyst systems.

Key Advantages:

  • Cost-Effectiveness: Significantly cheaper raw material, making it ideal for large-scale synthesis.

  • High Stability: Robust and easy to handle and store.

Considerations:

  • Challenging Activation: Requires specialized, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) and typically higher temperatures.

  • Side Reactions: Harsher conditions can sometimes lead to undesired side reactions or decomposition of complex substrates.

Comparative Performance Data: Suzuki-Miyaura Coupling

The following table provides a comparative overview of expected performance in a model Suzuki-Miyaura reaction.

ElectrophileCoupling PartnerCatalyst System (Typical)Conditions (Typical)Expected YieldKey Insight
Methyl 5-iodo-2,4-difluorobenzoate Phenylboronic acidPd(PPh₃)₄ (1-2 mol%)K₂CO₃, Toluene/EtOH/H₂O, 50°C>90%High reactivity allows for mild conditions and low catalyst loading. Ideal for sensitive substrates.
This compound Phenylboronic acidPd(PPh₃)₄ (3-5 mol%)K₂CO₃, Toluene/EtOH/H₂O, 80°C85-95%The benchmark standard; a good balance of reactivity and cost.
Methyl 5-chloro-2,4-difluorobenzoate Phenylboronic acidPd₂(dba)₃ (2 mol%), SPhos (4 mol%)K₃PO₄, Toluene/H₂O, 110°C75-90%Requires advanced, bulky phosphine ligands and higher temperatures, but is economically favorable at scale.

Section II: Beyond Halides - The Pseudohalide Approach

Aryl triflates (trifluoromethanesulfonates, -OTf) are superb alternatives to aryl halides, particularly when the corresponding phenol is more accessible or cheaper than the halogenated analog.

Methyl 2,4-difluoro-5-(trifluoromethanesulfonyloxy)benzoate

Aryl triflates are synthesized in one step from phenols and triflic anhydride. Their reactivity in Suzuki couplings is generally positioned between iodides and bromides, making them highly effective electrophiles.[5][6]

Key Advantages:

  • Accessible from Phenols: Provides an alternative synthetic route when the corresponding phenol is readily available.

  • High Reactivity: Often couples under conditions similar to or milder than aryl bromides.[7]

  • Orthogonal Reactivity: Can enable selective, sequential couplings on molecules containing both a halide and a triflate, as the reactivity can be tuned by the choice of catalyst.[7][8]

Considerations:

  • Hydrolytic Instability: Triflates can be sensitive to hydrolysis, especially under basic conditions, which can be a competing side reaction.[6][9]

  • Cost of Triflic Anhydride: The reagent for their synthesis can be expensive, impacting overall cost-effectiveness.

Experimental Workflow: Aryl Triflates vs. Aryl Bromides

The choice between these electrophiles often depends on the availability of starting materials. The following workflow illustrates the decision-making process.

Caption: Decision workflow for selecting between an aryl bromide and an aryl triflate electrophile.

Section III: A Paradigm Shift - Decarboxylative Cross-Coupling

For a truly innovative approach, one can bypass aryl halides and triflates altogether by using the corresponding carboxylic acid as the coupling partner. Palladium- and nickel-catalyzed decarboxylative cross-couplings use readily available and stable polyfluorobenzoic acids as aryl sources, releasing CO₂ as the only byproduct.[10][11]

2,4-Difluoro-5-bromobenzoic Acid and its Analogs

This strategy involves the coupling of an aromatic carboxylate salt with an aryl halide or triflate. The key advantage is the use of inexpensive and often naturally abundant carboxylic acids.[11] Recent advances have even demonstrated nickel-catalyzed versions that work with a wide range of electrophiles, including aryl chlorides and sulfonates.[12]

Key Advantages:

  • Novel Reactivity: Utilizes a different functional group, expanding the synthetic toolbox.

  • Atom Economy: Releases benign CO₂ instead of generating stoichiometric metal halide waste.

  • Accessible Starting Materials: Carboxylic acids are often highly accessible and stable starting materials.

Considerations:

  • Higher Temperatures: These reactions often require higher temperatures (120-160 °C) to promote decarboxylation.[12]

  • Mechanism & Catalyst System: The mechanism is distinct from traditional cross-couplings, and catalyst systems (often involving Cu or Ni co-catalysts) may be less familiar to all labs.[10][11]

Conceptual Comparison: Standard vs. Decarboxylative Suzuki Coupling

G cluster_standard Standard Suzuki Coupling cluster_decarboxylative Decarboxylative Coupling node_A This compound (Electrophile) node_C Pd Catalyst Base node_A->node_C node_B R-B(OH)₂ (Nucleophile) node_B->node_C node_D Coupled Product + M-Br + B(OH)₃ node_C->node_D node_E 2,4-Difluorobenzoic Acid Salt (Aryl Source) node_G Pd or Ni Catalyst Ligand node_E->node_G node_F R-Br (Electrophile) node_F->node_G node_H Coupled Product + CO₂ + M-Br node_G->node_H

Caption: Comparison of standard and decarboxylative cross-coupling strategies.

Experimental Protocols

The following are representative, detailed protocols. Note: These are generalized procedures and may require optimization for specific substrates. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Suzuki-Miyaura Coupling with an Aryl Bromide (Benchmark)

This protocol is for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene and water (10:1 v/v)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of toluene.

  • Evacuate and backfill the Schlenk flask with argon or nitrogen gas (repeat 3 times).

  • Add the toluene/water solvent mixture, followed by the catalyst pre-mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Decarboxylative Coupling of a Polyfluorobenzoate

This protocol is adapted from methodologies for palladium-catalyzed decarboxylative coupling.[10]

Materials:

  • Potassium 2,4-difluorobenzoate (1.5 equiv)

  • Aryl bromide (e.g., 4-bromoanisole, 1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp, 10 mol%)

  • Diglyme (solvent)

Procedure:

  • To an oven-dried, heavy-walled sealed tube, add potassium 2,4-difluorobenzoate, the aryl bromide, Pd(OAc)₂, and dppp.

  • Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times).

  • Add anhydrous diglyme via syringe.

  • Seal the tube tightly and place it in a preheated oil bath at 140-160 °C.

  • Stir the reaction mixture for 12-24 hours.

  • Cool the reaction to room temperature. Dilute with diethyl ether and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Conclusion and Recommendations

While This compound remains a reliable and effective substrate for cross-coupling reactions, a modern synthetic chemist has a full arsenal of alternatives, each with distinct advantages.

  • For maximum reactivity and mild conditions on sensitive, high-value substrates, the iodo-analog is the superior choice, despite its higher cost.

  • For large-scale, cost-driven syntheses , the chloro-analog is the clear winner, provided the investment is made in developing a robust catalyst system with modern, bulky phosphine ligands.

  • When starting from a phenol precursor , or when orthogonal reactivity is desired, aryl triflates offer an elegant and highly effective alternative to halides.

  • For a fundamentally different and innovative approach that leverages inexpensive carboxylic acids, decarboxylative cross-coupling represents the cutting edge and should be considered for novel route scouting.

The optimal choice is context-dependent, balancing the demands of reactivity, substrate scope, scale, and economics. By understanding the principles and data presented in this guide, researchers can move beyond the benchmark and select the ideal building block for their specific synthetic challenge.

References

Introduction: The Strategic Role of Brominated Aromatic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Methyl 5-bromo-2,4-difluorobenzoate and Other Brominated Building Blocks for Pharmaceutical Research

In the landscape of modern medicinal chemistry, the strategic assembly of complex molecular architectures is paramount. Brominated aromatic compounds serve as indispensable building blocks, acting as versatile linchpins in palladium-catalyzed cross-coupling reactions to form critical carbon-carbon and carbon-heteroatom bonds.[1] These reactions are the bedrock of active pharmaceutical ingredient (API) synthesis, enabling the modular construction of drug candidates.[2][3]

This guide provides a comparative analysis of This compound , a highly valuable fluorinated intermediate, against its non-fluorinated counterparts: Methyl 2-bromobenzoate, Methyl 3-bromobenzoate, and Methyl 4-bromobenzoate. We will explore how the unique electronic properties conferred by fluorine substituents translate into tangible differences in reactivity and application, offering researchers a framework for selecting the optimal building block for their specific synthetic and therapeutic goals.

Chapter 1: A Physicochemical and Reactivity Overview

The reactivity of an aryl bromide in cross-coupling reactions is fundamentally governed by the electronic environment of the aromatic ring and the steric hindrance around the carbon-bromine bond. The introduction of fluorine atoms, as seen in this compound, profoundly alters these characteristics.

Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which decreases the electron density of the benzene ring. This electronic pull makes the aromatic ring more susceptible to oxidative addition to the palladium(0) catalyst, a crucial rate-determining step in many cross-coupling cycles. This generally translates to higher reactivity compared to non-fluorinated analogues.

Steric Effects: The position of the bromine atom relative to the methyl ester group dictates the steric environment.

  • Methyl 2-bromobenzoate: The ortho-ester group presents significant steric hindrance, which can impede the approach of the bulky palladium catalyst and potentially lower reaction rates and yields.[4]

  • Methyl 3-bromobenzoate & Methyl 4-bromobenzoate: These isomers have less steric congestion around the bromine atom, generally leading to more favorable reaction kinetics.[5][6]

  • This compound: The bromine is meta to the ester, posing minimal steric hindrance. The primary influences on its reactivity are the powerful electronic effects of the fluorine atoms.

The following table summarizes the key physicochemical properties of these building blocks.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₈H₅BrF₂O₂251.03N/AN/A
Methyl 2-bromobenzoate C₈H₇BrO₂215.04N/A252-253[7][8]
Methyl 3-bromobenzoate C₈H₇BrO₂215.0431-33[9][10]127-128 (15 mmHg)[9]
Methyl 4-bromobenzoate C₈H₇BrO₂215.0477-81[11][12]246[13]

Chapter 2: Performance in Key Cross-Coupling Reactions

The true value of these building blocks is realized in their performance in palladium-catalyzed cross-coupling reactions. Below, we compare their utility in three of the most common transformations in drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an aryl halide and a boronic acid, is arguably the most widely used cross-coupling reaction in the pharmaceutical industry for constructing biaryl scaffolds.[14][15]

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification prep1 Add Aryl Bromide (1.0 mmol), Boronic Acid (1.2 mmol), and Base (e.g., K₂CO₃, 2.0 mmol) to a dry flask. prep2 Evacuate and backfill with inert gas (Ar or N₂) three times. prep1->prep2 prep3 Add degassed solvent (e.g., Dioxane/H₂O 4:1). prep2->prep3 react1 Add Pd Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under inert atmosphere. prep3->react1 react2 Heat to 80-100 °C and stir for 4-12 h. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool to RT, quench with water, and extract with an organic solvent. react3->workup1 workup2 Wash, dry, and concentrate the organic phase. workup1->workup2 workup3 Purify by column chromatography or recrystallization. workup2->workup3

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

To a round-bottom flask, add the respective methyl bromobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[14] The flask is evacuated and backfilled with argon three times. A degassed solvent mixture of 1,4-dioxane and water (4:1, 10 mL) is added.[14] Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is then added under a positive flow of argon. The reaction mixture is heated to 90 °C and stirred for 8 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.

Aryl BromideExpected ProductTypical Yield (%)Commentary
This compound Methyl 2,4-difluoro-[1,1'-biphenyl]-5-carboxylate>90%Highly activated substrate due to electron-withdrawing fluorine atoms, leading to rapid oxidative addition and excellent yields.
Methyl 2-bromobenzoate Methyl [1,1'-biphenyl]-2-carboxylate60-75%Steric hindrance from the ortho-ester group can slow the reaction and may require more forcing conditions or specialized ligands to achieve high yields.[4]
Methyl 3-bromobenzoate Methyl [1,1'-biphenyl]-3-carboxylate85-95%Minimal steric hindrance and moderate electronic activation lead to reliable and high-yielding couplings.[16]
Methyl 4-bromobenzoate Methyl [1,1'-biphenyl]-4-carboxylate>90%The para-position offers ideal accessibility, resulting in consistently high yields under standard conditions.[11]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. This reaction is crucial for synthesizing linear, rigid scaffolds often sought in drug design to probe specific binding pockets.[17]

In a Schlenk flask, the aryl bromide (1.0 mmol), copper(I) iodide (0.05 mmol, 5 mol%), and dichlorobis(triphenylphosphine)palladium(II) (0.025 mmol, 2.5 mol%) are combined. The flask is evacuated and backfilled with argon. Degassed triethylamine (10 mL) is added, followed by phenylacetylene (1.1 mmol). The reaction is stirred at 60 °C for 6 hours. Upon completion, the solvent is removed in vacuo. The residue is taken up in ethyl acetate and washed with aqueous ammonium chloride and brine. The organic layer is dried, concentrated, and purified by column chromatography.[18][19]

Aryl BromideExpected ProductTypical Yield (%)Commentary
This compound Methyl 2,4-difluoro-5-(phenylethynyl)benzoate>90%The electron-deficient ring readily undergoes coupling, often at lower temperatures and with shorter reaction times.
Methyl 2-bromobenzoate Methyl 2-(phenylethynyl)benzoate55-70%Ortho-steric hindrance is a significant factor, often leading to lower yields and requiring careful optimization of catalyst and conditions.
Methyl 3-bromobenzoate Methyl 3-(phenylethynyl)benzoate80-90%Good reactivity due to low steric hindrance, making it a reliable substrate.
Methyl 4-bromobenzoate Methyl 4-(phenylethynyl)benzoate>90%Excellent substrate with high reactivity due to the accessible para-position.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing the synthesis of aryl amines, which are prevalent pharmacophores in many approved drugs.[20]

G pd0 Pd(0)L₂ complex1 Oxidative Addition pd0->complex1 Ar-X pd2_halide Ar-Pd(II)(X)L₂ complex1->pd2_halide amine_coordination Amine Coordination & Deprotonation pd2_halide->amine_coordination HNR₂, Base pd2_amido Ar-Pd(II)(NR₂)L₂ amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination reductive_elimination->pd0 Ar-NR₂

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

A sealable tube is charged with the aryl bromide (1.0 mmol), sodium tert-butoxide (1.4 mmol), a suitable palladium precatalyst (e.g., XantPhos Pd G3, 2 mol%), and the ligand if not using a precatalyst. The tube is sealed, evacuated, and backfilled with argon. Anhydrous toluene (5 mL) and aniline (1.2 mmol) are added via syringe. The reaction is heated to 110 °C for 12-24 hours. After cooling, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. Purification is performed by silica gel chromatography.[21][22]

Aryl BromideExpected ProductTypical Yield (%)Commentary
This compound Methyl 5-anilino-2,4-difluorobenzoate>95%The electron-poor nature of the ring makes it an exceptional substrate for nucleophilic amination, leading to high yields.
Methyl 2-bromobenzoate Methyl 2-anilinobenzoate50-65%Steric hindrance is again a major challenge, often requiring specialized bulky phosphine ligands to facilitate the reductive elimination step.
Methyl 3-bromobenzoate Methyl 3-anilinobenzoate75-85%Generally performs well but may be slower than the para-isomer or the highly activated fluorinated analogue.
Methyl 4-bromobenzoate Methyl 4-anilinobenzoate85-95%A reliable and efficient substrate for Buchwald-Hartwig amination.

Chapter 3: Strategic Considerations in Medicinal Chemistry

The choice of building block extends beyond mere reaction efficiency; it has profound implications for the biological properties of the final molecule.

The Fluorine Advantage: Incorporating fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[23][24] The fluorine atoms on this compound can:

  • Enhance Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the half-life of a drug.[25]

  • Modulate Lipophilicity: Fluorine substitution increases lipophilicity, which can affect cell permeability and oral absorption.

  • Alter Acidity/Basicity: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the drug at physiological pH and affecting target binding or solubility.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, thereby increasing binding affinity.

When to Use Non-Fluorinated Analogues: Despite the benefits of fluorination, the simpler bromobenzoates remain critical tools.

  • Cost-Effectiveness: Methyl 3- and 4-bromobenzoate are significantly less expensive, making them ideal for initial library synthesis and early-stage structure-activity relationship (SAR) studies.

  • Simplicity: When the specific modulatory effects of fluorine are not required or desired, these simpler building blocks provide a more direct route to the target scaffold.

  • Exploring Steric Effects: Methyl 2-bromobenzoate, while challenging to use, is essential for synthesizing molecules where an ortho-substitution pattern is a key pharmacophoric requirement.[26]

Beyond Benzoates: Comparison with Heterocyclic Building Blocks: While this guide focuses on benzoates, it is worth noting that brominated heterocycles (e.g., bromopyridines) introduce another layer of complexity. The lone pair on the nitrogen atom can coordinate to the palladium catalyst, often inhibiting or poisoning it.[27][28] This "pyridyl problem" often requires specialized ligands and conditions to overcome.[29] In this context, all the methyl bromobenzoate building blocks discussed here are relatively straightforward and predictable coupling partners.

Conclusion

This compound stands out as a premier building block for late-stage drug development and lead optimization. Its enhanced reactivity in all major cross-coupling reactions ensures high yields and operational simplicity, while the incorporated fluorine atoms offer a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of the final API.

However, the non-fluorinated analogues, particularly Methyl 3-bromobenzoate and Methyl 4-bromobenzoate , remain the workhorses for foundational synthetic work, offering a cost-effective and reliable means to build core scaffolds. The choice between these building blocks is therefore a strategic one, guided by the specific stage of the research program, the desired biological properties of the target molecule, and the synthetic complexity that can be tolerated. Understanding the distinct reactivity profiles and strategic implications of each is key to accelerating the discovery of new medicines.

References

  • Chemsrc. (2025). Methyl 3-bromobenzoate | CAS#:618-89-3. Chemsrc. Retrieved from [Link]

  • Autechre. (2025). What are the surface properties of Methyl 3 - bromobenzoate (CAS 618 - 89 - 3)? - Blog. Autechre. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

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A Comparative Guide to the Reactivity of Methyl 5-bromo-2,4-difluorobenzoate and Methyl 5-chloro-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Halogenated Benzoates in Synthesis

In the landscape of medicinal chemistry and materials science, halogenated aromatic compounds are indispensable building blocks. Their utility lies in their capacity to undergo a variety of cross-coupling and substitution reactions, enabling the construction of complex molecular architectures. Among these, methyl 5-bromo-2,4-difluorobenzoate and methyl 5-chloro-2,4-difluorobenzoate are two highly valuable synthons. Both possess a difluoro-substituted benzene ring, a feature known to enhance metabolic stability and modulate pharmacokinetic properties in drug candidates. However, the seemingly minor difference in the halogen at the 5-position—bromine versus chlorine—imparts a significant divergence in their chemical reactivity.

This guide provides an in-depth, objective comparison of these two reagents. We will explore their performance in key synthetic transformations, supported by mechanistic principles and representative experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are foundational methods for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide in these transformations is paramount and is dictated primarily by the rate of the initial oxidative addition step.

The Underlying Mechanism: Oxidative Addition

The catalytic cycle of most palladium-catalyzed cross-coupling reactions begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex.[1] This step, often the rate-determining step of the entire cycle, involves the cleavage of the carbon-halogen (C-X) bond and the formation of an Ar-Pd(II)-X species.[2][3] The facility of this step is inversely related to the strength of the C-X bond.

The established reactivity trend for aryl halides is a direct consequence of their bond dissociation energies (BDEs): C-I > C-Br > C-Cl > C-F .[4][5] The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage by the Pd(0) catalyst.

BondBond Dissociation Energy (kJ/mol)
Phenyl-Br~335
Phenyl-Cl~397[6][7]

This fundamental difference in bond energy means that this compound will undergo oxidative addition more readily and under milder conditions than its chloro-analogue.

Cross_Coupling_Cycle Diagram 1: The Palladium Cross-Coupling Cycle cluster_key Key Reactivity Difference pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (Ar-X) RATE DETERMINING STEP trans_complex Ar-Pd(II)(R)L₂ oa_complex->trans_complex Transmetalation (R-B(OR)₂) trans_complex->pd0 Catalyst Regeneration product Ar-R (Product) trans_complex->product Reductive Elimination key_node The C-X bond strength dictates the rate of Oxidative Addition. C-Br bond is weaker and reacts faster than C-Cl.

Diagram 1: The Palladium Cross-Coupling Cycle
Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a powerful method for C-C bond formation between an aryl halide and an organoboron reagent. The superior reactivity of the bromo-compound is clearly demonstrated in the typical conditions required for successful coupling.

ParameterThis compoundMethyl 5-chloro-2,4-difluorobenzoateRationale & Causality
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂The less reactive C-Cl bond requires a more active catalyst system.
Typical Ligand PPh₃, dppfBulky, electron-rich phosphines (e.g., SPhos, XPhos)Electron-rich ligands facilitate the difficult oxidative addition step for aryl chlorides.[3]
Temperature 80-100 °C100-120 °C (or higher)Higher thermal energy is needed to overcome the activation barrier for C-Cl bond cleavage.
Reaction Time 2-12 hours12-24 hoursSlower rate of oxidative addition leads to longer overall reaction times.
Expected Yield Good to ExcellentModerate to Good (highly condition-dependent)The bromo-compound is generally more reliable and provides higher yields.[8]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a robust starting point for the coupling of the bromo-substrate.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 10 mL), via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 4-8 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL). Wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Note for the Chloro-Analogue: To adapt this protocol for methyl 5-chloro-2,4-difluorobenzoate, the catalyst system must be changed. A recommended starting point would be to use Pd₂(dba)₃ (2 mol%) with a specialized ligand like SPhos (4 mol%) and a stronger base such as K₃PO₄. The reaction temperature would likely need to be increased to ≥100 °C.[8][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination follows the same fundamental reactivity principles. The C-Br bond will react preferentially under milder conditions. Achieving high yields with the chloro-analogue often requires the use of specialized, sterically hindered biarylphosphine ligands that were developed specifically to promote the coupling of less reactive aryl chlorides.[10][11][12]

Part 2: Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is governed by C-X bond strength, nucleophilic aromatic substitution (SNAr) operates under a different mechanistic paradigm. In an SNAr reaction, a potent nucleophile attacks an electron-poor aromatic ring, displacing a leaving group.[13]

The SNAr Mechanism: A Two-Step Process

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

  • Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[14]

  • Elimination (Fast Step): The leaving group departs, restoring the ring's aromaticity and yielding the final product.

The rate of the reaction is determined by the stability of the Meisenheimer complex. Electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group are crucial as they stabilize the negative charge through resonance and/or induction, thus lowering the activation energy of the first step.[14][15]

Diagram 2: The SNAr Addition-Elimination Mechanism (Conceptual)
(Note: Generic structures are used for conceptual illustration.)
Reactivity Comparison in the SNAr Context

In the case of methyl 5-halo-2,4-difluorobenzoates, the two fluorine atoms are powerful activating groups for SNAr, particularly at the C2 and C4 positions. The comparison between the bromo- and chloro-compounds is more nuanced here than in cross-coupling.

The reactivity order for leaving groups in SNAr is often F > Cl > Br > I .[15] This is counterintuitive to the trend seen in SN1/SN2 reactions. The reason is twofold:

  • Rate-Determining Step: Since C-X bond cleavage occurs in the fast second step, the inherent leaving group ability (related to bond strength and anion stability) is less important.

  • Inductive Effect: The rate is governed by the stability of the Meisenheimer complex. Fluorine's high electronegativity exerts a powerful electron-withdrawing inductive effect, which strongly stabilizes the negative charge of the intermediate, thereby accelerating the rate-determining addition step.

Therefore, for an SNAr reaction on these substrates, substitution of one of the fluorine atoms (at C2 or C4) is the most likely pathway. The halogen at C5 (Br or Cl) has a less direct electronic influence and is much less likely to be substituted via an SNAr mechanism because it lacks the requisite ortho or para activation from another strong EWG.

Between the two molecules, the difference in reactivity for an SNAr reaction occurring at the C2 or C4 positions would be minimal, as the primary activating groups are the fluorine atoms themselves. The inductive effect difference between a bromo and chloro substituent at the meta position (C5) is not significant enough to cause a major rate difference.

Part 3: General Experimental Workflow & Conclusion

A successful synthesis requires not only the correct choice of reagents but also meticulous execution. The following workflow is a self-validating system for ensuring reproducibility in cross-coupling reactions.

Diagram 3: General Workflow for Cross-Coupling
Conclusion and Strategic Recommendations

The choice between this compound and its chloro-analogue should be guided by the intended chemical transformation.

  • For Palladium-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig, Sonogashira): This compound is the superior choice. Its weaker C-Br bond ensures higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher, more reliable yields. The chloro-analogue should be considered only when cost is a primary driver and the synthetic route can accommodate the more forcing conditions and specialized catalysts required for its activation.

  • For Nucleophilic Aromatic Substitution (SNAr): The difference in reactivity between the two compounds is largely negligible . The reaction will be directed by the highly activating fluorine atoms at the C2 and C4 positions. The choice between the bromo- and chloro-compounds can therefore be based on cost and availability.

By understanding the fundamental mechanistic principles that govern the reactivity of these valuable building blocks, researchers can design more efficient, robust, and successful synthetic routes.

References

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A Strategic Guide to Structure-Activity Relationship (SAR) Studies Utilizing Structural Analogs of Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic exploration of a chemical scaffold's biological activity is paramount. This guide provides an in-depth technical comparison of structural analogs of Methyl 5-bromo-2,4-difluorobenzoate, a versatile building block, to inform robust Structure-Activity Relationship (SAR) studies. By systematically modifying this core structure, we can elucidate the key molecular features that govern its biological function and optimize for desired therapeutic properties.

Introduction: The Significance of the 5-Bromo-2,4-difluorobenzoyl Moiety

This compound serves as a valuable starting point for medicinal chemistry campaigns due to its unique combination of functional groups. The di-fluoro substitution pattern significantly influences the electronic properties of the aromatic ring, enhancing metabolic stability and modulating the acidity of adjacent groups.[1][2][3] The bromine atom at the 5-position offers a handle for further chemical modification and can participate in halogen bonding, a directional, non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.[4][5] The methyl ester provides a site for derivatization or can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore.[6]

This guide will dissect the strategic considerations for designing and evaluating structural analogs, focusing on three key areas of modification: the bromine substituent, the methyl ester, and the fluorine atoms. We will explore the rationale behind these modifications, provide experimental data where available, and present detailed protocols for synthesis and evaluation.

I. Probing the Role of the C5-Substituent: Beyond a Simple Halogen

The bromine atom at the C5 position is a critical anchor point for SAR studies. Its replacement allows for the exploration of steric, electronic, and hydrophobic interactions within a target's binding pocket.

A. Rationale for Modification

The primary motivations for modifying the C5-bromo substituent include:

  • Exploring Halogen Bonding: Systematically replacing bromine with other halogens (Cl, I) or hydrogen can help determine the presence and significance of a halogen bond with a Lewis basic residue in the target protein.[5][7]

  • Modulating Lipophilicity: The hydrophobicity of the C5 substituent can be fine-tuned to optimize pharmacokinetic properties such as membrane permeability and oral absorption.[8]

  • Introducing New Functionality: Replacing the bromine with groups capable of hydrogen bonding (e.g., -CN, -NO2, -NH2) or larger hydrophobic moieties (e.g., aryl, alkyl) can probe for additional binding interactions.

B. Comparative Analysis of C5-Analogs
Analog Modification Rationale Expected Impact on Activity Supporting Data (Hypothetical)
1a HRemoval of halogenBaseline for halogen effectLower affinity if halogen bond is present
1b ClSmaller halogenWeaker halogen bond donorPotentially reduced affinity
1c ILarger, more polarizable halogenStronger halogen bond donorPotentially increased affinity
1d CNHydrogen bond acceptorProbe for H-bond donor in pocketIncreased affinity if H-bond is formed
1e PhenylLarge hydrophobic groupExplore hydrophobic pocketIncreased affinity if pocket accommodates
C. Visualizing the SAR Strategy for C5-Modification

Caption: SAR strategy for C5-substituent modification.

II. The Ester Moiety: A Gateway to Diverse Functionality

The methyl ester of the parent compound is a versatile handle for introducing a wide range of chemical diversity.[6] Its modification can impact solubility, metabolic stability, and introduce new binding interactions.

A. Rationale for Modification

Key reasons to modify the methyl ester include:

  • Improving Metabolic Stability: Esters can be susceptible to hydrolysis by esterases. Conversion to more stable groups like amides can prolong the compound's half-life.[9]

  • Enhancing Solubility: Introduction of polar functional groups can improve aqueous solubility, which is often a challenge in drug development.

  • Exploring New Binding Interactions: Replacing the methyl group with larger or more functionalized moieties can probe for additional interactions within the target's binding site.

B. Comparative Analysis of Ester Analogs
Analog Modification Rationale Expected Impact on Activity Supporting Data (Hypothetical)
2a Carboxylic AcidIncreased polarity, potential for salt formationMay improve solubility, could form new H-bondsVariable, depends on target
2b N-methyl amideIncreased metabolic stabilityImproved in vivo efficacyPotentially retained or improved affinity
2c Ethyl esterIncreased lipophilicityMay improve cell permeabilityPotentially similar affinity
2d HydrazideIntroduce H-bond donors/acceptorsProbe for new interactionsPotential for increased affinity
C. Visualizing the Ester Modification Workflow

Ester_Modification_Workflow Start This compound Hydrolysis Saponification (e.g., LiOH, THF/H2O) Start->Hydrolysis Transesterification Transesterification (e.g., NaOEt, EtOH) Start->Transesterification Hydrazinolysis Hydrazinolysis (e.g., N2H4, EtOH) Start->Hydrazinolysis Acid Analog 2a (Carboxylic Acid) Hydrolysis->Acid Amidation Amide Coupling (e.g., HBTU, DIPEA, Amine) Acid->Amidation Amide Analog 2b (Amide) Amidation->Amide EthylEster Analog 2c (Ethyl Ester) Transesterification->EthylEster Hydrazide Analog 2d (Hydrazide) Hydrazinolysis->Hydrazide

Caption: Synthetic workflow for ester modification.

III. The Di-Fluoro Pattern: Modulating Electronics and Pharmacokinetics

The two fluorine atoms on the phenyl ring are not merely passive substituents. Their strong electron-withdrawing nature significantly impacts the molecule's properties.[10][11] While synthetically more challenging to modify, understanding their contribution is crucial.

A. Rationale for Modification

The main reasons to explore analogs with altered fluorine substitution are:

  • Fine-tuning Electronic Properties: Removing or relocating the fluorine atoms will alter the pKa of the carboxylic acid (or its ester surrogate) and the electrostatic potential of the aromatic ring, which can affect binding affinity.[3]

  • Blocking Metabolic Hotspots: Aromatic hydroxylation is a common metabolic pathway. Fluorine substitution can block these sites, improving metabolic stability.[3][10]

  • Altering Conformation: Fluorine substitution can influence the preferred conformation of the molecule, which may be critical for optimal binding.[1]

B. Comparative Analysis of Fluoro-Analogs
Analog Modification Rationale Expected Impact on Activity Supporting Data (Hypothetical)
3a 2-fluoroAssess contribution of C4-FMay decrease metabolic stabilityVariable, depends on P450 isozymes
3b 4-fluoroAssess contribution of C2-FMay alter ring electronics significantlyPotentially large change in affinity
3c No fluorineBaseline for fluorine effectsLikely to have poor metabolic stabilitySignificantly reduced in vivo efficacy

IV. Experimental Protocols

A. General Synthesis of this compound Analogs

A general synthetic route to access various analogs is outlined below. Specific modifications for each class of analogs are detailed in the subsequent sections.

Protocol 1: Synthesis of this compound [12]

  • To a solution of 5-bromo-2,4-difluorobenzoic acid (1.0 eq) in methanol (0.2 M), add thionyl chloride (4.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at 65 °C for 1 hour.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography (silica gel, hexanes) to afford the title compound.

B. Synthesis of C5-Modified Analogs (Example: Suzuki Coupling for Phenyl Analog 1e)

Protocol 2: Suzuki Coupling for the Synthesis of Methyl 5-phenyl-2,4-difluorobenzoate

  • To a degassed solution of this compound (1.0 eq), phenylboronic acid (1.2 eq), and K2CO3 (2.0 eq) in a 3:1 mixture of dioxane and water (0.1 M), add Pd(PPh3)4 (0.05 eq).

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an inert atmosphere.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired product.

C. Synthesis of Ester-Modified Analogs (Example: Amidation for N-methyl amide 2b)

Protocol 3: Amidation of 5-bromo-2,4-difluorobenzoic acid

  • First, hydrolyze this compound to the corresponding carboxylic acid using Protocol 1, but with LiOH in THF/water.

  • To a solution of the resulting carboxylic acid (1.0 eq) in DMF (0.2 M), add HBTU (1.1 eq), DIPEA (3.0 eq), and methylamine hydrochloride (1.2 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the reaction into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired amide.

D. In Vitro Assay Protocol (Example: Kinase Inhibition Assay)

Protocol 4: General Kinase Inhibition Assay

  • Prepare a dilution series of the test compounds in DMSO.

  • In a 384-well plate, add the kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

  • Add the test compounds to the wells and incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Measure the fluorescence polarization or intensity to determine the extent of peptide phosphorylation.

  • Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

V. Conclusion and Future Directions

This guide provides a foundational framework for conducting SAR studies on the this compound scaffold. The systematic modification of the C5-substituent, the ester moiety, and the fluorine substitution pattern will enable a comprehensive understanding of the molecular determinants of biological activity. The provided protocols offer a starting point for the synthesis and evaluation of these analogs.

Future work should focus on integrating computational modeling, such as molecular docking and free energy perturbation calculations, to rationalize the observed SAR and guide the design of next-generation compounds.[5] Furthermore, a thorough investigation of the pharmacokinetic and toxicological properties of the most promising analogs will be essential for their advancement as potential therapeutic agents.

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A Comparative Guide to the Predicted Crystal Structure of Methyl 5-bromo-2,4-difluorobenzoate and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Silent Architecture of Molecules

In the realm of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a crystal lattice is of paramount importance. This silent architecture, the crystal structure, dictates a molecule's physical and chemical properties, including its solubility, stability, bioavailability, and even its efficacy as a therapeutic agent. Methyl 5-bromo-2,4-difluorobenzoate, a halogenated aromatic ester, represents a class of compounds where the interplay of various non-covalent interactions can lead to diverse and fascinating solid-state structures. While the definitive crystal structure of this compound has not been publicly reported, this guide will provide a comprehensive comparative analysis of its predicted structure. By examining the experimentally determined crystal structures of closely related analogues, we can elucidate the key intermolecular forces at play and project how they will likely govern the supramolecular assembly of the title compound. This guide is intended to provide researchers with a predictive framework for understanding and engineering the crystal structures of similarly substituted aromatic compounds.

The Energetic Landscape of Crystal Packing: A Symphony of Intermolecular Forces

The formation of a crystal is a thermodynamic process driven by the minimization of Gibbs free energy. This is achieved through an ordered arrangement of molecules that maximizes attractive intermolecular interactions. In the case of halogenated benzoates, a complex interplay of forces dictates the final crystal packing. These include:

  • Hydrogen Bonding: Although the ester group in this compound is a weak hydrogen bond acceptor, interactions between the aromatic C-H groups and the carbonyl oxygen (C-H···O) can play a significant role in stabilizing the crystal lattice.

  • Halogen Bonding: This is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (the σ-hole) and interacts with a nucleophile. In the context of our target molecule and its derivatives, we can anticipate several types of halogen bonds, including those involving bromine and fluorine (C-Br···O, C-F···O, C-Br···F, etc.). The strength of these bonds generally follows the trend I > Br > Cl > F.

  • π-π Stacking: The aromatic rings of the benzoate molecules can interact through stacking, where the electron-rich π-systems are attracted to each other. The presence of electron-withdrawing halogen substituents can influence the nature and strength of these interactions.

  • van der Waals Forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules that contribute to the overall lattice energy.

The final crystal structure represents the energetic minimum achieved by the optimal arrangement of molecules to satisfy these competing and cooperating interactions.

Comparative Analysis of Analogous Crystal Structures

To predict the crystal structure of this compound, we will now turn our attention to the experimentally determined structures of its close relatives.

Case Study 1: Methyl 4-bromobenzoate

The crystal structure of Methyl 4-bromobenzoate provides a foundational understanding of how a bromo-substituted benzoate packs in the solid state. Molecules of this compound are reported to be nearly planar.[1] The crystal packing is characterized by a notable short Br···O interaction of 3.047 Å, indicating a significant halogen bond.[1] This interaction plays a crucial role in organizing the molecules into a stable, layered structure. The molecules form chains, and these chains are further packed into the final crystal lattice.[1]

Crystallographic Parameter Methyl 4-bromobenzoate
Crystal System Orthorhombic
Space Group Pbca
Key Intermolecular Interaction Br···O Halogen Bond (3.047 Å)

Table 1: Key crystallographic data for Methyl 4-bromobenzoate.[1]

Case Study 2: Insights from Fluorinated Benzoate Derivatives

In another example, the crystal structure of a dinuclear tin complex with 3,5-difluorobenzoate ligands shows the involvement of C-H···O and C-H···F hydrogen bonds in connecting the molecules.[3] These examples underscore the versatility of fluorine in forming a variety of intermolecular interactions that can direct crystal packing.

Predicting the Crystal Structure of this compound: A Supramolecular Synthon Approach

Based on the analysis of our case studies, we can now propose a likely packing scenario for this compound. The presence of both bromine and fluorine atoms, along with the methyl ester group, provides a rich tapestry of potential intermolecular interactions.

We can anticipate a strong competition and cooperation between different supramolecular synthons. A "supramolecular synthon" is a structural unit within a crystal that is formed by intermolecular interactions. For our target molecule, several key synthons are possible:

  • The Halogen-Bonded Dimer (Br···O): Drawing a parallel with Methyl 4-bromobenzoate, a prominent interaction is likely to be the halogen bond between the bromine atom of one molecule and the carbonyl oxygen of a neighboring molecule. This could lead to the formation of centrosymmetric dimers.

  • The Fluorine-Involved Interactions (C-H···F and C-F···π): The two fluorine atoms introduce the possibility of C-H···F hydrogen bonds and C-F···π interactions. The relative orientation of the molecules will determine which of these interactions are geometrically favorable.

  • The Layered Stacking Motif (π-π stacking): The difluoro- and bromo-substituents will modulate the quadrupole moment of the aromatic ring, which will in turn affect the geometry and strength of any π-π stacking interactions.

The final crystal structure will likely be a result of the most stable combination of these and other weaker interactions. It is plausible that the strong Br···O halogen bond will be a primary director of the packing, leading to a layered structure, which is then further stabilized by a network of C-H···F and C-H···O interactions.

Experimental Protocols: From Synthesis to Structure

For researchers wishing to obtain the definitive crystal structure of this compound or its derivatives, the following experimental workflow provides a detailed, step-by-step methodology.

Synthesis of this compound

This protocol is adapted from established methods for the esterification of benzoic acids.

Materials:

  • 5-Bromo-2,4-difluorobenzoic acid

  • Methanol (anhydrous)

  • Thionyl chloride or Sulfuric acid (catalytic amount)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Esterification: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-bromo-2,4-difluorobenzoic acid in an excess of anhydrous methanol.

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid or a slight excess of thionyl chloride to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Several methods can be employed:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystal growth.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

X-ray Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, accurate crystal structure.

Visualizing the Possibilities: Predicted Interactions and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

Molecular_Structure cluster_benzoate This compound C1 C C2 C C1->C2 C_ester C C1->C_ester C3 C C2->C3 F1 F C2->F1 C4 C C3->C4 C5 C C4->C5 F2 F C4->F2 C6 C C5->C6 Br Br C5->Br C6->C1 O1_ester O C_ester->O1_ester O2_ester O C_ester->O2_ester CH3 CH3 O2_ester->CH3

Caption: Molecular structure of this compound.

Predicted_Interactions mol1 Molecule 1 mol2 Molecule 2 mol1->mol2 Br···O Halogen Bond mol3 Molecule 3 mol1->mol3 C-H···F Hydrogen Bond mol2->mol3 π-π Stacking Crystal_Structure_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Chromatography Crystal_Growth Crystal_Growth Purification->Crystal_Growth Slow Evaporation / Vapor Diffusion Data_Collection Data_Collection Crystal_Growth->Data_Collection X-ray Diffraction Structure_Solution Structure_Solution Data_Collection->Structure_Solution Direct Methods Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Least Squares Final_Structure Final_Structure Structure_Refinement->Final_Structure

Caption: Experimental workflow for crystal structure determination.

Conclusion and Future Outlook

While the definitive crystal structure of this compound remains to be experimentally determined, a comparative analysis of its structural analogues provides a robust framework for predicting its solid-state architecture. The interplay of halogen bonding, hydrogen bonding, and π-π stacking interactions, as evidenced in the crystal structures of Methyl 4-bromobenzoate and other fluorinated benzoate derivatives, suggests a complex and fascinating packing arrangement. It is anticipated that the strong Br···O halogen bond will be a key determining factor in the supramolecular assembly of the title compound.

The experimental protocols outlined in this guide provide a clear pathway for researchers to pursue the synthesis, crystallization, and structural determination of this and other related compounds. The elucidation of the precise crystal structure will not only be of fundamental scientific interest but will also provide crucial data for the rational design of new materials and pharmaceutical compounds with tailored solid-state properties. As the field of crystal engineering continues to advance, the ability to predict and control the supramolecular assembly of molecules will become an increasingly powerful tool in the development of next-generation technologies.

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A Senior Application Scientist's Guide to Palladium Catalysis for Methyl 5-bromo-2,4-difluorobenzoate Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular architecture. Methyl 5-bromo-2,4-difluorobenzoate stands as a critical building block, with its difluorinated phenyl ring being a sought-after motif in medicinal chemistry for its ability to modulate pharmacokinetic and pharmacodynamic properties. However, the electron-deficient nature of this aryl bromide, a consequence of the strongly electron-withdrawing fluorine and ester functionalities, presents a significant challenge for traditional cross-coupling methodologies. This guide provides an in-depth comparison of various palladium catalyst systems, offering field-proven insights and experimental data to navigate the complexities of coupling this versatile substrate.

The Challenge of Coupling an Electron-Deficient Aryl Bromide

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is intrinsically linked to the electronic properties of the aromatic ring. Electron-withdrawing groups, such as the fluorine atoms and the methyl ester on our target substrate, decrease the electron density of the aromatic ring. This electronic deficit can render the oxidative addition step of the catalytic cycle, the initial insertion of the palladium catalyst into the carbon-bromine bond, more facile. However, it can concurrently present challenges in subsequent steps, such as transmetalation and reductive elimination, and can increase the propensity for side reactions. The selection of an appropriate palladium catalyst and, crucially, the supporting ligand is paramount to overcoming these hurdles and achieving high-yielding, clean transformations.

Comparative Analysis of Palladium Catalyst Systems

This guide will focus on three of the most powerful and versatile palladium-catalyzed cross-coupling reactions for the functionalization of this compound: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Heck reaction for C-C bond formation with alkenes. While direct comparative studies on this specific substrate are not extensively documented in a single source, this guide synthesizes data from reactions on structurally analogous electron-deficient and fluorinated aryl bromides to provide a robust framework for catalyst selection.[1]

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a stalwart in C-C bond formation due to its mild conditions and the broad commercial availability of boronic acid coupling partners.[2] For an electron-deficient substrate like this compound, the choice of ligand is critical to facilitate the transmetalation step, which can be sluggish.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(PPh₃)₄TriphenylphosphineK₂CO₃Dioxane/H₂O80-10070-85A classic, often effective catalyst. May require longer reaction times.[2]
PdCl₂(dppf)dppfK₃PO₄DMF90-11085-95The bidentate dppf ligand often enhances stability and reactivity.[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂ORT-80>90Buchwald ligands like SPhos are excellent for challenging substrates.[4]

Expert Insight: For electron-deficient aryl bromides, the transmetalation step is often rate-limiting. The use of bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), is highly recommended.[3] These ligands promote the formation of the active monoligated Pd(0) species and accelerate both oxidative addition and reductive elimination. While Pd(PPh₃)₄ is a workhorse catalyst, its performance can be suboptimal for this substrate class compared to more modern, specialized ligand systems.

Experimental Protocol: Suzuki-Miyaura Coupling using PdCl₂(dppf)

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the 1,4-dioxane and water.

  • Degas the solution by bubbling the inert gas through the stirred mixture for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the PdCl₂(dppf) catalyst.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Br Ar-Pd(II)(L2)-Br Pd(0)L2->Ar-Pd(II)(L2)-Br Oxidative Addition (Ar-Br) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Br->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. For an electron-deficient substrate, the choice of base and ligand is critical to achieve high yields and avoid side reactions.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-11075-90A well-established system, but the strong base may not be suitable for all substrates.
Pd(OAc)₂ / XantphosXantphosCs₂CO₃Dioxane10080-95A milder base can be advantageous for functional group tolerance.[5]
[Pd(cinnamyl)Cl]₂ / BippyPhosBippyPhosK₃PO₄t-BuOH100>90This system has shown broad scope for challenging (hetero)aryl chlorides.[6]

Expert Insight: The pKa of the amine coupling partner and the nature of the base are intricately linked. For less nucleophilic amines, a stronger base like sodium tert-butoxide is often necessary. However, for substrates with base-sensitive functional groups, a milder base such as cesium carbonate or potassium phosphate is preferable. The use of specialized ligands like Xantphos or BippyPhos can significantly improve the reaction outcome with these milder bases.

Experimental Protocol: Buchwald-Hartwig Amination using a Buchwald Precatalyst

This protocol utilizes a modern Buchwald precatalyst, which offers enhanced air and moisture stability and often leads to more reproducible results.

Materials:

  • This compound (1.0 mmol)

  • Amine (1.2 mmol)

  • XPhos Pd G3 (a Buchwald precatalyst) (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox, to a vial equipped with a stir bar, add the XPhos Pd G3 precatalyst, sodium tert-butoxide, and this compound.

  • Add the amine followed by the toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 2-18 hours, monitoring by LC-MS.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography.

Experimental Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Bromide, Amine, Base, and Pd Precatalyst/Ligand B Add Degassed Solvent A->B C Heat to Desired Temperature with Stirring B->C D Monitor Progress (TLC, LC-MS) C->D E Aqueous Workup and Extraction D->E F Drying and Concentration E->F G Purification (Column Chromatography) F->G

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction offers a powerful method for the formation of substituted alkenes. For electron-deficient aryl bromides, the reaction conditions can often be milder than for their electron-rich counterparts.

Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield (%)Key Considerations
Pd(OAc)₂PPh₃Et₃NDMF100-12060-80The classic conditions, which may require higher temperatures.[7]
PdCl₂(PPh₃)₂PPh₃NaOAcDMA12070-85A stable Pd(II) precursor that is reduced in situ.
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃Cy₂NMeDioxane80-100>85Bulky, electron-rich phosphines can significantly improve reaction efficiency.[8]

Expert Insight: While ligandless conditions can sometimes be effective for the Heck coupling of activated aryl bromides, the use of a phosphine ligand is generally recommended for improved yields and catalyst stability. For challenging substrates, bulky trialkylphosphine ligands such as tri-tert-butylphosphine often provide superior results by promoting the reductive elimination step.

Conclusion

The successful cross-coupling of this compound hinges on a rational approach to catalyst selection, with a particular emphasis on the judicious choice of ligand. For Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich biarylphosphine ligands (Buchwald-type ligands) consistently demonstrate superior performance for this class of electron-deficient aryl bromide. In the case of the Heck reaction, the use of sterically demanding alkylphosphine ligands can significantly enhance catalytic efficiency. The experimental protocols and comparative data presented in this guide serve as a robust starting point for researchers to develop optimized and efficient syntheses, unlocking the full potential of this valuable fluorinated building block in the pursuit of novel molecules.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 5-bromo-2,4-difluorobenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of chemical synthesis, our handling of reagents extends far beyond the reaction flask. The responsible management of chemical waste is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. Methyl 5-bromo-2,4-difluorobenzoate, a halogenated aromatic compound, demands a particularly rigorous and well-understood disposal protocol.

This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound and similar halogenated compounds. The procedures outlined here are synthesized from regulatory best practices and field-proven experience to ensure safety and compliance. The foundational principle is simple: this compound must be treated as hazardous waste from the moment of its generation to its final disposal.[1][2]

Part 1: Hazard Assessment & Characterization

Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's hazards. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, its structure as a halogenated benzoate allows us to infer a likely hazard profile from closely related compounds. The presence of bromine and fluorine atoms classifies it as a halogenated organic compound, which requires specific disposal pathways.[3][4]

Based on data for analogous chemicals, the anticipated hazards are summarized below. Note: This information is for guidance; you are required to consult the specific SDS for the material you are using.[5]

Hazard ClassificationPotential GHS Hazard CodeRationale & Precautionary Actions
Acute Oral Toxicity H301 / H302 (Toxic/Harmful if swallowed)A primary concern based on similar bromo-fluoro benzoates.[6][7] Do not ingest. If swallowed, seek immediate medical attention.[8] Wear appropriate Personal Protective Equipment (PPE) to prevent accidental ingestion.
Skin Irritation H315 (Causes skin irritation)Halogenated aromatics can be irritating to the skin.[6][7] Avoid all skin contact by wearing nitrile gloves, a lab coat, and other necessary PPE.[3][9]
Eye Irritation H319 (Causes serious eye irritation)Direct contact can cause significant eye irritation or damage.[6][7] Always wear safety goggles or a face shield when handling the compound.[3]
Respiratory Irritation H335 (May cause respiratory irritation)Inhalation of dust or vapors should be avoided.[6][7] All handling of this solid compound and its solutions must be conducted within a certified chemical fume hood to prevent inhalation.[3][5]

Part 2: The Core Disposal Workflow

The proper disposal of this compound is a multi-step process that ensures safety and regulatory compliance. Each step is a critical link in a chain of custody that you, the generator, are responsible for.[1]

Step 1: Segregation at the Point of Generation

The most critical step in managing this waste stream is immediate and proper segregation.

  • Action: As waste is generated (e.g., residual solid, reaction mother liquor, contaminated solvents, or rinsate from glassware), it must be placed into a waste container designated exclusively for halogenated organic waste .[3][5]

  • Causality: Halogenated and non-halogenated waste streams are treated differently in final disposal, often involving high-temperature incineration to manage the toxic byproducts of halogen combustion.[4] Commingling these streams can drastically increase disposal costs and violate regulatory requirements. Keeping them separate is the most impactful waste minimization practice a lab can adopt.[4]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle, that is in good condition and has a secure, leak-proof closure.[10]

  • Labeling Protocol: The moment the first drop of waste enters the container, it must be labeled.[2] The label must, at a minimum, include:

    • The words "Hazardous Waste" .[1]

    • The full chemical name: "this compound" and any other components in the waste mixture.

    • Appropriate hazard warnings or pictograms that clearly convey the risks (e.g., skull and crossbones for toxicity).[1]

Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Regulations allow for the temporary storage of hazardous waste in the laboratory where it is generated.

  • Action: The designated waste container must be kept in a Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation and under the control of the laboratory personnel.[1][2]

  • Key Requirements:

    • The container must be kept closed at all times except when adding waste.[4]

    • Store the container in a well-ventilated area, such as within the fume hood or in a designated cabinet.[10]

    • Use secondary containment (e.g., a plastic tub) to mitigate potential leaks or spills.[10]

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[2]

Step 4: Arranging for Final Disposal

Laboratory personnel are not responsible for the final treatment of the waste but are responsible for ensuring it is handed off correctly.

  • Action: Once the waste container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[5]

  • Trustworthiness: Your EHS office is the authoritative entity for ensuring the waste is transported and disposed of in compliance with all federal, state, and local regulations, including the Resource Conservation and Recovery Act (RCRA).[10]

Part 3: Decontamination & Spill Management

Proper disposal extends to the equipment and areas that have come into contact with the chemical.

  • Glassware Decontamination: All glassware used with this compound must be decontaminated. Rinse the glassware with a suitable solvent (e.g., acetone). This rinsate is now considered halogenated hazardous waste and must be collected in the designated waste container.[5]

  • Spill Cleanup: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE (double nitrile gloves, safety goggles, lab coat).[11]

    • For solid spills, carefully sweep or vacuum the material and collect it in a suitable container for disposal.[9]

    • For solutions, absorb the spill with an inert absorbent material (e.g., sand, vermiculite).[8]

    • Place all contaminated cleanup materials into a sealed bag or container, label it as hazardous waste, and dispose of it through your EHS office.[4][11]

Visualized Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_lab Laboratory Operations cluster_ehs Institutional Oversight exp Experimentation (in Chemical Fume Hood) gen Waste Generation (e.g., residues, rinsates) exp->gen seg Critical Segregation Step gen->seg halo Halogenated Waste Stream (Contains this compound) seg->halo Contains F, Cl, Br, I non_halo Non-Halogenated Waste Stream seg->non_halo No Halogens container Collect in Designated, Chemically Compatible Container halo->container labeling Label Container: 'Hazardous Waste' + Full Chemical Name + Hazard Pictograms container->labeling saa Store in Satellite Accumulation Area (SAA) (Keep Closed, Use Secondary Containment) labeling->saa ehs Arrange Pickup via Institutional EHS Office saa->ehs disposal Final Treatment & Disposal (Compliant Facility) ehs->disposal

Caption: Disposal workflow for this compound.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Labor
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Laboratory Waste Management: The New Regul
  • Labor
  • Regulation of Laboratory Waste. [American Chemical Society] ()
  • Laboratory Chemical Waste Management Guidelines. [University of Pennsylvania EHRS] ()
  • Methyl 5-bromo-2-fluorobenzoate Safety Inform
  • This compound Entry.
  • OT-6921 Safety D
  • This compound Product Page. [Allfluoro Pharmaceutical Co., Ltd.] ()
  • Safety D
  • Safe Handing & Disposal of Organic Substances. [Science Ready] ()
  • Material Safety Data Sheet for Methyl benzo
  • Safety Data Sheet for Methyl 3-bromo-5-methoxy-2-methylbenzo
  • Halogenated Waste List. [University of Northern Iowa] ()
  • Halogenated Solvents in Labor
  • Guidelines for Halogenated Solvents Degreasing Operations. [California Air Resources Board] ()
  • Methyl 5-bromo-2-fluorobenzoate Safety and Hazards.
  • METHYL 2,4-DIFLUOROBENZOATE Safety D
  • Chemical Process SOP Example for 5-Bromo-2-Deoxyuridine. [University of Wyoming] ()
  • Methyl 5-bromo-2,4-difluorobenzo
  • Methyl 2,4-difluorobenzoate Safety Inform
  • 5-BroMo-2,4-difluoro-benzoic acid Methyl ester synthesis. [ChemicalBook] ()
  • SAFETY DATA SHEET for 2-Bromo-4,5-difluorobenzoic acid. [Fisher Scientific] ()

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.